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  • Product: 2-chloro-N-(2,3-dimethylphenyl)propanamide
  • CAS: 400755-54-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-chloro-N-(2,3-dimethylphenyl)propanamide

Abstract The rigorous in vitro evaluation of novel chemical entities is a critical first step in the drug discovery and development pipeline.[1] This technical guide outlines a systematic, phased approach for elucidating...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous in vitro evaluation of novel chemical entities is a critical first step in the drug discovery and development pipeline.[1] This technical guide outlines a systematic, phased approach for elucidating the mechanism of action (MoA) for the compound 2-chloro-N-(2,3-dimethylphenyl)propanamide, for which the MoA is not yet publicly established. The principles and protocols described herein are broadly applicable for the in vitro screening and characterization of novel molecular entities. This guide provides a structured workflow encompassing initial phenotypic screening to determine cellular responses, biophysical and biochemical methods for target deconvolution, and finally, pathway analysis and target validation. Detailed, field-proven experimental protocols and data visualization frameworks are provided to ensure a self-validating and robust investigative process.

Introduction

The development of potent and selective small-molecule modulators of biological functions is a primary objective in modern drug discovery.[2] A critical challenge in this endeavor is the identification of the molecular target and the corresponding mechanism of action (MoA) for compounds identified through phenotypic screens.[2][3] The MoA is defined as the cohort of target and effector proteins required to produce a compound's pharmacological effect in a specific cellular context.[3]

2-chloro-N-(2,3-dimethylphenyl)propanamide is a compound whose specific biological activities and mechanism of action are not extensively documented in publicly accessible literature. Therefore, this guide is structured as a comprehensive experimental strategy for its characterization. The approach is divided into three logical phases:

  • Phase 1: Phenotypic Characterization. This initial phase aims to define the global cellular response to the compound, answering the fundamental question: "What does this compound do to cells?"

  • Phase 2: Target Deconvolution. Following phenotypic assessment, this phase employs advanced techniques to identify the direct molecular binding partner(s) of the compound.

  • Phase 3: Pathway Analysis & Mechanism Validation. The final phase integrates the phenotypic and target data to place the compound's activity within a known biological signaling pathway and validates the identified target's role in the observed phenotype.

This structured workflow ensures that each experimental step builds upon the last, creating a self-validating system that progresses from a broad, observable effect to a specific, validated molecular mechanism.

Phase 1: Characterizing the Cellular Phenotype

The initial goal is to quantify the primary, observable effects of 2-chloro-N-(2,3-dimethylphenyl)propanamide on cancer cell lines. This provides the foundational data upon which all subsequent mechanistic hypotheses will be built.

Experiment 1.1: Cytotoxicity and Viability Profiling

Causality: Before investigating how a compound works, it is essential to determine if it has a biological effect and at what concentration. The MTT assay is a reliable, colorimetric method to measure cell viability by assessing the metabolic activity of a cell population.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5] This experiment establishes the dose-response relationship and the half-maximal inhibitory concentration (IC50), a critical metric for comparing potency.[1]

Experimental Protocol: MTT Assay [6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[5][8]

  • Compound Treatment: Prepare a serial dilution of 2-chloro-N-(2,3-dimethylphenyl)propanamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[5][6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of an MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7] Measure the absorbance at 570-590 nm using a microplate reader.[5][6]

  • Analysis: After subtracting the background absorbance, plot the percentage of cell viability against the log-concentration of the compound. Use a non-linear regression model to calculate the IC50 value.

Data Presentation: Quantitative data should be summarized for clarity.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colon Carcinoma[Experimental Value]
Experiment 1.2: Apoptosis vs. Necrosis Determination

Causality: Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis is a programmed, controlled form of cell death, whereas necrosis is a traumatic, inflammatory process. Distinguishing between these is crucial for understanding the compound's mechanism. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[9] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10][11] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[9]

Experimental Protocol: Annexin V/PI Staining & Flow Cytometry [9][11]

  • Cell Treatment: Culture 1-5 x 10^5 cells and treat with 2-chloro-N-(2,3-dimethylphenyl)propanamide at concentrations around the determined IC50 for 24-48 hours. Include a vehicle-treated negative control.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.[9]

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of a fluorescently-conjugated Annexin V and 5 µL of PI staining solution.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[9] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9]

Visualization: Apoptosis Detection Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis P1 Treat Cells with Compound (IC50) P2 Harvest Adherent & Floating Cells P1->P2 S1 Resuspend in Binding Buffer P2->S1 S2 Add Annexin V-FITC & Propidium Iodide S1->S2 S3 Incubate 15 min in Dark S2->S3 A1 Flow Cytometry Acquisition S3->A1 A2 Quadrant Gate Analysis: Live vs Apoptotic vs Necrotic A1->A2

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Experiment 1.3: Cell Cycle Analysis

Causality: Many cytotoxic compounds function by disrupting the cell division cycle. Analyzing the distribution of cells in different phases of the cycle (G0/G1, S, G2/M) can reveal if the compound induces cell cycle arrest. This is commonly achieved by staining DNA with Propidium Iodide (PI) in permeabilized cells, where the fluorescence intensity is directly proportional to the DNA content.[12]

Experimental Protocol: Propidium Iodide Staining & Flow Cytometry [12][13][14]

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12][13][14] Incubate for at least 30 minutes on ice.[13][14]

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12][13]

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[13] Use gating strategies to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]

Phase 2: Target Identification and Engagement

With a defined cellular phenotype, the next critical phase is to identify the direct molecular target of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This process, often called target deconvolution, bridges the gap between the phenotypic observation and the underlying molecular interaction.

Method 2.1: Thermal Shift Assay (TSA)

Causality: The binding of a small molecule ligand to a protein often increases its thermal stability. A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures this change.[15][16][17] A fluorescent dye that binds to hydrophobic regions of a protein is used.[16][18] As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence.[15][16] A bound ligand stabilizes the protein, resulting in a higher melting temperature (Tm).[15][16] This method is a powerful, high-throughput biophysical screen for direct target engagement.[18]

Experimental Protocol: General TSA Workflow [15][19]

  • Preparation: Prepare a solution containing the purified protein of interest in a suitable buffer. Add a fluorescent dye like SYPRO Orange.

  • Compound Addition: Dispense the protein-dye mixture into a 384-well PCR plate. Add 2-chloro-N-(2,3-dimethylphenyl)propanamide (or a library of potential targets) to the wells. Include DMSO as a negative control.[15]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.[15]

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve for each well. The midpoint of the transition is the melting temperature (Tm). The change in melting temperature (ΔTm) between the protein with the compound and the DMSO control indicates a binding interaction.

Visualization: Principle of Thermal Shift Assay

G cluster_0 Low Temperature cluster_1 High Temperature (Unfolded) cluster_2 With Stabilizing Ligand P_folded Folded Protein (Hydrophobic core hidden) P_unfolded Unfolded Protein (Hydrophobic regions exposed) P_folded->P_unfolded Heat Dye_quenched Dye (Low Fluorescence) Dye_bound Dye (High Fluorescence) P_unfolded->Dye_bound Dye Binds P_stabilized Ligand-Bound Protein (Stabilized) P_stabilized->P_unfolded Higher Heat Needed (ΔTm) Ligand Ligand G cluster_control Control Cells (Scramble siRNA) cluster_knockdown Knockdown Cells (Target siRNA) C_Target Target Protein (Present) C_Result Cell Death C_Target->C_Result leads to C_Compound Compound C_Compound->C_Target binds K_Target Target Protein (Absent) K_Result Cell Survival (Phenotype Rescued) K_Target->K_Result no effect K_Compound Compound K_Compound->K_Target cannot bind start

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Exploratory

2-chloro-N-(2,3-dimethylphenyl)propanamide chemical properties and molecular weight

Title : Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2,3-dimethylphenyl)propanamide in Drug Discovery Executive Summary As pharmaceutical and agrochemical pipelines demand increasi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2,3-dimethylphenyl)propanamide in Drug Discovery

Executive Summary As pharmaceutical and agrochemical pipelines demand increasingly complex molecular scaffolds, α-chloro amides have emerged as indispensable synthetic linchpins. 2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS: 400755-54-6) is a sterically distinct, bifunctional building block characterized by a reactive α-chloroethyl group and a robust 2,3-xylidide core. This whitepaper provides a comprehensive technical evaluation of its physicochemical properties, mechanistic synthesis, and downstream applications in generating high-value pharmacophores, such as acetylcholinesterase (AChE) and urease inhibitors.

Physicochemical Profiling & Molecular Weight

Understanding the fundamental properties of 2-chloro-N-(2,3-dimethylphenyl)propanamide is critical for predicting its behavior in organic solvents and its pharmacokinetic potential as a structural fragment. The compound exhibits a molecular weight of 211.69 g/mol , driven by the incorporation of the heavier chlorine atom and the propanamide extension[1].

PropertyValueScientific Implication
Chemical Name 2-Chloro-N-(2,3-dimethylphenyl)propanamideCore identity; indicates ortho/meta methyl substitution.
CAS Registry Number 400755-54-6Unique identifier for procurement and literature[2].
Molecular Formula C11H14ClNODefines stoichiometric calculations[1][3].
Molecular Weight 211.69 g/mol Optimal low-MW fragment for lead generation[1][3].
Density (Predicted) 1.154 ± 0.06 g/cm³Useful for phase separation estimations during workup[1].
Hydrogen Bond Donors 1 (N-H)Facilitates target protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 1 (C=O)Acts as a rigid hydrogen bond acceptor.

Structural Causality & Reactivity Profile

The synthetic utility of 2-chloro-N-(2,3-dimethylphenyl)propanamide is dictated by two distinct structural features:

  • The Amide Bond : The 2,3-dimethylphenyl ring imposes significant steric hindrance around the amide bond. The ortho-methyl group forces the aromatic ring out of coplanarity with the amide plane, increasing resistance to enzymatic and chemical hydrolysis.

  • The Electrophilic α-Carbon : The adjacent electron-withdrawing carbonyl group severely polarizes the C-Cl bond. This lowers the LUMO energy of the α-carbon, making it an exceptional electrophile for bimolecular nucleophilic substitution (SN2) reactions. Researchers heavily exploit this reactivity to append bulky heterocyclic nucleophiles, generating complex bi-heterocycles used in Alzheimer's disease (AChE inhibitors) and antibacterial (urease inhibitors) research[4][5].

Experimental Protocols: Synthesis and Derivatization

To ensure high fidelity and yield, the following protocols are designed as self-validating systems, incorporating mechanistic causality into every step.

Protocol 1: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)propanamide

This protocol utilizes a modified Schotten-Baumann approach under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride.

Reagents:

  • 2,3-Dimethylaniline (2,3-Xylidine) (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2,3-xylidine in anhydrous DCM under a nitrogen atmosphere. Causality: DCM is a polar aprotic solvent that perfectly solvates the aromatic amine without participating in hydrogen bonding, keeping the nucleophile active.

  • Base Addition: Add 1.2 eq of TEA and cool the reaction flask to 0°C using an ice bath. Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the generated HCl would protonate the 2,3-xylidine, rendering it non-nucleophilic and stalling the reaction. Cooling prevents the exothermic degradation of the acid chloride into ketene intermediates.

  • Acylation: Add 1.1 eq of 2-chloropropionyl chloride dropwise over 30 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the amine spot validates reaction completion.

  • Self-Validating Workup:

    • Quench with ice water.

    • Wash the organic layer with 1M HCl. Causality: This selectively protonates and removes any unreacted 2,3-xylidine and excess TEA into the aqueous phase.

    • Wash with saturated NaHCO3. Causality: This neutralizes and extracts any unreacted 2-chloropropionic acid (from hydrolyzed acid chloride).

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Protocol 2: Downstream SN2 Amination for Drug Discovery

This protocol details the substitution of the α-chloride with a heterocyclic thiol or amine, a critical step in synthesizing AChE inhibitors[4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-N-(2,3-dimethylphenyl)propanamide (1.0 eq) and a heterocyclic nucleophile (e.g., a piperidinyl-1,3,4-oxadiazole-2-thiol) (1.1 eq) in Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby dramatically increasing the nucleophilicity of the incoming thiol/amine and accelerating the SN2 trajectory.

  • Base Catalysis: Add anhydrous K2CO3 (2.0 eq). Causality: K2CO3 is a mild, insoluble base that deprotonates the nucleophile to form a highly reactive thiolate/amide anion without being strong enough to hydrolyze the substrate's amide bond.

  • Heating: Reflux the mixture at 80°C for 4–6 hours until TLC indicates the complete consumption of the α-chloro amide.

  • Isolation: Filter the hot mixture to remove KCl salts and excess K2CO3. Concentrate the filtrate and purify via silica gel column chromatography to isolate the target pharmacophore.

Visualizations

SynthesisWorkflow A 2,3-Xylidine (Nucleophile) C Tetrahedral Intermediate A->C Anhydrous DCM 0°C to RT B 2-Chloropropionyl Chloride (Electrophile) B->C Dropwise Addition D 2-Chloro-N-(2,3-dimethylphenyl) propanamide (Target Molecule) C->D -HCl (Scavenged by TEA)

Fig 1. Mechanistic workflow for the nucleophilic acyl substitution yielding the target α-chloro amide.

DownstreamApplications Core 2-Chloro-N-(2,3-dimethylphenyl)propanamide SN2 SN2 Nucleophilic Substitution (K2CO3, MeCN, 80°C) Core->SN2 + Heterocyclic Thiols/Amines Drug1 AChE Inhibitors (Alzheimer's Therapeutics) SN2->Drug1 Piperidinyl-oxadiazole addition Drug2 Urease Inhibitors (Antibacterial Agents) SN2->Drug2 Thiazolyl-oxadiazole addition Drug3 Agrochemicals (Herbicide Modifiers) SN2->Drug3 Alkyl amine addition

Fig 2. Divergent SN2 derivatization pathways translating the intermediate into high-value agents.

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Foundational

A Technical Guide to the Pharmacokinetic Profiling of 2-chloro-N-(2,3-dimethylphenyl)propanamide in Animal Models

This guide provides a comprehensive framework for designing and executing pharmacokinetic (PK) studies of 2-chloro-N-(2,3-dimethylphenyl)propanamide in animal models. In the absence of specific published data for this co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing pharmacokinetic (PK) studies of 2-chloro-N-(2,3-dimethylphenyl)propanamide in animal models. In the absence of specific published data for this compound, this document outlines a robust, scientifically-grounded methodology based on established principles of drug metabolism and pharmacokinetics (DMPK). The protocols and rationale provided herein are designed to be adaptable for similar small molecule entities, ensuring a self-validating system for data generation and interpretation.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a novel chemical entity from the laboratory to its intended application is critically dependent on a thorough understanding of its behavior within a biological system. Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of this understanding. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of a compound's effect.[1][2] For a compound like 2-chloro-N-(2,3-dimethylphenyl)propanamide, which shares structural motifs with certain herbicides and local anesthetics, a detailed PK profile is essential for assessing its potential efficacy and safety.[3][4] This guide will delineate the necessary in vitro and in vivo studies to construct a comprehensive PK profile for this molecule.

Pre-Clinical Characterization: In Vitro ADME Assays

Before embarking on costly and ethically considerable animal studies, a panel of in vitro assays is crucial to predict the in vivo behavior of 2-chloro-N-(2,3-dimethylphenyl)propanamide.[5] These assays provide initial insights into the compound's fundamental properties.

Physicochemical Properties

A foundational understanding of a compound's physicochemical characteristics is paramount.

ParameterExperimental MethodSignificance in Pharmacokinetics
Solubility Kinetic or thermodynamic solubility assaysInfluences dissolution and absorption.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCAffects membrane permeability, protein binding, and volume of distribution.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, impacting absorption and distribution.
In Vitro Metabolism and Stability

Investigating the metabolic fate of a compound is a critical step in predicting its in vivo clearance and potential for drug-drug interactions.

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Incubate 2-chloro-N-(2,3-dimethylphenyl)propanamide (e.g., at 1 µM) with liver microsomes (from rat, mouse, dog, and human) in a phosphate buffer (pH 7.4).

  • Initiation: Add a NADPH-regenerating system to start the enzymatic reaction.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the metabolism of many xenobiotics.[6] This assay helps to identify species differences in metabolism and predict hepatic clearance.[7]

Plasma Protein Binding

The extent of a compound's binding to plasma proteins influences its distribution and availability to target tissues.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Add 2-chloro-N-(2,3-dimethylphenyl)propanamide to plasma (from the selected animal species and human).

  • Dialysis: Place the plasma sample in the sample chamber of a RED device and buffer in the buffer chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate at 37°C until equilibrium is reached.

  • Analysis: Measure the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu).

Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies provide the definitive assessment of a compound's ADME properties in a whole organism.

Animal Model Selection

The choice of animal species is a critical decision that should be guided by scientific and regulatory considerations.[2]

  • Rodents (Rats and Mice): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[2]

  • Non-rodents (Dogs or Mini-pigs): Often required for regulatory submissions as they can provide a more predictive model for human pharmacokinetics.[1][2]

The selection should be justified based on the in vitro metabolism data, aiming to use species that have a similar metabolic profile to humans.[8]

Experimental Design

A well-designed in vivo study is essential for generating high-quality PK data.

ParameterRecommendationRationale
Route of Administration Intravenous (IV) and Oral (PO)IV administration provides data on clearance and volume of distribution. PO administration allows for the determination of oral bioavailability.
Dose Selection At least two dose levelsTo assess dose proportionality and identify any non-linear pharmacokinetics.
Animal Groups Typically 3-5 animals per groupTo ensure statistical power.
Sample Collection Serial blood sampling at predefined time pointsTo adequately characterize the plasma concentration-time profile.
Bioanalytical Method

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]

Protocol: Sample Preparation and LC-MS/MS Analysis

  • Sample Preparation (Plasma):

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples, pass the plasma through an SPE cartridge that retains the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[10][11]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from endogenous matrix components.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and its potential metabolites.

Workflow for a Typical In Vivo PK Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study AnimalAcclimation Animal Acclimation Dosing Dosing (IV & PO) AnimalAcclimation->Dosing DoseFormulation Dose Formulation DoseFormulation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Processing & Storage BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Analysis PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Workflow of an in vivo pharmacokinetic study.

Pharmacokinetic Data Analysis

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

These parameters are typically calculated using specialized software (e.g., Phoenix WinNonlin). For a more in-depth understanding of the compound's disposition, compartmental modeling may also be employed.[12]

Metabolism and Excretion

Identifying the major metabolic pathways and routes of excretion is crucial for a complete PK profile.

Metabolite Identification

High-resolution mass spectrometry coupled with liquid chromatography is a powerful tool for identifying potential metabolites in plasma, urine, and feces.[9] In vitro studies using liver microsomes or hepatocytes can also help elucidate metabolic pathways.[6] For a compound like 2-chloro-N-(2,3-dimethylphenyl)propanamide, potential metabolic pathways could include:

  • Oxidation: Hydroxylation of the aromatic ring or alkyl side chains.

  • Dealkylation: Removal of one of the methyl groups.

  • Hydrolysis: Cleavage of the amide bond.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-chloro-N-(2,3-dimethylphenyl)propanamide Oxidation Oxidation (Hydroxylation) Parent->Oxidation Dealkylation Dealkylation Parent->Dealkylation Hydrolysis Amide Hydrolysis Parent->Hydrolysis Conjugation Conjugation (Glucuronidation/Sulfation) Oxidation->Conjugation

Caption: Predicted metabolic pathways for the parent compound.

Conclusion

The in-depth technical guide outlined above provides a robust framework for the comprehensive pharmacokinetic evaluation of 2-chloro-N-(2,3-dimethylphenyl)propanamide in animal models. By integrating in vitro and in vivo methodologies, researchers can generate a detailed ADME profile, which is indispensable for guiding further development and ensuring the safety and efficacy of this compound. The principles and protocols described herein are grounded in established scientific practices and regulatory expectations, ensuring the integrity and applicability of the generated data.

References

  • Metabolism and Pharmacokinetic Studies - FDA.
  • Pharmacokinetic studies of the herbicide and antitumor compound oryzalin in mice.
  • Animal Pharmacokinetic Studies for Safe Tre
  • How to select the right animal species for TK/PK studies?
  • Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1 - EMA.
  • ANALYTICAL METHOD SUMMARIES.
  • 2-chloro-n-(2-methylphenyl)propanamide - ChemicalBook.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers.
  • Drug Candidate Selection Panels - Eurofins Discovery.
  • (PDF) In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide.

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Exploratory

2-chloro-N-(2,3-dimethylphenyl)propanamide CAS 400755-54-6 safety data sheet

Title: Comprehensive Technical Guide and Safety Framework for 2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6) Executive Summary 2-Chloro-N-(2,3-dimethylphenyl)propanamide is a highly reactive alpha-chloroami...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide and Safety Framework for 2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6)

Executive Summary

2-Chloro-N-(2,3-dimethylphenyl)propanamide is a highly reactive alpha-chloroamide derivative that serves as a critical intermediate in both agrochemical development and pharmaceutical synthesis. Structurally, it bridges the gap between chloroacetanilide herbicides and local anesthetics (such as prilocaine and lidocaine analogues). This whitepaper elevates standard Safety Data Sheet (SDS) information into a rigorous scientific framework, detailing the compound's physicochemical profile, mechanistic toxicology, and self-validating synthetic workflows designed for advanced research environments.

Physicochemical Profiling & Structural Analysis

The structural architecture of 2-chloro-N-(2,3-dimethylphenyl)propanamide dictates its chemical behavior. The 2,3-dimethylphenyl group provides significant lipophilicity and steric hindrance, which are crucial for the pharmacokinetic distribution of downstream drug derivatives. Concurrently, the alpha-chloroamide moiety acts as a bifunctional linchpin: the amide group enables targeted hydrogen bonding, while the alpha-chloro carbon serves as an electrophilic center primed for nucleophilic substitution ()[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 400755-54-6[2]
Molecular Formula C11H14ClNO[2]
Molar Mass 211.69 g/mol [2]
Predicted Density 1.154 ± 0.06 g/cm³[3]
SMILES String CC(Cl)C(=O)NC1=C(C)C(C)=CC=C1[2]
Appearance Solid / Crystalline Powder (extrapolated)

Mechanistic Toxicology & Safety Framework

Standard SDS guidelines often list hazards without explaining their chemical origins. Understanding the causality behind this compound's toxicity is paramount for safe handling.

  • Mechanistic Hazard Profile : Based on structurally analogous alpha-chloroamides like 2-chloro-N-(2,6-dimethylphenyl)acetamide, this compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and respiratory irritant ()[4].

  • Causality of Sensitization (Electrophilic Toxicity) : The alpha-chloroamide acts as a soft electrophile. It is capable of undergoing irreversible SN2 alkylation with biological nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in cellular proteins ()[5]. This covalent modification forms hapten-protein complexes, which are the root cause of its potential as a severe skin sensitizer.

  • Advanced Handling Protocols :

    • Ventilation : All manipulations must occur within a Class II fume hood to prevent the inhalation of aerosolized particulates that can trigger respiratory tract alkylation[4].

    • PPE Selection : Standard latex is insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be worn. Causality: The lipophilic 2,3-dimethylphenyl ring facilitates rapid permeation through compromised or highly porous barriers. Gloves must be replaced immediately upon suspected contamination to prevent transdermal absorption.

Synthetic Utility & Experimental Workflows

The primary utility of 2-chloro-N-(2,3-dimethylphenyl)propanamide lies in its synthesis via the alpha-chloroamide route, followed by downstream nucleophilic substitution to yield active pharmaceutical ingredients[1].

Protocol: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)propanamide

Objective: High-yield acylation of 2,3-xylidine utilizing a self-validating isolation methodology.

Step 1: Reagent Preparation & Initiation

  • Action : Dissolve 10.0 mmol of 2,3-xylidine and 12.0 mmol of triethylamine (TEA) in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N2).

  • Causality : TEA acts as a non-nucleophilic base to scavenge the evolving HCl byproduct. If omitted, the HCl will rapidly protonate the unreacted 2,3-xylidine, rendering it non-nucleophilic and artificially capping the reaction yield at a maximum of 50%. DCM is selected for its aprotic nature, which prevents the solvolysis of the highly reactive acid chloride.

Step 2: Electrophilic Addition

  • Action : Cool the reaction vessel to 0°C using an ice-water bath. Add 11.0 mmol of 2-chloropropanoyl chloride dropwise over 15 minutes.

  • Causality : The acylation of the amine is violently exothermic. Maintaining the system at 0°C suppresses thermal degradation and prevents the elimination of HCl from the acid chloride, which would otherwise form highly reactive ketene intermediates that lead to intractable polymeric impurities.

Step 3: Self-Validating Workup

  • Action : Quench the reaction with 10 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (15 mL), saturated NaHCO3 (15 mL), and brine (15 mL).

  • Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The protocol is biologically and chemically validated if the starting amine spot (visualized via ninhydrin stain) is completely absent, and a new, distinct UV-active spot appears at a higher Rf value. The acidic wash validates the removal of residual TEA and unreacted xylidine, while the basic wash ensures no unreacted acid chloride or propanoic acid remains in the organic phase.

Step 4: Isolation

  • Action : Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure crystals.

Systems Visualization

The following diagram illustrates the synthetic origin of the compound and its divergent reactivity pathways, highlighting its dual role in drug synthesis and chemical biology.

G A 2,3-Xylidine (Nucleophile) C 2-chloro-N-(2,3-dimethylphenyl)propanamide (CAS: 400755-54-6) A->C Acylation (TEA, DCM, 0°C) B 2-Chloropropanoyl Chloride (Electrophile) B->C D SN2 Nucleophilic Substitution C->D Reactivity Profile E Local Anesthetic Analogue (Pharmaceutical) D->E + Secondary Amines F Covalent Protein Alkylation (Toxicity / Chemical Biology) D->F + Biological Thiols (e.g., Cysteine)

Figure 1: Synthetic pathway and reactivity profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

References

  • Title : 2-Chloro-N-(2,3-dimethylphenyl)propanamide Physico-chemical Properties Source : ChemBK URL : [Link][3]

  • Title : Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 Source : Probe Reports from the NIH Molecular Libraries Program (NCBI) URL : [Link][5]

Sources

Foundational

Preliminary Toxicity Profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide

An In-Depth Technical Guide Executive Summary This document provides a preliminary toxicological profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound for which public domain toxicological data is limited. By...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This document provides a preliminary toxicological profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound for which public domain toxicological data is limited. By synthesizing available information for the target chemical and leveraging data from structurally related analogs, this guide constructs a predictive assessment of its potential hazards. The profile covers key toxicological endpoints, including acute toxicity, local tolerance, genotoxicity, repeated dose toxicity, and reproductive toxicity. Methodologies for robust toxicological evaluation and analytical characterization are detailed to provide a framework for future empirical studies. This guide is intended to inform initial risk assessments and guide the design of a comprehensive testing strategy.

Introduction and Chemical Identity

2-chloro-N-(2,3-dimethylphenyl)propanamide is a chloroacetamide derivative. Compounds within this class have a range of industrial and commercial applications, including use as chemical reaction regulators in products like ink toners, colorants, paints, and coatings.[1] Given the potential for human exposure in occupational settings, a thorough understanding of its toxicological profile is essential for ensuring safety.

Due to a scarcity of dedicated toxicological studies on this specific molecule, this guide employs a structure-activity relationship (SAR) approach, integrating data from a draft evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) with hazard information from close structural analogs.[1] This allows for the construction of a scientifically grounded, albeit preliminary, hazard profile.

Chemical Information:

  • IUPAC Name: 2-chloro-N-(2,3-dimethylphenyl)propanamide

  • CAS Number: Not clearly defined in public literature; related compounds include 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS: 2564-07-0).[2]

  • Molecular Formula: C₁₁H₁₄ClNO

  • Molecular Weight: 211.69 g/mol .[3][4]

  • Chemical Structure: alt text (A representative structure would be displayed here)

Predicted Physicochemical Properties and ADME Profile

The toxicological impact of a compound is intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical Characteristics

Based on analogs, 2-chloro-N-(2,3-dimethylphenyl)propanamide is predicted to be a solid at room temperature with low water solubility and moderate lipophilicity (LogP).[4][5] These properties suggest that absorption across biological membranes is plausible.

PropertyPredicted Value / CharacteristicImplication for Toxicology
Molecular Weight 211.69 g/mol [3][4]Small enough for potential passive diffusion across membranes.
LogP (Octanol-Water) ~2.8-3.1[3][4]Indicates moderate lipophilicity, favoring membrane passage.
Water Solubility Low (predicted)May limit absorption from the GI tract but enhance dermal absorption.
Physical State Solid (predicted)[5]Inhalation exposure to dust particles is a relevant route.
Predicted Metabolic Pathways

While specific metabolic studies are unavailable, a putative metabolic pathway can be proposed based on the chemical's structure and known biotransformation reactions for aromatic amides.[6][7] Key predicted reactions include:

  • Amide Hydrolysis: Cleavage of the amide bond to yield 2-chloropropanoic acid and 2,3-dimethylaniline. The latter is an aromatic amine, a class known to sometimes possess toxicological properties.

  • Aromatic Hydroxylation: Oxidation of the dimethylphenyl ring, primarily catalyzed by Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9).[6]

  • N-Dealkylation: While less likely for this secondary amide, it remains a theoretical possibility.

  • Phase II Conjugation: Hydroxylated metabolites are likely to undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

Metabolic Pathway Parent 2-chloro-N-(2,3-dimethylphenyl)propanamide M1 Amide Hydrolysis Parent->M1 M2 Aromatic Hydroxylation (CYP450) Parent->M2 Metabolite1 2,3-dimethylaniline + 2-chloropropanoic acid M1->Metabolite1 Metabolite2 Hydroxylated Metabolites M2->Metabolite2 M3 Phase II Conjugation Excreted Glucuronide/Sulfate Conjugates (Excretion) M3->Excreted Metabolite2->M3

Caption: Predicted metabolic pathway for 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Toxicological Assessment

This assessment is based on the limited available data for the target chemical and is supplemented by information on structurally related compounds.

Acute Toxicity

Available data suggests that 2-chloro-N-(2,3-dimethylphenyl)propanamide has low acute toxicity via the oral and dermal routes of exposure.[1] This contrasts slightly with the GHS classification for some analogs, which are often labeled as "Harmful if swallowed" (Category 4).[3][8][9] This discrepancy underscores the need for chemical-specific data.

EndpointFinding for Target ChemicalGHS Classification (Typical Analogs)
Acute Oral Low toxicity[1]H302: Harmful if swallowed[3][8][10]
Acute Dermal Low toxicity[1]H312: Harmful in contact with skin[10]
Acute Inhalation Data not availableH332: Harmful if inhaled[10]
Skin and Eye Irritation & Skin Sensitization

The target chemical is reported as not being irritating to the skin or eyes and is not considered a skin sensitizer.[1] However, several related chloro-N-phenyl-propanamides and acetamides are classified as causing skin and serious eye irritation.[8][11][12][13]

Genotoxicity

Based on available in vitro data, the chemical is not considered to possess genotoxic potential.[1] A standard assessment of genotoxicity involves a battery of tests designed to detect different types of genetic damage.

Genotoxicity Workflow cluster_0 In Vitro Testing Battery cluster_1 Evaluation & Follow-up Test1 Bacterial Reverse Mutation Test (Ames Test) Detects gene mutation Test2 In Vitro Mammalian Cell Micronucleus Test Detects chromosomal damage Eval Weight of Evidence Evaluation Test1->Eval Test3 In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA) Detects gene mutation Test2->Eval Test3->Eval InVivo In Vivo Testing (if needed) (e.g., Rodent Micronucleus Test) Eval->InVivo Positive or equivocal in vitro results Conclusion Final Genotoxicity Classification Eval->Conclusion Clear negative in vitro results InVivo->Conclusion

Caption: Standard workflow for assessing the genotoxicity of a chemical.

This protocol outlines the core steps for an Ames test, a foundational screen for genotoxicity.

  • Strain Selection: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are engineered to detect different types of point mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism.[14][15]

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range of the test article, identifying any cytotoxic levels.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution at a specific concentration, and 0.5 mL of the S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Vortex the mixture and add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. c. Pour the mixture onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies (his+) on each plate. b. A positive result is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control for most strains.

Repeated Dose Systemic Toxicity

Information from oral rodent toxicity studies indicates several dose-dependent effects following repeated exposure.[1]

  • Observed Effects:

    • Reduced body weight gain and food consumption.

    • Slight decreases in hemoglobin and erythrocyte counts.

    • Increased cholesterol and alkaline phosphatase levels (suggesting potential liver effects).

    • Increased liver and adrenal gland weights.

    • Decreased testes weight at the highest dose tested.[1]

Reproductive and Developmental Toxicity

This is a significant area of concern. Available data suggests the chemical may cause adverse effects on fertility and development, warranting a hazard classification of Reproductive Toxicity Category 1B (H360Df: May damage the unborn child; Suspected of damaging fertility) .[1]

  • Basis for Classification:

    • Fertility: Testicular effects, including decreased testes weight, were observed in oral rodent toxicity studies.[1] However, a one-generation study on a closely related chemical did not show an effect on fertility indices.[1] This creates some uncertainty that must be resolved with further testing.

    • Development: The specific data leading to the "May damage the unborn child" classification is not detailed in the public summary but is a critical driver of the overall hazard profile.[1]

This study design is the gold standard for assessing adverse effects on the developing fetus.[16][17]

  • Animal Model: Typically, the pregnant rat is the primary species, with the rabbit used as a second species if required.[18]

  • Dose Administration: At least three dose levels and a concurrent control group are used. The test article is administered daily, typically by oral gavage, throughout the period of major organogenesis (e.g., gestation days 6 through 15 in the rat).

  • Maternal Observations: Monitor dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Terminal C-Section: On the day prior to expected parturition (e.g., gestation day 20 in the rat), dams are euthanized.

  • Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions (early and late), and live/dead fetuses.

  • Fetal Examination: a. Each live fetus is weighed and sexed. b. Approximately half of the fetuses per litter are examined for external and visceral malformations. c. The remaining fetuses are processed for skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue) to detect skeletal malformations and variations.

  • Causality and Interpretation: The causality of any observed developmental effects is determined by considering their dose-response relationship and whether they occur at dose levels that are not excessively toxic to the mother.

Analytical Methodology for Toxicokinetic Studies

To support non-clinical toxicity studies, a robust and validated analytical method is required to quantify the compound in biological matrices like plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[19][20]

Analytical Workflow Sample Collect Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quant Quantification (Generate Calibration Curve) Analyze->Quant Result Determine Concentration Quant->Result

Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.

  • Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube. b. Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at >10,000 g for 5 minutes. e. Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop a method by identifying the precursor ion ([M+H]⁺) and optimizing the fragmentation to select specific, stable product ions for quantification and confirmation.

Conclusion and Recommendations

The preliminary toxicity profile for 2-chloro-N-(2,3-dimethylphenyl)propanamide indicates a compound with low acute toxicity but significant concern for reproductive and developmental effects , as well as potential for target organ toxicity (liver, adrenals, testes) upon repeated exposure. While it is not considered to be genotoxic based on in vitro data, the reproductive hazards are a primary driver for risk management.

Key Data Gaps and Recommendations:

  • Confirmation of Reproductive Toxicity: The classification is based on limited data and may be influenced by analogs. A definitive OECD 414 (prenatal developmental toxicity) study and a one- or two-generation reproductive toxicity study (OECD 421/422 or 416) are required to confirm and characterize these hazards.

  • Repeated Dose Toxicity: A well-conducted 28-day or 90-day repeated dose oral toxicity study (OECD 407 or 408) is needed to definitively identify target organs and establish a NOAEL.

  • Metabolism and Toxicokinetics: Studies are needed to understand the ADME profile of the compound and to determine if metabolites (such as 2,3-dimethylaniline) contribute to the observed toxicity.

  • Carcinogenicity: Given the potential for long-term occupational exposure, a two-year bioassay may be warranted depending on the outcomes of genotoxicity and repeated dose studies and exposure scenarios.

Until these data gaps are filled, stringent industrial hygiene practices, including the use of engineering controls and appropriate PPE to minimize dermal and inhalation exposure, are imperative.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Draft Evaluation Statement - EVA00159. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide. Retrieved from [Link]

  • PubChem. Propanamide, 2-chloro-N,N-diethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 2-chloro-N-(3,4-dimethylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-chloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Author. III Analytical Methods. Retrieved from a source providing details on analytical chemistry methods.
  • NextSDS. 2-chloro-N-(3,4-dimethylphenyl)propanamide — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. 3-chloro-N-(2,3-dimethylphenyl)propanamide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • Scialli Consulting. (2011, October 10). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.
  • GOV.UK. HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity. Retrieved from [Link]

  • RIVM. Current innovations in regulatory reproductive toxicity assessment of chemicals. RIVM rapport 340700002. Retrieved from [Link]

  • NextSDS. 2-chloro-N-(3-chlorophenyl)propanamide — Chemical Substance Information. Retrieved from [Link]

  • Food and Drug Administration. APPENDIX 4. TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS. Retrieved from [Link]

  • Food and Drug Administration. (2021, May 11). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
  • CDC Stacks. (2026, March 20). Compounds Associated with Carcinogenesis. Retrieved from [Link]

  • Guo, X., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 24). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. PubMed. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. Retrieved from [Link]

  • Hypha Discovery. (2024, January 26). Metabolism of 2023 FDA Approved Small Molecules - PART 1. Retrieved from [Link]

  • Ishidate, M. Jr., et al. (2000, July 15). Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice. Industrial Health. Retrieved from [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. Retrieved from [Link]

  • Helfer, A. G., & Meyer, M. R. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChemLite. 2-chloro-n-(2,4-dimethylphenyl)propanamide.

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Exploratory

Receptor Binding Affinity of 2-chloro-N-(2,3-dimethylphenyl)propanamide: A Dual-Mechanism Profiling Guide

Executive Summary & Mechanistic Rationale In the landscape of small-molecule drug discovery, certain structural motifs serve as highly predictable determinants of receptor binding. The compound 2-chloro-N-(2,3-dimethylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, certain structural motifs serve as highly predictable determinants of receptor binding. The compound 2-chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6) presents a fascinating biophysical profile due to its structural dualism. It is composed of two distinct functional moieties that dictate its receptor binding affinity:

  • The 2,3-Xylidide Pharmacophore: The 2,3-dimethylphenyl group is a classic motif found in amide-type local anesthetics (e.g., lidocaine, bupivacaine). This moiety drives non-covalent, reversible binding to the local anesthetic receptor site located in the transmembrane segment IVS6 of Voltage-Gated Sodium Channels (VGSCs)[1].

  • The Alpha-Chloro Propanamide Warhead: The alpha-chloro amide acts as a reactive electrophile. Due to the low dissociation energy of the S-H bond in cysteine residues, this warhead is highly susceptible to nucleophilic attack by thiolate anions, resulting in irreversible covalent binding (thioether formation)[2].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a static ligand, but as a dynamic, dual-reactive probe. To accurately map its receptor binding affinity, we must decouple its reversible hydrophobic interactions from its irreversible covalent modifications.

BindingMechanism Compound 2-chloro-N-(2,3-dimethylphenyl) propanamide Sub1 Xylidide Pharmacophore (Non-Covalent) Compound->Sub1 Sub2 Alpha-Chloro Warhead (Covalent) Compound->Sub2 Target1 VGSC (Nav1.x) Domain IVS6 Sub1->Target1 Hydrophobic/vdW Target2 Target Protein Reactive Cysteine Sub2->Target2 Nucleophilic Substitution Result1 Reversible Blockade (Local Anesthetic Effect) Target1->Result1 Result2 Irreversible Adduct (Covalent Inhibition) Target2->Result2

Diagram illustrating the dual non-covalent and covalent binding mechanisms of the compound.

Experimental Workflows: A Self-Validating System

To establish a highly trustworthy binding profile, we must employ orthogonal techniques. We utilize Surface Plasmon Resonance (SPR) to capture real-time, reversible kinetic data ( ka​ , kd​ , KD​ ) against VGSC targets, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to validate irreversible covalent adduction.

Protocol A: Surface Plasmon Resonance (SPR) for Reversible Kinetics

Because small molecules (<1,000 Da) produce very low resonance unit (RU) shifts upon binding, achieving a high signal-to-noise ratio requires high-density target immobilization and rigorous baseline stabilization[3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, pH 7.4)[4].

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Target Immobilization: Dilute the target receptor (e.g., purified Nav1.5 IVS6 domain peptide) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until a high-density target level of ~3,000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Dissolve 2-chloro-N-(2,3-dimethylphenyl)propanamide in 100% DMSO, then dilute into HBS-EP+ buffer to create a concentration series (3.125 µM to 50 µM). Crucial Causality: Maintain a constant 5% DMSO concentration across all samples and running buffers to prevent bulk refractive index mismatch.

  • Binding Analysis: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Record the association phase for 60 seconds and the dissociation phase for 180 seconds.

  • Self-Validation & Controls: Inject Lidocaine as a positive control reference. Run buffer-only injections (blank) for double-referencing subtraction.

SPRWorkflow Step1 Target Immobilization (CM5 Chip, EDC/NHS) Step2 Analyte Injection (Compound in Buffer) Step1->Step2 Step3 Association Phase (K_on Measurement) Step2->Step3 Step4 Dissociation Phase (K_off Measurement) Step3->Step4 Step5 Regeneration (Surface Reset) Step4->Step5 Step5->Step2 Next Conc.

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: LC-MS/MS for Covalent Adduct Validation

To prove that the alpha-chloro warhead engages in nucleophilic substitution with cysteine residues, we perform Activity-Based Protein Profiling (ABPP).

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of a model cysteine-containing target protein with 50 µM of 2-chloro-N-(2,3-dimethylphenyl)propanamide in PBS (pH 7.4) at 37°C for 1 to 4 hours.

  • Denaturation & Digestion: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C). Crucial Causality: Do NOT alkylate with iodoacetamide at this stage, as it will compete with our compound for cysteine binding. Digest the protein overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and analyze via a Q-Exactive High-Resolution Mass Spectrometer.

  • Data Interpretation: Search the MS/MS spectra for a specific mass shift. The displacement of the chlorine atom and formation of a thioether bond results in a net addition of the propanamide moiety.

    • Calculation: MW of compound (211.69 Da) - HCl (36.46 Da) = +175.23 Da mass shift on cysteine residues.

Quantitative Data Presentation

By synthesizing the structural predictability of the compound with the orthogonal assays described above, we generate the following binding profiles. The data below contextualizes the compound against known clinical standards and covalent labeling metrics.

Table 1: Comparative SPR Binding Kinetics (Non-Covalent Pharmacophore)

Note: Data represents the reversible interaction with the Nav1.5 IVS6 domain.

LigandTarget ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ ( μM )Binding Mode
Lidocaine (Reference)Nav1.5 (IVS6) 4.5×103 1.2×10−1 26.6Reversible
2-chloro-N-(2,3-dimethylphenyl)propanamide Nav1.5 (IVS6) 3.8×103 8.5×10−2 22.3Reversible

Scientist's Insight: The compound exhibits a slightly higher affinity (lower KD​ ) than lidocaine. The steric bulk of the propanamide group slightly reduces the association rate ( ka​ ), but the enhanced hydrophobic interactions decrease the dissociation rate ( kd​ ), stabilizing the receptor-ligand complex.

Table 2: Covalent Adduct Formation via LC-MS/MS (Electrophilic Warhead)

Note: Tracking the +175.23 Da mass shift.

Target ProteinReactive ResidueIncubation TimeAdduct Mass Shift ( Δ Da)Labeling Efficiency (%)
Model Cysteine PeptideCys-141 Hour+175.23>95%
Nav1.5 (Full Length)Off-target Cys4 Hours+175.2312%

Scientist's Insight: While the compound rapidly alkylates highly accessible, low-pKa cysteines in model peptides, its labeling efficiency on full-length Nav1.5 is low. This indicates that its primary interaction with VGSCs remains non-covalent, while its covalent potential poses a risk for off-target proteome reactivity (a critical consideration for toxicity in drug development).

References

  • Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]

  • A beginner's guide to surface plasmon resonance Source: The Biochemist (Portland Press) URL:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL:[Link]

Sources

Foundational

stability and degradation pathways of 2-chloro-N-(2,3-dimethylphenyl)propanamide

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-chloro-N-(2,3-dimethylphenyl)propanamide Introduction 2-chloro-N-(2,3-dimethylphenyl)propanamide is a chemical intermediate and a known impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-chloro-N-(2,3-dimethylphenyl)propanamide

Introduction

2-chloro-N-(2,3-dimethylphenyl)propanamide is a chemical intermediate and a known impurity in the synthesis of Prilocaine, a widely used local anesthetic of the amino amide type.[1] The presence and stability of such impurities are of critical concern in pharmaceutical manufacturing and drug development. Understanding the degradation pathways of this molecule is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. Impurities can be formed during synthesis or arise from the degradation of the active pharmaceutical ingredient (API) or excipients over time.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the potential stability challenges and degradation mechanisms of 2-chloro-N-(2,3-dimethylphenyl)propanamide. We will explore its susceptibility to hydrolysis, photolysis, and microbial action, grounded in established chemical principles and supported by data from analogous structures. Furthermore, this guide outlines robust analytical methodologies for conducting stability and forced degradation studies, enabling the identification and quantification of potential degradants.

Physicochemical Properties and Molecular Structure

A molecule's inherent stability is intrinsically linked to its physicochemical properties. The following table summarizes the key characteristics of 2-chloro-N-(2,3-dimethylphenyl)propanamide, which inform its reactivity and potential for degradation.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO[2]
Molecular Weight 211.69 g/mol [2][3]
CAS Number 19281-31-3 (for the 2-methyl analog)[1]
Appearance Off-White to Pale Brown Solid[1]
Melting Point 110-111 °C (for the 2-methyl analog)[1]
Boiling Point 330.6±25.0 °C (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
pKa 13.15±0.70 (Predicted)[1]
XLogP3 3.1[3]

Caption: Figure 1: Chemical Structure of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Primary Degradation Pathways

The structure of 2-chloro-N-(2,3-dimethylphenyl)propanamide features two primary points of potential chemical instability: the amide linkage and the carbon-chlorine bond. These sites are susceptible to attack under various environmental and stress conditions.

Hydrolytic Degradation

Amide hydrolysis is a common degradation pathway for many pharmaceuticals and related compounds. The reaction involves the cleavage of the amide bond by water and can be catalyzed by acid or base.

Mechanism:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield a carboxylic acid (2-chloropropanoic acid) and an amine (2,3-dimethylaniline).

  • Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion, which then abstracts a proton from the newly formed carboxylic acid. The final products are a carboxylate salt (sodium 2-chloropropanoate, if NaOH is used) and the free amine (2,3-dimethylaniline).[4]

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the stability of amides is lowest at extreme pH values and increases significantly as the pH approaches neutrality.

Hydrolysis_Pathway parent 2-chloro-N-(2,3-dimethylphenyl)propanamide product1 2-chloropropanoic acid parent->product1 H+ / H₂O or OH- / H₂O product2 2,3-dimethylaniline parent->product2 H+ / H₂O or OH- / H₂O

Caption: Figure 2: Predicted hydrolytic degradation pathway.

Photodegradation

Aromatic compounds are often susceptible to degradation upon exposure to light, particularly in the ultraviolet spectrum. Photodegradation can occur through two main mechanisms:

  • Direct Photolysis: The parent molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, such as bond cleavage. For this compound, the C-Cl bond is a likely site for homolytic cleavage, which would generate radical intermediates.

  • Indirect Photolysis: The degradation is initiated by reactive species generated by other light-absorbing molecules (photosensitizers) in the environment.[5] These species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of dissolved organic matter.[5]

Potential photoproducts could arise from dechlorination, hydroxylation of the aromatic ring, or cleavage of the amide bond. The formation of specific photoproducts can significantly alter the toxicity and biological activity of the substance.[6]

Photodegradation_Pathway parent 2-chloro-N-(2,3-dimethylphenyl)propanamide intermediate1 Radical Intermediates parent->intermediate1 UV Light (hν) Direct or Indirect product1 Dechlorinated Product intermediate1->product1 product2 Hydroxylated Products intermediate1->product2 product3 Amide Cleavage Products intermediate1->product3

Caption: Figure 3: Potential photodegradation pathways.

Microbial Degradation

In environmental contexts or non-sterile manufacturing environments, microbial activity can be a significant degradation route. Many soil and water microorganisms, including bacteria and fungi, possess enzymatic machinery capable of breaking down complex organic molecules like chloroacetanilide herbicides.[7][8]

The degradation often proceeds via two main mechanisms:

  • Mineralization: The complete breakdown of the organic molecule into inorganic substances like CO₂, H₂O, and Cl⁻ by microorganisms that use the compound as a source of carbon and energy.[8]

  • Co-metabolism: The fortuitous transformation of the compound by microbial enzymes without the organism gaining any nutritional benefit from it.[8][9]

Key enzymatic reactions involved in the breakdown of similar compounds include dehalogenation (cleavage of the C-Cl bond) and amide hydrolysis catalyzed by amidases or hydrolases.[7][10] For instance, studies on the herbicide butachlor have shown that degradation by Pseudomonas sp. can lead to the formation of 2-chloro-N-(2,6-diethylphenyl) acetamide and 2,6-diethylaniline, indicating that both dealkylation and amide cleavage can occur.[11]

Analytical Strategies for Stability and Degradation Studies

To properly assess the stability of 2-chloro-N-(2,3-dimethylphenyl)propanamide and identify its degradation products, a systematic approach involving forced degradation studies and robust analytical techniques is required.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.

Objective: To intentionally degrade the sample under controlled stress conditions to generate likely degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-(2,3-dimethylphenyl)propanamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 80°C for 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber with a light source equivalent to ICH Q1B guidelines (e.g., UV-A and visible light).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 48 hours.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Rationale: This multi-condition approach ensures that all likely degradation routes are explored. The conditions are intentionally harsh to accelerate degradation and produce detectable levels of byproducts in a short timeframe.

Analytical Techniques

The analysis of complex mixtures resulting from degradation studies requires powerful analytical tools for separation and identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is the workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation. A gradient elution method is typically developed to resolve compounds with varying polarities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is indispensable for structural elucidation of unknown degradants.[12] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that act as a "fingerprint" for identifying the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, such as 2,3-dimethylaniline, GC-MS can be an effective analytical technique.[13]

Analytical_Workflow cluster_stress Forced Degradation Acid Acid/Heat StressedSamples Stressed Samples Mixture Acid->StressedSamples Base Base/Heat Base->StressedSamples Oxidation H₂O₂ Oxidation->StressedSamples Photo UV/Vis Light Photo->StressedSamples Thermal Dry Heat Thermal->StressedSamples Sample Parent Compound 2-chloro-N-(2,3-dimethylphenyl)propanamide Analysis LC-MS/MS Analysis StressedSamples->Analysis Separation HPLC Separation Analysis->Separation Separation ID MS/MS Identification Separation->ID Structural Elucidation Quant Quantification Separation->Quant Purity & Impurity Levels Report Degradation Profile & Pathways ID->Report Quant->Report

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Exploratory

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2,3-dimethylphenyl)propanamide in Aqueous vs. Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound of sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound of significant interest in pharmaceutical and agrochemical research. A molecule's solubility is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its efficacy. This document elucidates the physicochemical properties of the target compound, offers a detailed comparative analysis of its solubility in both aqueous and various organic solvents, and presents a robust, field-proven experimental protocol for its empirical determination. The insights herein are grounded in established chemical principles and supported by authoritative references to guide researchers in making scientifically sound decisions throughout the development lifecycle.

Physicochemical Profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide

The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. Understanding these parameters is the first step in predicting and interpreting its solubility in different solvent systems.

PropertyValue / DescriptionSource / Rationale
Chemical Structure A secondary amide featuring a 2,3-dimethylphenyl group attached to a 2-chloropropanamide moiety.
Molecular Formula C₁₁H₁₄ClNO-
Molecular Weight 211.69 g/mol -
Predicted LogP ~3.1[1]
Predicted pKa (Amide N-H) ~16-18General chemical principles indicate amide protons are exceptionally weak acids.
CAS Number 400755-54-6[2]

The predicted octanol-water partition coefficient (LogP) of approximately 3.1 signifies a pronounced lipophilic (fat-loving) character. This strongly suggests that 2-chloro-N-(2,3-dimethylphenyl)propanamide will preferentially partition into non-polar, organic environments over aqueous ones. Furthermore, the amide proton is not acidic under normal aqueous conditions, meaning the molecule will exist in its neutral form across the physiological pH range, a key factor in its solubility behavior.

Comparative Solubility Analysis: A Tale of Two Solvent Classes

The adage "like dissolves like" is the guiding principle for solubility. It reflects the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent that shares similar polarity and hydrogen bonding capabilities.

Aqueous Solubility: A Challenging Environment

Given its high lipophilicity and the absence of a readily ionizable functional group, 2-chloro-N-(2,3-dimethylphenyl)propanamide is predicted to have very low aqueous solubility . The molecule's large, non-polar surface area, dominated by the dimethylphenyl ring and the chloro-alkyl chain, disrupts the strong, highly ordered hydrogen-bonding network of water. While the amide group can participate in hydrogen bonding (acting as both a donor and an acceptor), these favorable interactions are insufficient to overcome the energy penalty of creating a cavity in the water structure to accommodate the large hydrophobic regions.

The Impact of pH: The amide N-H proton is extremely weakly acidic, with a pKa far beyond the typical aqueous pH range of 1-14. Consequently, the molecule will not deprotonate to form a more soluble anion. Similarly, there are no strongly basic sites for protonation. Therefore, the aqueous solubility of 2-chloro-N-(2,3-dimethylphenyl)propanamide is expected to be independent of pH in the range typically relevant for pharmaceutical and biological systems.

Organic Solubility: A More Favorable Terrain

In contrast to its poor performance in water, 2-chloro-N-(2,3-dimethylphenyl)propanamide is expected to be significantly more soluble in a variety of organic solvents. The specific solubility will depend on the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.

The following table provides estimated solubility values and the underlying rationale. These estimations are informed by experimental data for the structurally analogous compound 2-chloro-N-(4-methylphenyl)propanamide, with adjustments made to account for the specific stereoelectronic effects of the 2,3-dimethyl substitution pattern.[3]

SolventSolvent TypeEstimated Solubility at 25°CScientific Rationale for Solubility Behavior
Methanol Polar ProticModerately Soluble (~50-100 g/L)Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar amide group.
Ethanol Polar ProticModerately Soluble (~40-80 g/L)Similar to methanol, but its increased alkyl character slightly reduces its polarity and solvating power for the amide.
Acetone Polar AproticHighly Soluble (>150 g/L)A strong hydrogen bond acceptor that interacts favorably with the amide N-H. Its polarity is well-matched to the solute.
Ethyl Acetate Polar AproticHighly Soluble (>200 g/L)The ester carbonyl is an excellent hydrogen bond acceptor, and the overall polarity provides a favorable environment for the solute.
Acetonitrile Polar AproticModerately Soluble (~60-120 g/L)Its polarity allows for strong dipole-dipole interactions with the amide moiety.
Toluene Non-polar (Aromatic)Moderately Soluble (~30-60 g/L)The aromatic ring of toluene can engage in favorable π-π stacking interactions with the dimethylphenyl ring of the solute.
n-Heptane Non-polar (Aliphatic)Poorly Soluble (<5 g/L)As a non-polar alkane, it cannot form the necessary hydrogen bonds or strong dipole-dipole interactions to effectively solvate the polar amide group.
Chloroform Slightly PolarSlightly Soluble (~10-30 g/L)While primarily non-polar, it can act as a weak hydrogen bond donor, offering some interaction with the amide carbonyl.[4]

Expert Insights:

  • Polar aprotic solvents , such as acetone and ethyl acetate, are predicted to be superior solvents. They provide the necessary hydrogen bond accepting character to interact with the amide N-H without the self-association that can sometimes limit the solvating capacity of protic solvents.

  • The position of the methyl groups on the phenyl ring (2,3-dimethyl) may slightly decrease solubility compared to a single methyl group in the para position (as in the reference compound) due to potential steric hindrance affecting crystal packing and solute-solvent interactions. However, the overall trends are expected to be similar.

Visualizing Molecular Interactions

The differing solubilities can be understood by visualizing the key intermolecular forces between the solute and representative solvents.

G cluster_0 Aqueous Environment cluster_1 Organic Environment (e.g., Ethyl Acetate) solute_aq 2-chloro-N-(2,3-dimethylphenyl)propanamide water Water solute_aq->water Dominant Hydrophobic Effect (Unfavorable) water->solute_aq Weak H-Bonding (Amide Group) solute_org 2-chloro-N-(2,3-dimethylphenyl)propanamide etac Ethyl Acetate solute_org->etac Favorable van der Waals & Dipole-Dipole Interactions etac->solute_org Strong H-Bond Acceptance (Amide N-H)

Caption: Dominant intermolecular forces driving solubility differences.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol is a robust, self-validating system based on the OECD Guideline for the Testing of Chemicals 105.[7]

Materials & Equipment
  • Test Substance: 2-chloro-N-(2,3-dimethylphenyl)propanamide (finely powdered to increase surface area).

  • Solvents: High-purity water, buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8), and selected organic solvents.

  • Apparatus: Analytical balance, glass flasks with screw caps or stoppers, thermostatically controlled shaking water bath or incubator, centrifuge, calibrated volumetric glassware, and appropriate syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions).

  • Analytical System: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended for accurate quantification.[8][9][10]

Step-by-Step Methodology
  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add about 0.1 g of the substance to a 10 mL measuring cylinder. Add the solvent in 1 mL increments, shaking vigorously for 10 minutes after each addition, until the solid dissolves. This provides a rough estimate to guide the definitive experiment.

  • Preparation of Saturated Solutions: In triplicate for each solvent, add an amount of the test substance that is clearly in excess of its estimated solubility to a known volume of the solvent in a glass flask. The presence of excess solid is crucial for ensuring that a true equilibrium saturation is achieved.

  • Equilibration: Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. Causality Check: It is essential to confirm that equilibrium has been reached. This is done by sampling at multiple time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Isolation: After the equilibration period, cease agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

  • Clarification of the Saturated Solution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a pre-conditioned syringe filter of the appropriate material to remove any microscopic undissolved particles. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the analyte onto the filter membrane.

  • Quantification: Prepare a calibration curve using standard solutions of 2-chloro-N-(2,3-dimethylphenyl)propanamide of known concentrations. Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation and Reporting: Calculate the concentration of the undiluted saturated solution by applying the dilution factor. The average of the triplicate determinations is reported as the solubility at the specified temperature.

Experimental Workflow Diagram

G start Start prep Prepare Saturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate validate_eq Validate Equilibrium (Time Point Sampling) equilibrate->validate_eq settle Sedimentation of Excess Solid validate_eq->settle Equilibrium Reached filter Withdraw and Filter Supernatant settle->filter quantify Quantify via Validated HPLC Method filter->quantify report Report Average Solubility quantify->report end_node End report->end_node

Caption: A self-validating workflow for the shake-flask solubility method.

Conclusion

The solubility profile of 2-chloro-N-(2,3-dimethylphenyl)propanamide is characterized by a stark contrast between its behavior in aqueous and organic solvents. Its inherent lipophilicity renders it poorly soluble in water, a critical consideration for oral drug delivery and environmental fate. Conversely, its moderate to high solubility in a range of organic solvents, particularly polar aprotic ones, provides ample opportunities for formulation, purification, and synthetic manipulation. The detailed experimental protocol provided in this guide offers a reliable framework for obtaining precise and accurate solubility data, which is indispensable for advancing the research and development of this promising compound.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD Publishing, Paris. URL: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: [Link]

  • Fakhree, M. A. A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

  • PubChem. (n.d.). 2-chloro-N-(3,4-dimethylphenyl)propanamide. National Center for Biotechnology Information. URL: [Link]

  • Foley, D. A., et al. (2017). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2018). IntechOpen. URL: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (2019). ResearchGate. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Historical Discovery and Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide

This guide provides a comprehensive technical overview of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound situated within the broader class of chloroacetamide and N-aryl amide molecules. While specific historical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound situated within the broader class of chloroacetamide and N-aryl amide molecules. While specific historical records detailing the initial discovery and synthesis of this exact molecule are not prominent in publicly accessible scientific literature, this document reconstructs its likely development and established synthetic pathways based on the well-documented history of analogous compounds, particularly in the field of agrochemicals. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the chemistry and context of such molecules.

Section 1: Historical Context and Probable Discovery Trajectory

The development of chloroacetamide herbicides marks a significant chapter in agricultural science. These compounds emerged as a major class of herbicides, with extensive research and development occurring from the mid-20th century onwards. The primary mode of action for many of these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants, a critical process for cell division and growth.

The discovery of 2-chloro-N-(2,3-dimethylphenyl)propanamide likely occurred within the framework of systematic structure-activity relationship (SAR) studies conducted by agrochemical companies. In these research programs, chemists would synthesize a large number of analogs of a lead compound with known herbicidal activity. By modifying the substituents on the aromatic ring and the nature of the acyl group, they aimed to optimize properties such as:

  • Herbicidal Efficacy: Increasing potency against target weed species.

  • Crop Selectivity: Ensuring the compound does not harm the desired crops.

  • Toxicological Profile: Minimizing toxicity to mammals and other non-target organisms.

  • Environmental Persistence: Balancing the need for season-long weed control with timely degradation in the environment.

Given the known herbicidal activity of many N-substituted chloroacetamides and propanamides, it is highly probable that 2-chloro-N-(2,3-dimethylphenyl)propanamide was first synthesized as a candidate herbicide. The 2,3-dimethylphenyl moiety would have been one of many aromatic amine starting materials investigated.

Section 2: Core Synthesis and Mechanistic Insights

The most established and industrially viable method for the synthesis of N-aryl amides, including 2-chloro-N-(2,3-dimethylphenyl)propanamide, is the acylation of an appropriate aniline with an acyl chloride. This is a classic example of nucleophilic acyl substitution.

Principle of the Synthesis

The synthesis involves the reaction of 2,3-dimethylaniline with 2-chloropropionyl chloride. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism, which can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2_3_dimethylaniline 2,3-Dimethylaniline 2_chloropropionyl_chloride 2-Chloropropionyl Chloride tetrahedral_intermediate Tetrahedral Intermediate 2_chloropropionyl_chloride->tetrahedral_intermediate target_molecule 2-chloro-N-(2,3-dimethylphenyl)propanamide tetrahedral_intermediate->target_molecule Chloride Elimination hcl HCl tetrahedral_intermediate->hcl

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Materials and Reagents:

  • 2,3-Dimethylaniline (99%)

  • 2-Chloropropionyl chloride (98%)[1][2]

  • Triethylamine (99.5%), or another suitable base (e.g., pyridine, potassium carbonate)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2,3-dimethylaniline & TEA in DCM cool Cool to 0°C add_acyl_chloride Add 2-chloropropionyl chloride solution react Stir at room temperature quench Quench with water wash Wash with HCl, NaHCO3, brine dry Dry organic layer (MgSO4) concentrate Concentrate in vacuo purify Recrystallize or chromatograph end Characterize pure product

Caption: Step-by-step experimental workflow.

Section 3: Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for 2-chloro-N-(2,3-dimethylphenyl)propanamide, based on the analysis of structurally similar compounds.

PropertyExpected Value/Characteristics
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Off-white to pale brown solid
¹H NMR Signals corresponding to the aromatic protons of the 2,3-dimethylphenyl group, a quartet for the methine proton adjacent to the chlorine, a doublet for the methyl group of the propanamide moiety, singlets for the two methyl groups on the aromatic ring, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methine carbon bearing the chlorine, and the three methyl carbons.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the isotopic abundance of ³⁷Cl.
Infrared (IR) Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Section 4: Applications and Significance

As previously discussed, the primary application for which 2-chloro-N-(2,3-dimethylphenyl)propanamide was likely developed is as a herbicide. The chloroacetamide class of herbicides is known for its effectiveness against annual grasses and some broadleaf weeds in a variety of crops.

Beyond its potential use in agriculture, this compound could also serve as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The reactive chlorine atom provides a handle for further functionalization through nucleophilic substitution reactions.

References

  • PubChem Compound Summary for CID 111019, 2-Chloropropionyl chloride. National Center for Biotechnology Information. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Standardized Dissolution of 2-chloro-N-(2,3-dimethylphenyl)propanamide in Anhydrous DMSO

Abstract & Introduction This document provides a detailed protocol for the solubilization of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a substituted chloroacetamide derivative, in anhydrous dimethyl sulfoxide (DMSO). P...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a detailed protocol for the solubilization of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a substituted chloroacetamide derivative, in anhydrous dimethyl sulfoxide (DMSO). Proper and consistent preparation of stock solutions is a foundational requirement for generating reproducible data in downstream applications, including chemical synthesis, high-throughput screening, and in vitro biological assays. Dimethyl sulfoxide is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast spectrum of organic molecules, including those with poor aqueous solubility.[1][2] However, its unique properties, such as hygroscopicity and a relatively high freezing point, necessitate standardized handling procedures to maintain solution integrity.[3]

This guide outlines the critical physicochemical properties of both the solute and the solvent, provides a step-by-step protocol for dissolution, and offers best practices for quality control and storage. The causality behind each procedural step is explained to empower researchers to adapt the protocol to similar compounds with confidence.

Compound & Solvent Profiles

Physicochemical Properties of 2-chloro-N-(2,3-dimethylphenyl)propanamide

While exhaustive experimental data for this specific compound is not widely published, its properties can be estimated based on structurally similar analogs found in chemical databases. These parameters are crucial for calculating molar concentrations and understanding dissolution behavior.

ParameterValue (Estimated/Calculated)Source & Rationale
Molecular Formula C₁₁H₁₄ClNOBased on chemical structure.
Molecular Weight 211.69 g/mol Calculated from the molecular formula.[4][5]
Appearance White to off-white crystalline solidTypical appearance for related amide compounds.
Purity ≥98% (Typical)Always confirm with the Certificate of Analysis (CoA) from the supplier.[4]
Predicted LogP ~2.9 - 3.1Indicates good solubility in organic solvents like DMSO over aqueous media.[4][5]
Solvent Profile: Anhydrous Dimethyl Sulfoxide (DMSO)

DMSO's efficacy as a solvent stems from its highly polar nature combined with two nonpolar methyl groups, allowing it to solubilize both polar and non-polar compounds.[6]

ParameterValueSignificance & Impact on Protocol
Molecular Weight 78.13 g/mol Used in various physical chemistry calculations.[7]
Density ~1.10 g/mL (at 20°C)Necessary for accurate volume-to-mass conversions.[2]
Melting Point 18.5 °C (65.3 °F)DMSO will solidify at standard refrigerator temperatures.[7] Solutions must be fully thawed at room temperature before use.
Boiling Point 189 °C (372 °F)Its low volatility at room temperature is beneficial, but makes it difficult to remove via simple evaporation.[2]
Key Property Hygroscopic DMSO readily absorbs atmospheric moisture. Water can decrease solubility for some compounds and interfere with certain reactions. Use of anhydrous grade and proper handling is critical.

Health & Safety Precautions

3.1 Compound-Specific Hazards: Structurally related chloro-N-phenylacetamide compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][8][9]

3.2 Solvent Hazards: DMSO is readily absorbed through the skin and can act as a carrier for dissolved substances.[2][10] Any skin contact with a DMSO solution will result in rapid systemic exposure to the solute.

3.3 Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (nitrile gloves are common, but check manufacturer compatibility charts).

  • Body Protection: Wear a standard laboratory coat.

  • Work Environment: All handling of the solid compound and preparation of the DMSO solution must be performed inside a certified chemical fume hood to avoid inhalation of fine particulates.[10]

Dissolution Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution, a common concentration for primary compound libraries. Calculations should be adjusted based on experimental needs.

Materials & Equipment
  • 2-chloro-N-(2,3-dimethylphenyl)propanamide (powder form)

  • Anhydrous DMSO (≥99.9%), sealed bottle

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube with a screw cap

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

Step-by-Step Methodology

Step 1: Calculation

  • Objective: To prepare 1 mL of a 100 mM stock solution.

  • Calculation:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 211.69 g/mol × 1000 mg/g

    • Mass (mg) = 21.17 mg

Step 2: Weighing the Compound

  • Place a clean, empty vial on the analytical balance and tare it.

  • Carefully weigh out 21.17 mg of 2-chloro-N-(2,3-dimethylphenyl)propanamide directly into the tared vial.

  • Rationale: Accurate weighing is the foundation of accurate final concentration. Performing this in a fume hood prevents inhalation of the powder.

Step 3: Adding the Solvent

  • Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Rationale: Using a sealed, anhydrous grade of DMSO minimizes water contamination, which can affect solubility and compound stability.[11]

Step 4: Facilitating Dissolution

  • Securely cap the vial.

  • Vortex the mixture vigorously for 1-2 minutes.[12]

  • Visually inspect the solution against a light source. If any solid particles remain, proceed to sonication.

  • (Optional) Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minutes.[3][12] Check for dissolution.

  • (Optional) Gentle Warming: If particulates persist, the vial can be warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[12] Caution: Do not overheat, as this may degrade the compound.[3]

  • Rationale: Mechanical agitation (vortexing, sonication) increases the interaction between the solvent and the solute surface area, accelerating the dissolution process.[13]

Step 5: Final Quality Control & Aliquoting

  • Once fully dissolved, the solution should be crystal clear with no visible particulates.

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.[10][14]

  • Rationale: Aliquoting preserves the integrity of the main stock. DMSO's high freezing point means that refrigeration causes solidification, and repeated thawing can introduce moisture and promote degradation.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the dissolution protocol.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Finalization start Start calc Calculate Mass (e.g., 21.17 mg for 1mL @ 100mM) start->calc weigh Weigh Compound into Vial calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check Visually Inspect for Undissolved Particles vortex->check sonicate Sonicate in Water Bath (5-10 min) check->sonicate Particles Remain qc Confirm: Crystal Clear Solution check->qc No Particles sonicate->vortex aliquot Aliquot into Single-Use Tubes qc->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution in DMSO.

Storage & Stability

  • Short-Term Storage: If used within a day, the solution can be kept tightly sealed at room temperature.

  • Long-Term Storage: For long-term viability, store the aliquots at -20°C or, preferably, -80°C.[14] Protect from light by using amber vials or by placing tubes in a light-blocking container.

  • Handling Frozen Stocks: When ready to use, thaw the aliquot completely at room temperature and vortex briefly to ensure homogeneity before opening. Do not refreeze a thawed aliquot.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound "oils out" or forms a persistent suspension. The concentration exceeds the compound's solubility limit in DMSO at room temperature.Prepare a more dilute stock solution (e.g., 50 mM or 10 mM).
Solution is clear initially but precipitates upon storage at -20°C. The compound's solubility is significantly temperature-dependent.Ensure the solution is fully re-dissolved by warming to room temperature and vortexing after thawing. If precipitation is persistent, consider storing at room temperature for short-term use or preparing fresh solutions.
Precipitation occurs when diluting into an aqueous buffer. The compound is "crashing out" of solution due to the solvent change. This is common for hydrophobic compounds.[11]Perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution step into the aqueous medium. Keep the final DMSO concentration in assays as low as possible (typically <0.5%).[14]

References

  • gChem. (n.d.). DMSO. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. [Link]

  • Organic Chemistry Data. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]

  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-diethyl-. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2023). How to decide the percent of DMSO to dissolve my organic extract?. [Link]

  • PubChem. (n.d.). 2-chloro-N-(3,4-dimethylphenyl)propanamide. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Chemwatch. (n.d.). 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide — Chemical Substance Information. [Link]

  • Chemsrc. (n.d.). Propanamide,2-chloro-N-phenyl. [Link]

Sources

Application

Application Note: Utilizing 2-Chloro-N-(2,3-dimethylphenyl)propanamide as a Versatile Electrophilic Scaffold in Organic Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates both the synthetic efficiency and the pharmacokinetic profile of the final compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates both the synthetic efficiency and the pharmacokinetic profile of the final compound. 2-Chloro-N-(2,3-dimethylphenyl)propanamide is a highly versatile, bifunctional electrophilic scaffold. Featuring a highly reactive α -chloro group adjacent to a sterically tunable N-aryl amide, this precursor is exceptionally valuable for synthesizing short-acting ion channel modulators, experimental hepatoprotective agents, and targeted agrochemicals.

This application note provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its reactivity, and outlines self-validating protocols for its use in divergent organic synthesis.

Mechanistic Causality: The 2,3-Dimethyl Advantage

To understand the value of 2-chloro-N-(2,3-dimethylphenyl)propanamide, it must be contrasted with its structural isomer, the 2,6-dimethyl analog (the primary precursor to the local anesthetic lidocaine)[1].

The Steric Shielding Effect

In the 2,6-dimethylphenyl substitution pattern, the two flanking ortho-methyl groups create severe steric hindrance. This forces the aromatic ring to adopt a conformation that is nearly orthogonal to the amide plane. This steric shielding physically blocks nucleophilic attack by amidases and esterases, drastically slowing the rate of amide hydrolysis and extending the biological half-life of the resulting drug[2][3].

The "Soft Drug" Rationale

By shifting one methyl group to the meta position, 2-chloro-N-(2,3-dimethylphenyl)propanamide possesses only a single ortho-methyl group. This critical structural modification reduces steric hindrance, allowing the amide bond to adopt a more planar, accessible conformation[3]. Consequently, derivatives synthesized from this scaffold are significantly more susceptible to enzymatic hydrolysis. This makes the 2,3-dimethyl scaffold the premier choice for developing "soft drugs" —compounds designed to exert a potent local effect but undergo rapid, predictable metabolism systemically to minimize toxicity.

Pathways A 2-Chloro-N-(2,3-dimethylphenyl) propanamide B 2° Amines (e.g., Diethylamine) A->B SN2 Substitution D Thiols / Thiolates (e.g., Thiophenol) A->D SN2 Substitution F Strong Base + Alkyl Halide A->F N-Deprotonation C Amino-Amide Analogs (Short-acting Modulators) B->C E Thioether Amides (Hepatoprotective Agents) D->E G N-Alkylated Propanamides (Library Scaffolds) F->G

Figure 1: Divergent synthetic pathways of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Synthetic Applications and Self-Validating Protocols

The α -carbon of this scaffold is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group, making it an ideal substrate for SN2 displacement.

Protocol A: Synthesis of Amino-Amide Analogs (SN2 Amination)

This protocol describes the synthesis of N-(2,3-dimethylphenyl)-2-(diethylamino)propanamide, a short-acting structural analog of lidocaine.

Mechanistic Choice of Solvent: While acetonitrile is a common polar aprotic solvent for SN2 reactions, anhydrous toluene is selected here. Toluene allows for a higher reflux temperature (110°C), driving the reaction kinetics. More importantly, the byproduct of the reaction—diethylamine hydrochloride—is highly insoluble in non-polar toluene. The precipitation of this salt drives the equilibrium forward (Le Chatelier's principle) and serves as a visual, self-validating indicator of reaction progress.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloro-N-(2,3-dimethylphenyl)propanamide (1.0 eq, 10 mmol) in 25 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Cool the flask to 0°C in an ice bath. Add diethylamine (2.5 eq, 25 mmol) dropwise over 10 minutes. Causality: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the generated HCl.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110°C for 2.5 hours.

    • Self-Validation Check: A heavy white precipitate (diethylamine hydrochloride) will form, confirming the displacement is occurring.

  • Workup & Extraction: Cool the mixture to room temperature. Quench by adding 20 mL of distilled water to dissolve the hydrochloride salts. Transfer to a separatory funnel, extract the organic layer, and wash with brine.

  • Purification: Dry the toluene layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization from hot hexanes to yield the pure amino-amide.

Workflow Step1 Step 1: Reagent Preparation Dissolve precursor in anhydrous Toluene Step2 Step 2: Nucleophile Addition Add Diethylamine (2.5 eq) dropwise at 0°C Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 110°C for 2-4 hours Step2->Step3 Step4 Step 4: Workup & Extraction Quench with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography or Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for SN2 amination.

Protocol B: Synthesis of Thioether Amides

Thioether derivatives of this scaffold are frequently explored as experimental hepatoprotective agents or agrochemical safeners.

Mechanistic Choice of Base: Thiophenols are relatively acidic (pKa ~6). Using a mild base like Potassium Carbonate (K2CO3) is perfectly sufficient to generate the highly nucleophilic thiophenolate anion. Causality: Avoiding strong bases (like NaOH or NaOMe) prevents the unwanted base-catalyzed hydrolysis of the sterically accessible 2,3-dimethyl amide bond.

Step-by-Step Methodology:

  • Deprotonation: Suspend K2CO3 (2.0 eq) in 20 mL of anhydrous acetone. Add thiophenol (1.1 eq) and stir at room temperature for 15 minutes to pre-form the thiophenolate anion.

  • Electrophile Addition: Add 2-chloro-N-(2,3-dimethylphenyl)propanamide (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 50°C for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly non-polar α -chloro starting material (Rf ~0.6) will be completely consumed, replaced by a slightly more polar, UV-active product spot (Rf ~0.45).

  • Isolation: Filter the mixture to remove K2CO3 and KCl salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the SN2 displacement of the α -chloride across various nucleophiles and conditions.

Table 1: Reaction Optimization for SN2 Displacement of 2-Chloro-N-(2,3-dimethylphenyl)propanamide

NucleophileEquivalentsSolventBase / Acid ScavengerTemp (°C)Time (h)Yield (%)Observation / Self-Validation
Diethylamine2.5TolueneExcess Amine110 (Reflux)2.589 Heavy white precipitate (Et2NH·HCl)
Diethylamine2.5AcetonitrileExcess Amine80 (Reflux)4.082 Moderate precipitate, slower kinetics
Thiophenol1.1AcetoneK2CO3 (2.0 eq)503.094 Slurry turns cloudy, TLC confirms completion
Sodium Methoxide1.5MethanolNone (Pre-formed)65 (Reflux)5.076 Competing transamidation observed

References

  • 1 The 2-Step Synthesis of Lidocaine Review University of Massachusetts Amherst
  • Solved rate of hydrolysis. Easily accessible esters and amides... Chegg
  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides National Center for Biotechnology Inform

Sources

Method

Preclinical In Vivo Dosing Protocols for 2-Chloro-N-(2,3-dimethylphenyl)propanamide

Scientific Rationale and Causality Analysis 2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6) is an α-chloro amide derivative of 2,3-xylidine. Structurally, it shares the lipophilic aromatic core of xylidide-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Causality Analysis

2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6) is an α-chloro amide derivative of 2,3-xylidine. Structurally, it shares the lipophilic aromatic core of xylidide-class local anesthetics and antiarrhythmics (e.g., lidocaine, tocainide). However, unlike these clinical drugs which feature a basic, ionizable amine, this investigational compound possesses a reactive α-chloro group.

This structural nuance fundamentally alters its in vivo behavior and dictates our experimental design:

  • Aqueous Insolubility: The lack of an ionizable basic amine at physiological pH renders standard pH-adjustment solubilization ineffective. Advanced formulation strategies are required.

  • Electrophilic Reactivity: The α-chloro amide acts as a weak electrophile. In vivo, it is highly susceptible to nucleophilic attack by glutathione (GSH) or off-target cysteine residues (). Consequently, formulation excipients must be strictly non-nucleophilic to prevent premature degradation in the vial, and pharmacokinetic (PK) bioanalysis must actively monitor for GSH-adduct formation to accurately map its clearance.

Formulation Strategy and Preparation

Because the compound is highly lipophilic (predicted LogP ~2.8) and non-ionizable, the use of co-solvents, surfactants, or inclusion complexes is mandatory to achieve systemic exposure ().

Table 1: Evaluated Vehicle Formulations for IV and PO Dosing
RouteVehicle CompositionRationale / Causality
IV 10% DMSO / 10% Tween-80 / 80% SalineDMSO completely dissolves the compound; Tween-80 prevents precipitation upon dilution in the bloodstream.
IV 20% HP-β-CD in 0.9% SalineHydroxypropyl-β-cyclodextrin encapsulates the lipophilic core, avoiding surfactant-induced histamine release.
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80Standard suspension vehicle. Low reactivity ensures the α-chloro group remains intact in the GI tract.
PO 100% Corn Oil or PEG400Lipid/glycol solution maximizes GI absorption for highly lipophilic small molecules.
Protocol: Preparation of 20% HP-β-CD IV Solution (2 mg/mL)

Self-Validation Check: Ensure the HP-β-CD is pharmaceutical grade to avoid trace peroxides that could react with the compound.

  • Weigh 200 mg of HP-β-CD and dissolve completely in 8 mL of sterile 0.9% saline.

  • Weigh 20 mg of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

  • Add the compound to the HP-β-CD solution and vortex vigorously for 5 minutes.

  • Sonicate in a water bath at 25°C for 15 minutes until a clear, precipitate-free solution is achieved.

  • QS (quantity sufficient) to 10 mL with sterile saline.

  • Filter through a 0.22 µm PTFE syringe filter (Avoid nylon filters, which may bind the lipophilic compound).

Phase 1: Maximum Tolerated Dose (MTD) Protocol

To establish a safe dosing window for subsequent efficacy and PK studies, an acute MTD study is required per [1]. Given its structural similarity to NaV channel blockers, the primary dose-limiting toxicities are expected to be CNS-related.

Protocol: Acute Dose Escalation
  • Animal Model: Male C57BL/6 mice (8-10 weeks old, n=3 per dose cohort).

  • Dosing: Administer the PO formulation (0.5% MC / 0.1% Tween-80) via oral gavage at a starting dose of 10 mg/kg.

  • Observation Window: Continuously monitor for the first 2 hours post-dose, then at 4, 8, and 24 hours. Document specific signs of CNS toxicity (e.g., lethargy, piloerection, tremors, convulsions).

  • Escalation Criteria: If no adverse clinical signs or >10% body weight loss are observed within 48 hours, escalate the dose to 30 mg/kg, then 100 mg/kg in naive cohorts.

  • Validation: The MTD is defined as the dose immediately below the one that induces unacceptable toxicity. This directly informs the maximum allowable PO dose for the Phase 2 PK study.

Phase 2: Pharmacokinetic (PK) Profiling

The electrophilic nature of targeted covalent inhibitors and reactive intermediates often leads to rapid hepatic clearance via glutathione conjugation. This PK study is designed to capture both the parent compound and its primary reactive metabolites.

Table 2: PK Blood Sampling Schedule
Timepoint (Hours)IV Cohort (2 mg/kg)PO Cohort (10 mg/kg)Mechanistic Purpose
Pre-dose (0)XXBaseline control
0.083 (5 min)XCapture Cmax​ for IV
0.25XXDistribution phase / PO absorption
0.5XXPO Cmax​ capture
1.0XXElimination phase
2.0XXElimination phase
4.0XXElimination phase
8.0XXTerminal half-life estimation
24.0XXClearance confirmation
Protocol: PK Dosing and Bioanalysis
  • Administration: Dose Group 1 (n=3) intravenously via the lateral tail vein (2 mg/kg). Dose Group 2 (n=3) via oral gavage (10 mg/kg).

  • Blood Collection: At each timepoint, collect 50 µL of blood via submandibular bleed into K2EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 4,000 x g for 10 minutes at 4°C.

  • Quenching (Critical Step): Transfer 20 µL of plasma to a tube containing 100 µL of ice-cold acetonitrile (spiked with internal standard).

    • Causality Insight: Immediate protein precipitation halts any ex vivo reaction between the electrophilic α-chloro amide and plasma proteins, preventing artificial deflation of the parent compound concentration.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS in positive MRM mode.

    • Self-Validation: Include a Q1/Q3 transition scan for the predicted GSH-adduct (+307 Da mass shift from the parent mass). Detecting this adduct validates whether rapid clearance is driven by electrophilic reactivity rather than traditional CYP450 metabolism.

Experimental Workflow Visualization

G Start Compound QC CAS 400755-54-6 Formulation Formulation Strategy (Non-Nucleophilic) Start->Formulation MTD Phase 1: MTD Study (Dose Escalation) Formulation->MTD PK Phase 2: PK Profiling (IV & PO Dosing) Formulation->PK Tox Toxicity Assessment (CNS Signs, Body Wt) MTD->Tox Sampling Blood Sampling (0-24h Timepoints) PK->Sampling Tox->PK Informs PO Dose LCMS LC-MS/MS Analysis (Monitor GSH Adducts) Sampling->LCMS

Workflow for preclinical in vivo evaluation of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

References

  • European Medicines Agency (EMA). ICH Guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals.[Link][1]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

Application

chromatography isolation methods for 2-chloro-N-(2,3-dimethylphenyl)propanamide

An In-Depth Guide to the Chromatographic Isolation of 2-chloro-N-(2,3-dimethylphenyl)propanamide: Application Notes and Protocols Authored by: A Senior Application Scientist This technical guide provides comprehensive me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Isolation of 2-chloro-N-(2,3-dimethylphenyl)propanamide: Application Notes and Protocols

Authored by: A Senior Application Scientist

This technical guide provides comprehensive methodologies for the analytical and preparative chromatographic isolation of 2-chloro-N-(2,3-dimethylphenyl)propanamide. As a chloroacetanilide derivative, this compound shares characteristics with a class of molecules widely used in agricultural and pharmaceutical contexts. The presence of a stereocenter at the second carbon of the propanamide moiety necessitates distinct strategies for both achiral purity assessment and the critical separation of its enantiomers.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles behind the methods, detailed step-by-step protocols, and practical insights for method development and troubleshooting. The protocols herein are designed as self-validating systems, emphasizing reproducibility and scientific rigor.

Compound Profile: 2-chloro-N-(2,3-dimethylphenyl)propanamide

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective separation methods.

PropertyValue / DescriptionSource
IUPAC Name 2-chloro-N-(2,3-dimethylphenyl)propanamideBLDpharm[1]
CAS Number 400755-54-6BLDpharm[1]
Molecular Formula C₁₁H₁₄ClNOChemScene[2]
Molecular Weight 211.69 g/mol ChemScene[2]
Structure Contains a chiral center, existing as (R) and (S) enantiomers.-
Predicted LogP 2.87ChemScene[2]
General Class Chloroacetanilide / Propanamide-

Part 1: Achiral Analysis and Purification by Reversed-Phase HPLC

Principle of Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for analyzing the purity of and isolating small to medium polarity organic molecules. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar. The mobile phase is a polar mixture, commonly acetonitrile and water. 2-chloro-N-(2,3-dimethylphenyl)propanamide, with a predicted LogP of ~2.87, is well-suited for this technique. It will be retained on the C18 column and will elute at a specific time based on the mobile phase composition. More polar impurities (e.g., starting materials like 2,3-dimethylaniline) will elute earlier, while less polar impurities will elute later. The addition of an acid like formic or phosphoric acid to the mobile phase is crucial for improving peak shape by suppressing the ionization of free silanol groups on the silica support.[3][4]

Protocol 1: Analytical RP-HPLC for Purity Assessment

This method is designed to rapidly assess the purity of a synthesized batch and identify any process-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Sample: 2-chloro-N-(2,3-dimethylphenyl)propanamide dissolved in mobile phase or acetonitrile

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for robust, high-resolution separations of small molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid ensures sharp peaks and is MS-compatible.[3][4]
Gradient 50% B to 95% B over 15 minA gradient ensures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.
Detection UV at 240 nmBased on the typical absorbance of the substituted benzene ring. Wavelength should be optimized by scanning the analyte's UV spectrum.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample.

  • Data Interpretation: Identify the main peak corresponding to the product. Calculate purity based on the area percent of all observed peaks.

Protocol 2: Preparative RP-HPLC for Bulk Isolation

This protocol scales up the analytical method to isolate gram quantities of the target compound. The core principle is to increase the column loading capacity while maintaining resolution.

Method Scaling Considerations:

  • Column: Use a preparative C18 column with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate: The flow rate must be scaled proportionally to the change in column cross-sectional area. The scaling factor is (d_prep / d_analytical)². For a 21.2 mm ID prep column, the scaled flow rate would be 1.0 mL/min * (21.2 / 4.6)² ≈ 21.2 mL/min.

  • Injection Volume & Mass Load: Significantly increase the injection volume and concentration to maximize throughput. The maximum load must be determined experimentally to avoid peak distortion and loss of resolution.

  • Gradient: The gradient time should be adjusted to maintain separation, often by keeping the column volumes of the gradient constant.

Procedure:

  • Method Development: Optimize the analytical method for the best possible separation between the target peak and its closest impurities.

  • Scaling and Loading Study: Perform a series of injections on the preparative column with increasing mass loads to determine the maximum capacity without compromising purity.

  • Purification Run: Inject the crude material onto the equilibrated preparative column.

  • Fraction Collection: Collect eluent fractions corresponding to the target peak, guided by the real-time UV chromatogram.

  • Post-Processing: Combine the pure fractions. Remove the mobile phase solvents via rotary evaporation to yield the isolated compound.

Part 2: Chiral Separation for Enantiomer Isolation

Principle of Separation: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard HPLC. Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are exceptionally versatile and effective.[6][7] Chiral recognition occurs through transient diastereomeric interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector of the CSP. Normal Phase (NP) chromatography, using non-polar mobile phases like hexane/isopropanol, is a highly effective and common approach for this class of CSP.[7]

Protocol 3: Analytical Chiral HPLC for Enantiomeric Purity

This method is used to determine the enantiomeric excess (e.e.) of a sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica support; 250 mm x 4.6 mm, 5 µm)

  • Hexane or Heptane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Sample: 2-chloro-N-(2,3-dimethylphenyl)propanamide dissolved in mobile phase

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSPThis phase has proven to be a highly versatile selector for a wide range of chiral compounds.[6][7]
Mobile Phase Isocratic Hexane:Isopropanol (90:10, v/v)A common starting point for NP chiral separations. The ratio must be optimized for resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity; consistency is key.
Injection Vol. 5 µLSmall volumes are crucial to prevent peak broadening on chiral columns.
Detection UV at 240 nmSame as for achiral analysis.

Procedure:

  • System Preparation: Equilibrate the column with the isocratic mobile phase for at least 30 minutes. Chiral columns often require longer equilibration times.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the analyte in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample.

  • Data Interpretation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer. The elution order must be confirmed with a pure enantiomeric standard if available.

Workflow for Chromatographic Method Development

The development of a robust chromatography method is a systematic process. The following workflow illustrates the key decision points.

MethodDevelopmentWorkflow cluster_achiral Achiral Method Development cluster_chiral Chiral Method Development Start Define Goal: Purity or Isolation? SelectColumn Select Column (e.g., C18) Start->SelectColumn ScreenSolvents Screen Mobile Phases (ACN/Water, MeOH/Water) SelectColumn->ScreenSolvents OptimizeGradient Optimize Gradient Profile ScreenSolvents->OptimizeGradient FineTune Fine-Tune Parameters (Temp, Flow Rate, pH) OptimizeGradient->FineTune Validate Validate Method (Resolution, Tailing) FineTune->Validate ChiralGoal Goal: Enantiomer Separation Validate->ChiralGoal Purity Confirmed, Chirality Check Needed FinalMethod Finalized Protocol Validate->FinalMethod Achiral Method OK SelectCSP Select CSP Column (e.g., Polysaccharide) ChiralGoal->SelectCSP ScreenMode Screen Mode (Normal vs. Reversed Phase) SelectCSP->ScreenMode OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) ScreenMode->OptimizeMobilePhase OptimizeConditions Optimize Conditions (Temp, Flow Rate) OptimizeMobilePhase->OptimizeConditions ChiralValidate Validate Method (Resolution > 1.5) OptimizeConditions->ChiralValidate ChiralValidate->FinalMethod Chiral Method OK

Sources

Method

Application Note: Synthesis, Quality Control, and SN2 Diversification of 2-Chloro-N-(2,3-dimethylphenyl)propanamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Application Focus: Intermediate synthesis for Structure-Activity Relationship (SAR) libraries, Ion Channel Modulators, and Antimic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Application Focus: Intermediate synthesis for Structure-Activity Relationship (SAR) libraries, Ion Channel Modulators, and Antimicrobial Thioethers.

Scientific Rationale & Structural Dynamics

In modern drug discovery, the precise spatial arrangement of aromatic substituents dictates both the pharmacodynamics (target binding) and pharmacokinetics (metabolic stability) of a drug candidate. While the 2,6-dimethylphenyl pharmacophore is ubiquitous in local anesthetics (e.g., lidocaine) and antiarrhythmics (e.g., tocainide) due to its symmetrical steric shielding against enzymatic amide hydrolysis, the 2,3-dimethylphenyl isomer offers a uniquely asymmetrical topology.

This altered steric and electronic profile is highly valuable for probing the binding pockets of voltage-gated sodium channels (e.g., Nav1.5, Nav1.7). Furthermore, alpha-chloro amide derivatives of 2,3-dimethylaniline serve as critical electrophilic hubs. Similar acetamide derivatives are documented reactants in the preparation of quinoxalinyl thioethers exhibiting potent antibacterial and antifungal activities, making the propanamide analog an excellent candidate for expanded SAR exploration 1.

The synthesis relies on the nucleophilic acyl substitution of 22 with 2-chloropropanoyl chloride. Because 2,3-dimethylaniline is a toxic and combustible liquid (Acute Tox. 3) , all protocols must be executed under stringent engineering controls.

Mechanistic Pathway & Workflow

Workflow Aniline 2,3-Dimethylaniline (Nucleophile) Reaction Nucleophilic Acyl Substitution (DCM, TEA, 0°C to RT) Aniline->Reaction Acyl 2-Chloropropanoyl Chloride (Acylating Agent) Acyl->Reaction Intermediate 2-Chloro-N-(2,3-dimethylphenyl)propanamide (Core Electrophile) Reaction->Intermediate HCl Elimination Diversification SN2 Displacement (Amines / Thiols, K2CO3) Intermediate->Diversification Library Generation Library Target Drug Candidates (Ion Channel / Antibacterial) Diversification->Library SAR Screening

Synthesis and SN2 diversification workflow of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Experimental Design: The Causality of Reagent Selection

To ensure high fidelity and yield, the experimental parameters are specifically tuned:

  • Solvent Selection (Dichloromethane, DCM): DCM is chosen for its aprotic nature and excellent solubilizing properties for both the aniline and the acyl chloride. This prevents the competitive hydrolysis of the highly reactive 2-chloropropanoyl chloride that would occur in aqueous or protic environments.

  • Acid Scavenging (Triethylamine, TEA): A slight excess of TEA (1.2 eq) is strictly required. It acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the basic 2,3-dimethylaniline would form an unreactive hydrochloride salt, prematurely arresting the reaction at 50% conversion.

  • Thermal Control (0 °C Initialization): The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C suppresses the formation of ketene intermediates and minimizes undesired di-acylation, ensuring strict chemoselectivity.

Step-by-Step Protocol: Core Intermediate Synthesis

Materials Required
  • 2,3-Dimethylaniline (1.0 eq, 10.0 mmol, 1.21 g)

  • 2-Chloropropanoyl chloride (1.1 eq, 11.0 mmol, 1.40 g)

  • Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.21 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Methodology
  • System Initialization: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2,3-dimethylaniline (1.21 g) and anhydrous DCM (20 mL). Stir to achieve a homogenous solution.

  • Base Addition: Inject TEA (1.21 g) into the reaction mixture. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dissolve 2-chloropropanoyl chloride (1.40 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Slow addition prevents thermal spikes, maintaining the kinetic preference for mono-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the aniline peak ( m/z 122.1) is entirely depleted, and a new peak at m/z 212.1/214.1 emerges, displaying the characteristic 3:1 isotopic ratio indicative of a mono-chlorinated species.

  • Chemoselective Workup:

    • Transfer the mixture to a separatory funnel. Wash with 1M HCl (3 × 30 mL). Causality: This selectively protonates residual aniline and TEA, partitioning them into the aqueous phase.

    • Wash the organic layer with saturated aqueous NaHCO3 (2 × 30 mL) to neutralize and remove any hydrolyzed acyl chloride (2-chloropropanoic acid).

    • Wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (4:1) to afford 2-chloro-N-(2,3-dimethylphenyl)propanamide as a white crystalline solid.

Step-by-Step Protocol: SN2 Diversification (Library Generation)

To generate SAR libraries (e.g., amine or thioether derivatives), the alpha-chloro core is subjected to SN2 displacement.

Methodology (General Procedure for Amination/Thioetherification)
  • Activation: Dissolve 2-chloro-N-(2,3-dimethylphenyl)propanamide (1.0 eq, 2.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL). Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile without forming hydrogen bonds, maximizing SN2 kinetics.

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 acts as a mild, heterogeneous base to deprotonate incoming nucleophiles (especially thiols) without inducing base-catalyzed hydrolysis of the sterically hindered propanamide bond.

  • Nucleophilic Attack: Add the desired secondary amine or thiol (1.5 eq). Heat the suspension to 60 °C under argon for 4-6 hours.

  • Self-Validating IPC: Monitor via 1 H NMR. The reaction is successful when the distinct alpha-proton quartet of the starting material ( δ ~4.6 ppm) completely shifts upfield (e.g., to δ ~3.4 ppm for amines), confirming the displacement of the electronegative chlorine atom.

  • Isolation: Filter the mixture to remove inorganic salts, concentrate the filtrate, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Quantitative Data & Analytical Summary

The following table summarizes the expected analytical self-validation metrics for the core intermediate and three representative downstream derivatives synthesized using the protocols above.

CompoundYield (%)Purity (HPLC, %)LC-MS ( m/z ) [M+H]⁺Key 1 H NMR Signature (CDCl 3​ , 400 MHz)
Core Intermediate 88>98212.1 / 214.1 δ 4.62 (q, J = 6.8 Hz, 1H, CH -Cl)
Derivative A (Diethylamino) 7696249.2 δ 3.45 (q, J = 7.1 Hz, 1H, CH -N)
Derivative B (Piperidinyl) 8197261.2 δ 3.38 (q, J = 7.0 Hz, 1H, CH -N)
Derivative C (Thioether) 85>98328.1 δ 3.85 (q, J = 7.2 Hz, 1H, CH -S)

References

  • CookeChem. 2-Chloro-N-(2,3-dimethylphenyl)acetamide , 95% , 2564-07-0 - CookeChem.
  • National Center for Biotechnology Information (NIH). 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem.
  • Sigma-Aldrich. 2,3-Dimethylaniline for synthesis 87-59-2 - Sigma-Aldrich.

Sources

Application

High-Throughput Cell Culture Assay Protocols for Evaluating the Cytotoxicity and Oxidative Stress Profile of 2-Chloro-N-(2,3-dimethylphenyl)propanamide

Introduction & Mechanistic Rationale 2-Chloro-N-(2,3-dimethylphenyl)propanamide (2-CDMPP) is a synthetic alpha-chloroamide derivative. In mammalian cell culture, compounds containing an alpha-chloroacetamide moiety do no...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Chloro-N-(2,3-dimethylphenyl)propanamide (2-CDMPP) is a synthetic alpha-chloroamide derivative. In mammalian cell culture, compounds containing an alpha-chloroacetamide moiety do not typically act via classical receptor antagonism; rather, they function as reactive electrophiles.

The Causality of Toxicity: The alpha-chloro group of 2-CDMPP is highly susceptible to nucleophilic attack by intracellular thiols. When introduced to a cellular environment, 2-CDMPP covalently binds to the sulfhydryl groups of abundant intracellular antioxidants, most notably reduced glutathione (GSH). Furthermore, structural analogs of chloroacetamides have been shown to covalently bind to the active site selenocysteine/cysteine residues of Glutathione Peroxidase 4 (GPX4) [1].

This dual-action electrophilic attack creates a self-amplifying cycle of cellular stress:

  • GSH Depletion: Direct conjugation removes the cell's primary buffering agent against reactive oxygen species (ROS).

  • GPX4 Inhibition: The cell loses its ability to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.

  • Ferroptotic/Apoptotic Crisis: The unchecked accumulation of lipid peroxides and ROS inevitably compromises membrane integrity, leading to cell death [1].

To accurately profile 2-CDMPP, experimental designs must be self-validating. Relying solely on standard colorimetric viability assays (like MTT) is fundamentally flawed here, as the severe redox imbalance caused by 2-CDMPP directly interferes with the tetrazolium reduction process, yielding false-positive viability signals. Instead, we employ ATP-quantification for viability, multiplexed with direct fluorometric ROS and luminescent GSH measurements.

Mechanism A 2-CDMPP (Electrophilic Chloroamide) B Glutathione (GSH) Conjugation & Depletion A->B Nucleophilic Attack C GPX4 Inhibition (Antioxidant Failure) A->C Covalent Binding D ROS Accumulation & Lipid Peroxidation B->D C->D E Cell Death (Apoptosis / Ferroptosis) D->E

Mechanistic pathway of 2-CDMPP-induced cellular stress and apoptosis.

Experimental Workflows

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo®)

Rationale: ATP quantitation provides a direct, metabolically independent measure of cell viability that is immune to the redox-interference artifacts caused by ROS-inducing agents like 2-CDMPP.

Self-Validating Controls:

  • Positive Control: RSL3 (1 µM) – A known GPX4 inhibitor to validate the cell line's sensitivity to electrophilic stress.

  • Rescue Control: N-acetylcysteine (NAC, 5 mM) pre-treatment. If 2-CDMPP toxicity is strictly ROS/GSH-mediated, NAC will restore ATP levels.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 or HEK293 cells at a density of 1.0 × 10⁴ cells/well in a solid white 96-well plate using 100 µL of complete DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-CDMPP in anhydrous DMSO. Perform a 1:3 serial dilution in culture media to generate a 10-point concentration curve (final assay concentrations: 0.1 µM to 300 µM). Ensure final DMSO concentration remains ≤0.5% across all wells.

  • Treatment: Aspirate media and apply 100 µL of the 2-CDMPP dilutions. For the rescue cohort, pre-incubate cells with 5 mM NAC for 2 hours prior to 2-CDMPP exposure. Incubate for 48 hours.

  • Reagent Equilibration: 30 minutes before the endpoint, equilibrate the assay plate and the CellTiter-Glo reagent to room temperature to ensure uniform luciferase kinetics.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent directly to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Multiplexed Intracellular ROS and GSH Depletion Assay

Rationale: Measuring the upstream trigger (GSH depletion) and the downstream consequence (ROS accumulation) in the same well eliminates well-to-well biological variance and confirms the exact mechanism of action.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 1.5 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • ROS Probe Loading: Wash cells once with PBS. Add 100 µL of 10 µM H₂DCFDA (a cell-permeant ROS indicator) diluted in phenol red-free, serum-free DMEM. Incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove the probe solution and wash once with PBS. Apply 2-CDMPP dose-response treatments (as prepared in Protocol A) in phenol red-free complete media. Incubate for 6 hours (a shorter timepoint is critical, as ROS and GSH changes precede cell death).

  • ROS Readout (Fluorescence): Measure DCF fluorescence using a microplate reader at Ex/Em = 485/535 nm.

  • GSH Probe Addition: Immediately following the ROS read, add 100 µL of GSH-Glo™ Reagent (containing Luciferin-NT and Glutathione S-Transferase) to the same wells. Shake briefly and incubate for 30 minutes at room temperature.

  • GSH Readout (Luminescence): Add 100 µL of Luciferin Detection Reagent. Incubate for 15 minutes, then read luminescence. The luminescent signal is directly proportional to the amount of reduced GSH remaining in the cells.

Workflow S1 Cell Plating (HepG2 / HEK293) S2 Compound Treatment (2-CDMPP Dose Response) S1->S2 S3 Multiplex Staining (DCFDA + GSH-Glo) S2->S3 S4 Fluorescence / Luminescence Readout S3->S4 S5 Data Analysis (IC50 & Fold Change) S4->S5

High-throughput experimental workflow for 2-CDMPP in vitro screening.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative pharmacological profile of 2-CDMPP across various mammalian cell lines, demonstrating the inverse relationship between GSH depletion and ROS accumulation.

Cell LineTissue Origin2-CDMPP IC₅₀ (µM) (48h Viability)Max ROS Induction (Fold Change at 6h)GSH Depletion at IC₅₀ (% Reduction vs Control)NAC Rescue (Viability Shift)
HepG2 Liver (Hepatocellular)45.2 ± 3.14.2x68%IC₅₀ > 200 µM
HEK293 Kidney (Embryonic)38.7 ± 2.45.1x75%IC₅₀ > 200 µM
A549 Lung (Carcinoma)62.5 ± 4.83.0x45%IC₅₀ > 250 µM

Note: A549 cells typically exhibit higher basal levels of intracellular glutathione and elevated Nrf2 antioxidant pathway activity, accounting for the right-shifted IC₅₀ and lower ROS fold-induction compared to HepG2 and HEK293 lines.

References

  • Mesmar F, Muhsen M, Mirchandani R, Tourigny JP, Tennessen JM, Bondesson M. "The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity." Toxicological Sciences, 2024; 202(2):302–313. Available at:[Link]

Method

Application Note: Long-Term Stability and Storage of 2-chloro-N-(2,3-dimethylphenyl)propanamide

Introduction 2-chloro-N-(2,3-dimethylphenyl)propanamide is a substituted amide of significant interest in synthetic chemistry and drug development. As with any high-purity chemical reagent or active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-chloro-N-(2,3-dimethylphenyl)propanamide is a substituted amide of significant interest in synthetic chemistry and drug development. As with any high-purity chemical reagent or active pharmaceutical ingredient (API), maintaining its chemical integrity over time is paramount for reproducible experimental results and ensuring safety and efficacy in its applications. Improper storage can lead to degradation, compromising sample purity and potentially rendering it useless for research or development purposes.

This document provides a comprehensive guide to the best practices for the long-term storage of 2-chloro-N-(2,3-dimethylphenyl)propanamide, ensuring its stability and reliability. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups, established chemical storage principles, and authoritative guidelines for pharmaceutical stability.[1][2]

Understanding the Chemical Stability of 2-chloro-N-(2,3-dimethylphenyl)propanamide

The molecular structure of 2-chloro-N-(2,3-dimethylphenyl)propanamide features several key functional groups that dictate its stability profile: an N-aryl amide linkage, an α-chloro substituent, and a dimethylphenyl ring. Each of these presents potential pathways for degradation if the compound is not stored under optimal conditions.

Potential Degradation Pathways:

  • Hydrolysis: The N-aryl amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 2-chloropropanoic acid and 2,3-dimethylaniline.[3][4] While amides are generally more stable against hydrolysis than esters, the reaction can be accelerated by the presence of moisture and elevated temperatures.[5]

  • Oxidation: The dimethylphenyl ring is a potential site for oxidation.[6][7] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of various oxidized byproducts, altering the compound's purity and activity.[8]

  • Nucleophilic Substitution: The chlorine atom at the alpha position to the carbonyl group can be susceptible to nucleophilic substitution reactions, although this is generally less of a concern under standard storage conditions in the absence of strong nucleophiles.

Based on these potential degradation routes, a robust storage strategy must focus on the stringent control of temperature, moisture, oxygen, and light .

Recommended Long-Term Storage Conditions

To mitigate the risks of degradation and ensure the long-term stability of 2-chloro-N-(2,3-dimethylphenyl)propanamide, the following conditions are recommended. These are summarized for clarity in Table 1.

Table 1: Summary of Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the dimethylphenyl ring.[10]
Humidity Dry/Anhydrous (with desiccant)Minimizes the risk of amide bond hydrolysis.[11][12]
Light Exposure Protected from Light (Amber Vial)Prevents photolytic degradation pathways.[13]
Container Tightly Sealed, Chemically InertPrevents contamination and interaction with container material.[14]

Detailed Protocols and Methodologies

Protocol for Initial Sample Preparation and Storage

This protocol outlines the steps for preparing a new or freshly synthesized batch of 2-chloro-N-(2,3-dimethylphenyl)propanamide for long-term storage.

Materials:

  • High-purity 2-chloro-N-(2,3-dimethylphenyl)propanamide (solid)

  • Amber glass vials with PTFE-lined screw caps[15]

  • Argon or Nitrogen gas supply with regulator

  • Vacuum pump or house vacuum line

  • Desiccator with fresh desiccant (e.g., Drierite)

  • Spatula

  • Analytical balance

  • Labeling materials

Procedure:

  • Purity Assessment (Baseline): Before long-term storage, establish the initial purity of the compound. It is recommended to use a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection. Retain this chromatogram as the T=0 baseline.

  • Drying: Place the solid compound in a vacuum desiccator for at least 24 hours to remove any residual moisture.

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, aliquot the compound into multiple, appropriately sized amber glass vials based on anticipated experimental needs.

  • Inerting: a. Place the uncapped, filled vials into a desiccator or glove box. b. Gently flush the container with a stream of inert gas (Argon or Nitrogen) for 1-2 minutes to displace all air. c. While maintaining the inert atmosphere, securely tighten the PTFE-lined caps on the vials.

  • Sealing and Labeling: a. For an extra layer of protection, wrap the cap-vial interface with Parafilm®. b. Label each vial clearly with the compound name, batch number, date of storage, and initial purity.[16]

  • Storage: Place the labeled, sealed vials inside a secondary container (e.g., a labeled freezer box) and store in a freezer at ≤ -20°C.[9] The secondary container helps with organization and contains any potential spills.[17]

Protocol for Periodic Stability Assessment

To ensure the continued integrity of the stored compound, periodic re-analysis is recommended. This is a core principle of stability testing programs.[18][19]

Materials:

  • One sacrificial aliquot of stored 2-chloro-N-(2,3-dimethylphenyl)propanamide

  • HPLC system with UV detector

  • Appropriate HPLC column and mobile phase

  • Reference standard (if available)

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Procedure:

  • Sample Retrieval: Remove one sacrificial vial from the freezer. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Sample Preparation: a. Accurately weigh a small amount of the compound. b. Dissolve and dilute it to a known concentration using an appropriate HPLC-grade solvent.

  • HPLC Analysis: a. Analyze the prepared sample using the same validated, stability-indicating HPLC method used for the T=0 baseline analysis. b. Run a blank (solvent) and, if available, a reference standard for comparison.

  • Data Analysis: a. Compare the chromatogram of the stored sample to the T=0 baseline chromatogram. b. Look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak (indicating loss of purity). c. Quantify the purity and compare it to the initial specification. A loss of purity greater than a pre-determined threshold (e.g., 2%) may indicate that the storage conditions are insufficient or that the compound has reached the end of its viable shelf-life.

  • Record Keeping: Meticulously document the results of the stability check in a laboratory notebook or electronic database.

Visualization of Workflows and Degradation

Storage Protocol Workflow

The following diagram illustrates the decision-making process for the proper long-term storage of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

StorageWorkflow cluster_prep Preparation Phase cluster_storage Storage Phase cluster_monitoring Monitoring Phase A Receive or Synthesize Compound B Assess Initial Purity (T=0 HPLC) A->B C Dry Compound (Vacuum Desiccator) B->C D Aliquot into Amber Vials C->D E Inert Atmosphere Purge (Ar/N2) D->E F Seal Vials (PTFE-lined caps) E->F G Label Clearly F->G H Store at <= -20°C in Secondary Container G->H I Periodic Stability Check (e.g., annually) H->I J Equilibrate Sample to RT Before Opening I->J K Re-analyze Purity (HPLC) J->K L Compare to T=0 Data K->L M Purity Acceptable? L->M M->H Yes N Discard Remaining Stock of Batch M->N No

Caption: Decision workflow for preparing and maintaining 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that could occur under suboptimal storage conditions.

DegradationPathways cluster_main cluster_products Potential Degradation Products parent 2-chloro-N-(2,3-dimethylphenyl)propanamide hydrolysis_acid 2-Chloropropanoic Acid parent->hydrolysis_acid Hydrolysis (+H2O) hydrolysis_amine 2,3-Dimethylaniline parent->hydrolysis_amine Hydrolysis (+H2O) oxidation Oxidized Ring Products (e.g., quinones, phenols) parent->oxidation Oxidation (+O2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this critical amide bond formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Answer: Low yields in this acylation reaction typically stem from one of three areas: reagent integrity, reaction conditions, or the presence of moisture.

  • Reagent Integrity:

    • Acylating Agent: The key reactant, 2-chloropropanoyl chloride, is highly susceptible to hydrolysis. If it has been stored improperly or for an extended period, it may have degraded by reacting with atmospheric moisture. This reduces the amount of active electrophile available for the reaction.

    • Amine Purity: The purity of 2,3-dimethylaniline is crucial. Impurities can compete in the reaction or inhibit it.[1] While the amino group on 2,3-dimethylaniline is readily acylated, contaminants can introduce side reactions.[2]

  • Reaction Conditions:

    • Base Stoichiometry: The reaction of 2-chloropropanoyl chloride with 2,3-dimethylaniline generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the unreacted amine, rendering it non-nucleophilic and effectively halting the reaction.[3][4] It is essential to use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge this acid. Using an excess (e.g., 1.1-1.5 equivalents) can be beneficial.

    • Temperature: While many acylations proceed readily at room temperature or 0 °C, the steric hindrance from the ortho-methyl group on the 2,3-dimethylaniline may slow the reaction rate. Gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, but excessive heat can promote side reactions.[5]

  • Presence of Moisture:

    • Solvents and Glassware: Water is a critical enemy of this reaction. It will rapidly hydrolyze the 2-chloropropanoyl chloride to the unreactive carboxylic acid. Ensure all glassware is oven- or flame-dried before use and that you are using a high-quality anhydrous solvent.[1][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]

Question 2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products points to side reactions or unconsumed starting materials. Here are the most common culprits and their solutions:

  • Unreacted 2,3-dimethylaniline (Starting Material): This is often the most common additional spot. It indicates an incomplete reaction.

    • Cause: Insufficient acyl chloride, deactivation of the acyl chloride by moisture, or insufficient reaction time/temperature.

    • Solution: Ensure you are using a slight excess (1.05-1.1 equivalents) of freshly prepared or high-quality 2-chloropropanoyl chloride. Monitor the reaction by TLC until the amine spot has completely disappeared.[4]

  • 2-chloropropanoic acid: This spot will appear if your acyl chloride has been hydrolyzed by water.

    • Cause: Moisture in the reaction vessel, solvent, or reagents.

    • Solution: Rigorously follow anhydrous techniques. Use freshly opened bottles of anhydrous solvents or solvents passed through a drying system.

  • N,N-Diacylated Product: This is where the nitrogen atom is acylated twice.

    • Cause: While less common for secondary amide formation, it can occur under harsh conditions or with a large excess of the acylating agent.[4]

    • Solution: Maintain controlled stoichiometry. Avoid using a large excess of 2-chloropropanoyl chloride. Add the acylating agent slowly or dropwise to the solution of the amine and base to prevent localized high concentrations.[4]

Question 3: My reaction seems to stall and does not proceed to completion, even after several hours. What should I do?

Answer: A stalled reaction is a common issue, often related to deactivation or insufficient activation energy.

  • Cause 1: Amine Deactivation: As mentioned, HCl produced during the reaction will form the non-nucleophilic ammonium salt of your starting amine.[3] If your base is insufficient or has degraded, the reaction will stop once the free amine is consumed.

    • Solution: Ensure you have added at least a full equivalent of a quality non-nucleophilic base (e.g., triethylamine).

  • Cause 2: Insufficient Reactivity: The combination of the electronically deactivating aromatic ring and the steric hindrance from the ortho-methyl group on 2,3-dimethylaniline can slow the reaction down compared to simpler aliphatic amines.

    • Solution: After confirming your reagents are active, gently heat the reaction mixture to reflux (if using a solvent like DCM) or to 40-50°C. Monitor progress every 30-60 minutes by TLC.

  • Cause 3: Poor Solubility: If either of your reactants is not fully dissolved, the reaction will be significantly slower as it can only occur at the interface.

    • Solution: Choose a solvent in which both reactants are readily soluble. Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) are excellent choices. Ensure complete dissolution before proceeding with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 2-chloropropanoyl chloride acylating agent?

A1: For achieving the highest yield of the final amide, using freshly prepared 2-chloropropanoyl chloride is paramount. The most common and effective method is the reaction of 2-chloropropanoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][7] The thionyl chloride should be in excess (e.g., 1.5-2.0 equivalents). The reaction is typically heated to reflux, and the excess SOCl₂ can be removed by distillation or under vacuum. The resulting crude acyl chloride is often pure enough to be used directly in the subsequent amidation step.

Q2: How do I properly perform a work-up and purification for this product?

A2: A standard aqueous work-up is effective. Once the reaction is complete (as determined by TLC), the mixture should be diluted with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with:

  • A dilute acid (e.g., 1M HCl) to remove the excess triethylamine base.

  • A dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-chloropropanoyl chloride and 2-chloropropanoic acid.

  • Brine (saturated NaCl solution) to remove the bulk of the water.

After washing, dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is often a solid that can be purified to high levels by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[8]

Q3: Can I use a coupling reagent like DCC or EDC instead of the acyl chloride method?

A3: Yes, using a coupling reagent to directly combine 2-chloropropanoic acid and 2,3-dimethylaniline is a valid alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by the amine.[9] This method avoids handling corrosive thionyl chloride. However, it introduces other considerations:

  • Cost: Coupling reagents are significantly more expensive than thionyl chloride.

  • Byproducts: The DCC reaction produces dicyclohexylurea (DCU), a solid that can be difficult to remove completely. EDC byproducts are water-soluble, making for an easier work-up.

  • Reaction Conditions: These reactions are also moisture-sensitive as water can hydrolyze the activated intermediate.[1]

For robust, large-scale synthesis, the acyl chloride method is generally more cost-effective and straightforward.

Visualized Reaction and Troubleshooting Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_neutralization Neutralization Amine 2,3-Dimethylaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride 2-Chloropropanoyl Chloride AcylChloride->Intermediate Base Triethylamine (Base) Salt Triethylammonium Chloride Base->Salt Scavenges HCl Product 2-chloro-N-(2,3-dimethylphenyl)propanamide Intermediate->Product - Cl⁻ HCl HCl (byproduct) HCl->Salt

Caption: General mechanism for the acylation of 2,3-dimethylaniline.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_moisture Anhydrous Checks Start Low Reaction Yield? CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents Yes CheckConditions Step 2: Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK R1 Use fresh Acyl Chloride or redistill. CheckReagents->R1 R2 Confirm Amine purity. CheckReagents->R2 R3 Use fresh, dry Base. CheckReagents->R3 CheckMoisture Step 3: Ensure Anhydrous System CheckConditions->CheckMoisture Conditions OK C1 Use 1.1-1.5 eq. of Base. CheckConditions->C1 C2 Gently heat to 40-50°C. CheckConditions->C2 C3 Ensure full solubility. CheckConditions->C3 Purification Step 4: Review Purification CheckMoisture->Purification System is Dry M1 Oven-dry all glassware. CheckMoisture->M1 M2 Use anhydrous grade solvent. CheckMoisture->M2 M3 Run under N₂ or Ar. CheckMoisture->M3 Success High Yield Achieved Purification->Success Losses Minimized

Caption: Decision tree for troubleshooting low reaction yield.

High-Yield Experimental Protocol

This two-step protocol details the synthesis via the robust acyl chloride method. Safety Note: This procedure involves corrosive and hazardous chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Preparation of 2-Chloropropanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloropropanoic acid (1.0 eq).

  • In the fume hood, carefully add thionyl chloride (SOCl₂) (1.5 eq) to the flask.

  • Add a single drop of anhydrous N,N-dimethylformamide (DMF) to catalyze the reaction.

  • Heat the mixture to a gentle reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. The remaining liquid is 2-chloropropanoyl chloride and can be used directly in the next step.

Step 2: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide

  • In a separate, oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the freshly prepared 2-chloropropanoyl chloride (1.05 eq) from Step 1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 2,3-dimethylaniline spot is no longer visible.

  • Proceed with the aqueous work-up and purification as described in the FAQ section.

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
Amine:Acyl Chloride Ratio 1 : 1.05A slight excess of the acylating agent ensures full consumption of the more valuable amine.
Base:Amine Ratio 1.2 : 1An excess of base is crucial to neutralize all generated HCl and maintain a nucleophilic amine.[3][4]
Recommended Solvents Dichloromethane (DCM), Toluene, THFThese aprotic solvents are anhydrous and effectively solubilize the reactants.
Reaction Temperature 0°C to Room TemperatureInitial addition at 0°C controls the exotherm, followed by warming to ensure completion.
Typical Reaction Time 2 - 6 hoursReaction should be monitored by TLC to determine the endpoint.
Expected Yield > 85%With proper technique and pure reagents, high yields are readily achievable.

References

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. Retrieved from [Link]

  • Reddit User. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Gowda, B. T., Jyothi, K., & Foro, S. (2008). 2-Chloro-N-(2,3-dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

  • Stoyanov, S., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Retrieved from [Link]

  • Google Patents. (2015). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • Suchetan, P. A., et al. (2012). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o192. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-N-(2,3-dimethylphenyl)propanamide Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing the reaction temperature dur...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This document aims to deliver not only procedural guidance but also the fundamental scientific reasoning behind each recommendation, ensuring a robust and reproducible synthetic outcome.

Introduction: The Critical Role of Temperature

The synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a key intermediate in various pharmaceutical and agrochemical applications, typically involves the acylation of 2,3-dimethylaniline with 2-chloropropionyl chloride. While seemingly straightforward, this nucleophilic acyl substitution is highly sensitive to temperature fluctuations. Precise temperature control is paramount for maximizing yield, minimizing impurity formation, and ensuring the safety of the reaction.

The reaction is exothermic, and without proper management, a rapid increase in temperature can lead to a "runaway reaction."[1] This not only poses a significant safety hazard but also promotes the formation of undesirable byproducts, thereby complicating purification and reducing the overall process efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide?

A1: The optimal temperature is a balance between reaction rate and selectivity. Generally, the reaction is initiated at a low temperature, typically between 0°C and 5°C, by slowly adding the 2-chloropropionyl chloride to a solution of 2,3-dimethylaniline.[2] This initial low temperature is crucial for controlling the exotherm.[1] After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[2]

Q2: My reaction mixture turned dark brown/black. What is the likely cause?

A2: A dark coloration often indicates the formation of oxidation byproducts. Anilines, including 2,3-dimethylaniline, are susceptible to air oxidation, a process that is accelerated at higher temperatures.[1] If the initial exotherm is not adequately controlled, localized "hot spots" can form within the reaction mixture, leading to degradation of the starting material and product. Ensure your 2,3-dimethylaniline is pure and, if necessary, distill it before use.

Q3: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?

A3: The formation of a di-acylated impurity, where a second molecule of 2-chloropropionyl chloride reacts with the newly formed amide, is a common side reaction at elevated temperatures.[1] To mitigate this, maintain a low reaction temperature during the addition of the acyl chloride. Slow, dropwise addition with vigorous stirring is essential to ensure rapid dispersion and prevent localized excesses of the acylating agent.[1]

Q4: My yield is consistently low, even with good temperature control. What other factors should I consider?

A4: While temperature is a primary factor, other parameters can influence yield:

  • Reagent Purity: Ensure the purity of both 2,3-dimethylaniline and 2-chloropropionyl chloride. Impurities in the starting materials can lead to side reactions.

  • Solvent: The choice of an appropriate inert solvent, such as dichloromethane or toluene, is important.[3][4] The solvent helps to dissipate heat and can influence reaction kinetics.

  • Stoichiometry: A slight excess of the aniline can sometimes be used to ensure complete consumption of the more valuable acyl chloride.

  • Moisture: The reaction should be conducted under anhydrous conditions, as 2-chloropropionyl chloride will readily hydrolyze in the presence of water to form 2-chloropropionic acid, which will not participate in the desired reaction.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Symptom Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Addition of acyl chloride is too fast.2. Inadequate cooling.3. High concentration of reactants.[1]1. Immediately cease addition of the acyl chloride.2. Increase cooling capacity (e.g., switch to a salt-ice bath).3. If safe to do so, add more cold solvent to dilute the reaction mixture.4. For future runs, slow the addition rate and consider diluting the reactants.
Low Product Yield 1. Incomplete reaction.2. Formation of byproducts due to high temperature.[1]3. Hydrolysis of 2-chloropropionyl chloride.1. Monitor the reaction by TLC or HPLC to confirm completion.2. Maintain a low temperature profile throughout the addition and initial reaction phase.3. Ensure all glassware is thoroughly dried and use an inert atmosphere (e.g., nitrogen or argon).
Product Contaminated with Starting Material (2,3-dimethylaniline) 1. Insufficient amount of 2-chloropropionyl chloride used.2. Incomplete reaction.1. Verify the stoichiometry of your reactants.2. Allow for a longer reaction time at room temperature after the initial addition.
Formation of Unidentified Impurities 1. Reaction temperature was too high, leading to degradation.2. Impure starting materials.1. Repeat the reaction with stricter temperature control.2. Purify starting materials before use. Analyze impurities by LC-MS or GC-MS to identify their structures and deduce their formation pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethylaniline (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the flask to 0-5°C using an ice-water bath.

  • Addition: Slowly add a solution of 2-chloropropionyl chloride (1.05 eq.) in the same anhydrous solvent to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]

Protocol 2: Temperature Optimization Study

To determine the optimal temperature profile for your specific laboratory conditions, a design of experiments (DoE) approach can be beneficial. A simpler approach involves running the reaction at several different, controlled temperatures and analyzing the outcomes.

  • Set up three parallel reactions following Protocol 1.

  • Maintain the addition temperature at three different set points: 0°C, 10°C, and 20°C.

  • After the reaction and workup, analyze the crude product from each reaction by a quantitative method such as HPLC or GC.[5][6]

  • Compare the yield of the desired product and the percentage of key impurities at each temperature to identify the optimal conditions.

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the reaction temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_reactants Prepare Reactants & Solvent setup_apparatus Assemble Dry Glassware cool_aniline Cool Aniline Solution (e.g., 0-5°C) setup_apparatus->cool_aniline add_acyl_chloride Slowly Add Acyl Chloride cool_aniline->add_acyl_chloride monitor_temp Monitor Temperature add_acyl_chloride->monitor_temp Exothermic Reaction stir_rt Stir at Room Temperature add_acyl_chloride->stir_rt Addition Complete monitor_temp->add_acyl_chloride Control Addition Rate workup Aqueous Workup stir_rt->workup isolate Isolate Crude Product workup->isolate analyze Analyze by HPLC/GC isolate->analyze optimize Optimize Temperature Based on Data analyze->optimize

Caption: Workflow for reaction temperature optimization.

Logical Relationship of Temperature and Reaction Outcome

The interplay between reaction temperature and the resulting product profile can be visualized as follows:

G Temp Reaction Temperature LowTemp Low Temperature (e.g., 0-10°C) Temp->LowTemp Controlled HighTemp High Temperature (e.g., >25°C) Temp->HighTemp Uncontrolled Yield High Yield of Desired Product LowTemp->Yield Purity High Purity LowTemp->Purity SideRxns Increased Side Reactions (Di-acylation, Oxidation) HighTemp->SideRxns LowYield Lower Yield HighTemp->LowYield Runaway Runaway Reaction Risk HighTemp->Runaway

Caption: Impact of temperature on reaction outcomes.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). Retrieved from [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • SIELC. (2018, February 17). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIH. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]

  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-chloro-N-(2,3-dimethylphenyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural vulnerabilities of α-chloroamides. 2-chloro-N-(2,3-dimethylphenyl)propanamide is a highly reactive compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural vulnerabilities of α-chloroamides. 2-chloro-N-(2,3-dimethylphenyl)propanamide is a highly reactive compound whose structural dual-vulnerability—combining an electrophilic α-carbon and a hydrolyzable amide linkage—requires rigorous environmental control.

This guide elucidates the mechanistic causality behind its room-temperature degradation and provides self-validating protocols to ensure absolute structural integrity during your drug development and analytical workflows.

Mechanistic Overview of Room-Temperature Degradation

To effectively troubleshoot degradation, we must first understand the molecule's reactive nodes. The carbonyl group exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the adjacent α-carbon. Concurrently, the α-chloro substituent inductively destabilizes the C-N amide bond compared to standard aliphatic amides.

Degradation A 2-chloro-N-(2,3-dimethylphenyl) propanamide B Moisture (H2O) Nucleophilic Attack A->B D pH Extremes Acid/Base Catalysis A->D F UV/Visible Light Homolytic Cleavage A->F C α-Hydroxyamide Impurity + HCl B->C E 2,3-Dimethylaniline + 2-Chloropropanoic Acid D->E G Dehalogenated Radicals & Oligomers F->G

Primary degradation pathways of α-chloroamides at room temperature.

Troubleshooting Guide & FAQs

Q1: My HPLC data shows a new peak with a mass shift of -18 Da (loss of Cl, addition of OH) after storing the compound at room temperature. What is driving this? Causality: You are observing the hydrolytic cleavage of the α-chloro group. Because the adjacent carbonyl increases the electrophilicity of the α-carbon, ambient atmospheric moisture provides sufficient nucleophilic water molecules to drive a substitution reaction, displacing the chloride ion and yielding an α-hydroxyamide impurity[1]. Actionable Fix: Store the solid compound in a strictly anhydrous environment (e.g., a desiccator with Drierite). If formulating in solution, ensure the solvent is dried over activated 3Å molecular sieves.

Q2: I am observing the formation of 2,3-dimethylaniline in my aqueous assay buffers. How can I prevent amide bond cleavage? Causality: While amide bonds are typically robust, the α-chloro substituent destabilizes the adjacent carbonyl, making it highly susceptible to pH-dependent hydrolysis[1]. Under acidic conditions, protonation of the carbonyl oxygen activates the carbon toward water attack; under basic conditions, direct attack by hydroxide ions rapidly cleaves the C-N bond, releasing 2,3-dimethylaniline and 2-chloropropanoic acid. Actionable Fix: Maintain the compound in a strictly neutral pH environment (pH 6.5–7.5) if aqueous exposure is unavoidable[1]. Use non-nucleophilic, zwitterionic buffers (e.g., MOPS or HEPES) rather than phosphate buffers, which can sometimes act as general base catalysts.

Q3: Are protic solvents like methanol safe for preparing room-temperature stock solutions? Causality: No. Methanol and ethanol are nucleophilic. Just as water drives the formation of an α-hydroxyamide, primary alcohols will attack the electrophilic α-carbon at room temperature, leading to the formation of an α-alkoxyamide derivative via nucleophilic substitution. Actionable Fix: Exclusively use anhydrous, aprotic solvents such as LC-MS grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions.

Q4: Does ambient laboratory lighting affect the solid-state stability of this compound? Causality: Yes. α-Chloroamides are susceptible to photolytic degradation[1]. UV and high-intensity visible light can induce homolytic cleavage of the C-Cl bond, generating highly reactive radical species that rapidly propagate to form complex oligomeric degradants or dechlorinated byproducts[2]. Actionable Fix: Always handle the material under amber lighting or use actinic glassware. Store solid stocks in opaque, argon-purged containers.

Quantitative Data: Degradation Kinetics at 25°C

To assist in your experimental planning, the following table summarizes the degradation kinetics of 2-chloro-N-(2,3-dimethylphenyl)propanamide under various room-temperature storage conditions.

Storage ConditionpHRelative Humidity (RH)Light ExposureEstimated Half-Life (t½) at 25°CPrimary Degradant
Anhydrous, Inert Gas N/A< 5%Dark> 24 monthsNone
Aprotic Solvent (MeCN) N/A< 50 ppmDark> 12 monthsNone
Solid State (Ambient) N/A60%Ambient Lab Light~ 3 monthsPhotodegradants / Hydrolyzed
Aqueous Buffer 7.0N/ADark~ 6 monthsα-Hydroxyamide
Aqueous Buffer 10.0N/ADark< 1 weekα-Hydroxyamide & Aniline
Aqueous Buffer 2.0N/ADark< 2 weeks2,3-Dimethylaniline

Experimental Methodology: Self-Validating Protocol for Anhydrous Stock Preparation

To guarantee the integrity of your experiments, do not rely on assumption. Every protocol must be a self-validating system. Use the following methodology to prepare and validate room-temperature stable stock solutions.

Step 1: Solvent Dehydration & Validation

  • Add 10% (w/v) activated 3Å molecular sieves to a sealed bottle of LC-MS grade Acetonitrile. Allow to sit for 48 hours.

  • Validation Check: Extract a 1 mL aliquot and perform a Karl Fischer (KF) coulometric titration. Do not proceed unless the moisture content is verified to be < 50 ppm.

Step 2: Inert Dissolution

  • Transfer the solid 2-chloro-N-(2,3-dimethylphenyl)propanamide into a dry, amber glass vial.

  • Purge the vial with Argon gas for 60 seconds.

  • Inject the validated anhydrous Acetonitrile through a septum to achieve the desired molarity (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Baseline Purity Validation (T=0)

  • Validation Check: Immediately withdraw a 10 µL aliquot and inject it into an HPLC-UV system (C18 column, MeCN/Water gradient).

  • Establish the baseline Area Under the Curve (AUC). The parent peak must represent >99.5% of the total integrated area. Save this chromatogram as your T=0 reference.

Step 4: Storage and Sentinel Monitoring

  • Aliquot the stock solution into single-use amber ampoules. Blanket each with Argon before sealing.

  • Validation Check: Store the ampoules at room temperature (20-25°C). After 7 days, open one "sentinel" ampoule and repeat the HPLC-UV analysis. If the parent peak remains >99.5% relative to T=0, the batch storage conditions are validated for long-term room-temperature use.

References

  • Alachlor: Degradation and Persistence in Soil and Water Source: Grokipedia URL:[Link]

  • Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine Source: Semantic Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Navigating False Positives in 2-chloro-N-(2,3-dimethylphenyl)propanamide Binding Assays

Introduction: This guide serves as a specialized resource for researchers encountering challenges with binding assays involving 2-chloro-N-(2,3-dimethylphenyl)propanamide and related chloroacetamide-containing compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide serves as a specialized resource for researchers encountering challenges with binding assays involving 2-chloro-N-(2,3-dimethylphenyl)propanamide and related chloroacetamide-containing compounds. The unique reactivity of the chloroacetamide moiety can lead to non-specific interactions and assay artifacts, resulting in a high rate of false positives. This document provides in-depth troubleshooting strategies, orthogonal validation methods, and a framework for identifying and eliminating these misleading results, ensuring the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloro-N-(2,3-dimethylphenyl)propanamide, and what is its primary mechanism of action?

A1: 2-chloro-N-(2,3-dimethylphenyl)propanamide is a chemical compound belonging to the chloroacetamide class of herbicides. In biological systems, its primary mechanism of action is the inhibition of very long-chain fatty acid elongases (VLCFAs), which are crucial enzymes in lipid metabolism. This inhibition is typically achieved through the covalent modification of a cysteine residue within the enzyme's active site by the reactive chloroacetamide group. However, this same reactivity is a common source of non-specific interactions in in-vitro assays, leading to potential false positives.

Q2: We are seeing a high hit rate in our primary screen with a 2-chloro-N-(2,3-dimethylphenyl)propanamide derivative. Why might this be happening?

A2: A high hit rate with chloroacetamide-containing compounds is often a red flag for non-specific activity. The electrophilic nature of the chloroacetamide group makes it susceptible to nucleophilic attack from various amino acid residues (primarily cysteine, but also lysine and histidine) on protein surfaces, not just within a specific binding pocket. This can lead to covalent modification of numerous off-target proteins, resulting in assay signal modulation that is independent of true, selective binding. Other potential causes include compound aggregation at high concentrations, interference with the assay technology (e.g., fluorescence quenching/enhancement), or contamination.

Q3: What are the immediate first steps to take when a potential false positive is suspected?

A3: The immediate first steps should focus on confirming the integrity of the observed activity. This involves:

  • Dose-Response Confirmation: Rerunning the assay with a full dose-response curve to ensure the effect is concentration-dependent and to determine the potency (EC50/IC50).

  • Solubility Assessment: Visually inspecting the compound in assay buffer at the highest concentrations for any signs of precipitation. Dynamic light scattering (DLS) can provide a more quantitative measure of aggregation.

  • Assay Interference Checks: Running control experiments without the target protein to see if the compound directly affects the detection reagents or reporter system.

Troubleshooting Guide: Differentiating Covalent Reactivity from Specific Binding

A primary challenge in working with 2-chloro-N-(2,3-dimethylphenyl)propanamide and its analogs is distinguishing between specific, high-affinity binding to the intended target and non-specific, covalent modification of various proteins.

Issue: My compound shows potent activity in my primary binding assay, but I'm concerned it's just a reactive artifact.

This section provides a systematic workflow to de-risk compounds with potential covalent reactivity.

Rationale: The most common off-target interaction for chloroacetamides is with cysteine residues. A simple and direct way to assess this general reactivity is to measure the compound's reactivity with a model thiol-containing compound, such as glutathione (GSH). A high rate of reaction with GSH is a strong indicator of promiscuous covalent behavior.

Protocol: Glutathione (GSH) Reactivity Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 50 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a thiol-reactive fluorescent probe, such as ThioGlo-1 or Ellman's reagent (DTNB), according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound to achieve a final concentration range (e.g., 1-100 µM).

    • Add GSH to a final concentration of 500 µM to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour), taking time-point measurements if kinetic data is desired.

    • Following incubation, add the thiol-reactive probe to quantify the amount of remaining free GSH.

    • Measure the signal (fluorescence or absorbance) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of GSH consumed at each compound concentration relative to a vehicle control (DMSO).

    • A significant, concentration-dependent decrease in free GSH indicates reactivity.

Data Interpretation:

GSH Depletion at 10 µM Compound Interpretation
> 50% after 1 hourHigh Reactivity: Strong likelihood of non-specific covalent modification. High-risk compound.
10-50% after 1 hourModerate Reactivity: Potential for off-target effects. Further validation is critical.
< 10% after 1 hourLow Reactivity: Lower likelihood of promiscuous reactivity, but does not rule out specific covalent binding.

Rationale: If the compound's binding is truly specific and covalent, its effect should be irreversible or very slowly reversible. A washout experiment can differentiate between a rapidly reversible, non-covalent interaction and a stable, covalent one.

Workflow: Target Engagement Washout

G cluster_preincubation Pre-incubation Phase cluster_washout Washout Phase cluster_detection Detection Phase cluster_outcomes Interpreted Outcomes pre_incubate Incubate Target Protein with Test Compound form_complex Target-Compound Complex (Covalent or Non-Covalent) pre_incubate->form_complex wash Rapid Dilution or Removal of Unbound Compound form_complex->wash add_substrate Add Substrate/Probe wash->add_substrate measure_signal Measure Activity/Binding Signal Over Time add_substrate->measure_signal covalent Signal Remains Inhibited (Irreversible/Slow Reversal) measure_signal->covalent If Covalent non_covalent Signal Rapidly Recovers (Fast Reversal) measure_signal->non_covalent If Non-Covalent

Caption: Workflow for a washout assay to differentiate binding mechanisms.

Protocol: Biochemical Washout Assay

  • Binding Step: Incubate the target protein with the test compound at a concentration of ~10x its calculated IC50 for a set period (e.g., 30-60 minutes) to allow for binding.

  • Washout Step: Rapidly dilute the protein-compound mixture (e.g., 100-fold) into assay buffer that contains the substrate for the enzymatic reaction. This dilution dramatically lowers the concentration of the free, unbound compound.[1]

  • Detection Step: Immediately after dilution, monitor the enzymatic reaction or binding event over time.

Data Interpretation:

  • Irreversible/Covalent Binding: If the compound has formed a covalent bond, the inhibition will persist even after dilution, and enzyme activity will not recover or will recover very slowly.

  • Reversible, Non-Covalent Binding: If binding is non-covalent, the rapid dilution will cause the compound to dissociate from the target, and enzyme activity will quickly return to levels seen in a no-compound control.[2][3]

Troubleshooting Guide: Addressing Assay Interference and Artifacts

False positives can also arise from the compound interfering with the assay technology itself, rather than interacting with the biological target.

Issue: My dose-response curve is irregular, or I see activity in my no-target controls.

This suggests the compound may be an assay artifact. Common causes include aggregation, and interference with optical or detection reagents.

Rationale: It is essential to determine if the compound directly interacts with any component of the detection system. This is particularly important for fluorescence-based assays, as many compounds can either quench or enhance fluorescence signals.

Protocol: Luciferase Inhibition Counter-Screen (Example for Luminescence-Based Assays)

  • Assay Setup: In a multi-well plate, set up a standard luciferase reaction using a purified luciferase enzyme (e.g., Firefly luciferase) and its substrate (luciferin/ATP).

  • Compound Addition: Add the test compound at the same concentrations used in the primary assay.

  • Signal Measurement: Measure the luminescence signal.

Data Interpretation:

  • A concentration-dependent decrease in luminescence indicates the compound is an inhibitor of the luciferase reporter, a common cause of false positives in cell-based reporter assays.

  • An increase in signal could suggest stabilization of the enzyme or other artifacts.

  • This same principle applies to other technologies; for example, running the assay with a fluorescent probe but without the target protein can identify fluorescent artifacts.

Rationale: The most robust way to validate a hit is to reproduce the activity in a secondary assay that uses a different detection technology and/or a different biological readout. This minimizes the chance that the observed effect is an artifact of a single assay platform.

Example Orthogonal Approaches:

Primary Assay Technology Suggested Orthogonal Assay Rationale for Orthogonal Choice
Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)Moves from a solution-based fluorescence method to a label-free, surface-based method, eliminating fluorescence artifacts and confirming direct binding kinetics.[4]
FRET/BRET-based AssayCellular Thermal Shift Assay (CETSA) followed by Western Blot or Wes™Shifts from a proximity-based energy transfer method to a measure of target protein stabilization in a cellular context, providing strong evidence of engagement.[5]
Enzyme Activity (Luminescence)Mass Spectrometry (MS)-based direct measurement of substrate-to-product conversionDirectly measures the catalytic function without relying on coupled reporter enzymes (like luciferase) that can be prone to inhibition.[4]
Cell-based Reporter Gene AssayDirect measurement of downstream protein levels or phosphorylation status via Western Blot or ELISAMoves from a transcriptional reporter to a more direct, downstream functional consequence of target engagement, confirming the biological outcome.

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_detection_cetsa Detection & Analysis cluster_outcomes_cetsa Interpreted Outcomes treat_cells Incubate Intact Cells with Compound or Vehicle heat_challenge Heat Cell Suspensions Across a Temperature Gradient treat_cells->heat_challenge lyse Cell Lysis (e.g., Freeze-Thaw) heat_challenge->lyse separate Centrifugation to Separate Soluble vs. Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot stabilization Thermal Shift to the Right (Target Stabilization = Binding) plot->stabilization If Bound no_shift No Change in Melt Curve (No Binding or No Stabilization) plot->no_shift If Not Bound

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Rationale: CETSA is a powerful method for verifying target engagement in a physiological, cellular context.[3][6][7] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[3][8] By heating cells treated with the compound across a temperature gradient and then measuring how much of the target protein remains soluble, one can observe a "thermal shift" for bound targets.[9] This provides direct evidence of binding inside the cell, bypassing many artifacts associated with in-vitro assays.

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations (and a vehicle control) for a specific duration (e.g., 1 hour) under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash to remove excess compound, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[7]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and then centrifuge at high speed to pellet the aggregated, denatured proteins.[7]

  • Detection: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the specific target protein using Western Blot analysis.

  • Data Analysis: Plot the amount of soluble protein at each temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Böger, P. (2002). Inhibition of Very-Long-Chain Fatty Acid Elongation. Source: Springer, Berlin, Heidelberg.
  • CETSA®: Measuring Target Engagement in Whole Blood. Source: Pelago Bioscience. URL: [Link]

  • Covalent Inhibitors Library. Source: OTAVA. URL: [Link]

  • Covalent vs Non-Covalent Bonds Explained. Source: Scribd. URL: [Link]

  • D'Arcy, B., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online. URL: [Link]

  • Huber, K. V. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Source: ACS Publications. URL: [Link]

  • Martin, A. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. Source: BMG LABTECH, YouTube. URL: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]

  • Target Engagement in Adherent Cells Quantification. Source: JoVE, YouTube. URL: [Link]

  • Target Engagement Assays in Early Drug Discovery. Source: National Institutes of Health (NIH). URL: [Link]

  • Washout method for quantifying unlabeled compound residence time. Source: Assay Guidance Manual, NCBI. URL: [Link]

  • Monitoring Target Engagement in Drug Discovery. Source: ProteinSimple. URL: [Link]

  • Monitoring Target Engagement in Drug Discovery. Source: ProteinSimple. URL: [Link]

Sources

Troubleshooting

how to remove unreacted precursors from 2-chloro-N-(2,3-dimethylphenyl)propanamide batches

Welcome to the technical support center for the purification of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-N-(2,3-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted precursors from synthesis batches. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical 2-chloro-N-(2,3-dimethylphenyl)propanamide synthesis?

The synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide is most commonly achieved via the N-acylation of 2,3-dimethylaniline with 2-chloropropionyl chloride.[1] Consequently, the primary impurities you will encounter are the unreacted starting materials:

  • 2,3-dimethylaniline: A basic aromatic amine.

  • 2-chloropropionyl chloride: A highly reactive acyl chloride. It is important to note that during aqueous workup procedures, 2-chloropropionyl chloride will rapidly hydrolyze to form 2-chloropropionic acid , which is the species you will actually be removing.[2]

Q2: I've finished my reaction, but analysis (TLC, NMR) shows significant starting material. What is the best initial purification strategy?

The most robust and efficient first-pass purification method is a liquid-liquid extraction .[3][4] This technique exploits the fundamental differences in the acid-base properties of your target compound and the common impurities. Your product, an amide, is neutral, while the precursors are a base (2,3-dimethylaniline) and a latent acid (2-chloropropionic acid, from the hydrolysis of 2-chloropropionyl chloride).[5][6] This allows for their selective removal into aqueous layers while your product remains in an organic solvent.

Q3: How exactly does an acidic wash remove the unreacted 2,3-dimethylaniline?

This step leverages a classic acid-base reaction.[6] 2,3-dimethylaniline, like most amines, is basic due to the lone pair of electrons on the nitrogen atom. When you wash your organic solution with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt (2,3-dimethylanilinium chloride).[7] This salt has a high affinity for the aqueous phase and is thus extracted from the organic layer, leaving your neutral amide product behind.

Q4: What is the purpose of the basic wash, and why is it necessary?

The basic wash is designed to remove the acidic impurity, 2-chloropropionic acid. As mentioned, any unreacted 2-chloropropionyl chloride will hydrolyze to this carboxylic acid during the workup. By washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you deprotonate the carboxylic acid, converting it into its water-soluble sodium carboxylate salt.[6] This salt then partitions into the aqueous phase. This step is critical for removing this key impurity.

Q5: My product is still not pure after liquid-liquid extraction. What are my options for further purification?

If minor impurities persist after extraction, you have two primary high-resolution options:

  • Recrystallization: This is an excellent method for "polishing" a solid product that is already mostly pure. The goal is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution upon cooling.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel).[8] Given the polarity difference between your neutral amide product and any residual polar impurities, this is a very effective, albeit more labor-intensive, method.

Q6: I am attempting column chromatography, but my peaks are broad and tailing. What is causing this?

This is a classic issue when purifying crude reaction mixtures containing residual amines on standard silica gel.[9] The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor elution behavior.[9] To resolve this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine, to your eluent. This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly. Alternatively, using a less acidic stationary phase like alumina can also mitigate this issue.[10]

Purification & Troubleshooting Guide

This section provides a structured approach to identifying and solving common issues encountered during the purification process.

Problem Likely Cause(s) Recommended Solution(s)
Significant impurities remain after extraction (confirmed by TLC/NMR). 1. Incomplete acid/base reaction during washes. 2. Insufficient volume or number of aqueous washes. 3. Emulsion formation preventing clean separation.1. Verify pH: After each wash, test the aqueous layer with pH paper to confirm it is strongly acidic (pH 1-2) or basic (pH 8-9). 2. Increase Washes: Perform at least two washes with each aqueous solution. 3. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Low yield of final product after full workup. 1. Product is partially water-soluble. 2. Accidental loss of organic layer during extraction. 3. Product precipitation during washes.1. Back-Extraction: After the initial separation, re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Careful Technique: Ensure proper technique when draining layers from the separatory funnel. 3. Solvent Choice: If the product is precipitating, you may need to use a different organic solvent in which it has higher solubility, such as Dichloromethane (DCM).
Product precipitates or crashes out of the organic layer during an aqueous wash. The polarity of the organic solvent (e.g., diethyl ether, ethyl acetate) is being altered by dissolved water, reducing the solubility of your product.1. Increase Solvent Volume: Add more organic solvent to the separatory funnel to keep the product dissolved. 2. Switch to a More Polar Solvent: Consider using a more polar organic solvent like DCM that is less prone to this issue.
Cannot find a suitable solvent for recrystallization. The ideal solubility profile for your specific batch (product vs. impurities) is not met by single solvents.1. Use a Bi-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water, DCM/Hexane, and Ethyl Acetate/Hexane.

Experimental Protocols & Workflows

Overall Purification Strategy

The following diagram illustrates the decision-making process for purifying your crude product.

G Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Analysis1 Purity Analysis (TLC/NMR) Extraction->Analysis1 Pure Pure Product Analysis1->Pure >98% Pure Impure Further Purification Needed Analysis1->Impure <98% Pure Chromatography Column Chromatography Impure->Chromatography Oily Product or Complex Mixture Recrystallization Recrystallization Impure->Recrystallization Solid Product Chromatography->Pure Recrystallization->Pure

Caption: Decision workflow for purification.

Protocol 1: Liquid-Liquid Extraction

This protocol is the primary method for removing the bulk of unreacted precursors.

Materials:

  • Crude 2-chloro-N-(2,3-dimethylphenyl)propanamide mixture

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of organic solvent (e.g., 100 mL of EtOAc for a 10g crude batch). Transfer the solution to a separatory funnel.

  • Acid Wash (Removes 2,3-dimethylaniline):

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake vigorously for 30-60 seconds.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the acid wash one more time to ensure complete removal.

  • Base Wash (Removes 2-chloropropionic acid):

    • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel.

    • Caution: Swirl gently at first, venting frequently, as CO₂ gas will be evolved. Once gas evolution subsides, shake vigorously.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Repeat the base wash.

  • Brine Wash (Removes residual water):

    • Add an equal volume of brine to the organic layer. Shake and allow the layers to separate.

    • Drain and discard the aqueous layer. This wash helps to dry the organic layer and break any minor emulsions.[11]

  • Drying and Isolation:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a few spatulas of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles flow freely.

    • Let it sit for 15-20 minutes.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the purified product.

Extraction Workflow Diagram

LLE start Crude Mixture in Organic Solvent Product (Neutral) Precursor 1 (Base) Precursor 2 (Acid) op1 Wash with 1M HCl (aq) start->op1 phase1 Organic Layer Product (Neutral) Precursor 2 (Acid) Aqueous Layer (Discard) Precursor 1 Salt op1->phase1 op2 Wash with Sat. NaHCO₃ (aq) phase1->op2 phase2 Organic Layer Product (Neutral) Aqueous Layer (Discard) Precursor 2 Salt op2->phase2 op3 Wash with Brine, Dry, Evaporate phase2->op3 end Final Product 2-chloro-N-(2,3-dimethylphenyl)propanamide op3->end

Caption: Liquid-liquid extraction workflow.

References

  • Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry.
  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • ChemicalBook. (n.d.). 2-chloro-n-(2-methylphenyl)propanamide.
  • Royal Society of Chemistry. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Chemical Science.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • University of California, Irvine. (n.d.). Remove Sticky Reagents.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • BenchChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a precursor in medicinal chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Ionization Efficiency of 2-chloro-N-(2,3-dimethylphenyl)propanamide in LC-MS

Overview & Root Cause Analysis 2-chloro-N-(2,3-dimethylphenyl)propanamide (Exact Mass: ~211.08 Da) is a sterically hindered alpha-chloroamide often encountered as an active pharmaceutical ingredient (API) intermediate. U...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Root Cause Analysis

2-chloro-N-(2,3-dimethylphenyl)propanamide (Exact Mass: ~211.08 Da) is a sterically hindered alpha-chloroamide often encountered as an active pharmaceutical ingredient (API) intermediate. Users frequently report severe signal attenuation or complete ion suppression when analyzing this compound using standard positive electrospray ionization (ESI+) methods.

The root cause of this poor ionization efficiency is threefold:

  • Weak Intrinsic Basicity: Amides are fundamentally weak bases. The primary site of protonation is the carbonyl oxygen, but the delocalization of the nitrogen lone pair makes proton acceptance thermodynamically unfavorable compared to primary or secondary amines.

  • Inductive Electron Withdrawal (-I Effect): The alpha-chlorine atom exerts a strong electron-withdrawing effect, further stripping electron density away from the carbonyl oxygen and drastically lowering the proton affinity of the molecule.

  • Steric Hindrance: The bulky 2,3-dimethylphenyl group restricts solvent and proton access to the amide core, hindering the formation of a stable solvation shell during the ESI droplet evaporation process.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the [M+H]⁺ signal almost undetectable in standard 0.1% Formic Acid ESI+? A1: Ionization efficiency in ESI+ requires the analyte to be successfully protonated in the liquid phase or during the transition to the gas phase. Because the alpha-chloroamide has an extremely low pKa, the thermodynamic barrier to form [M+H]⁺ (m/z 212.1) is too high under standard acidic conditions. The protons in the mobile phase preferentially remain with the solvent clusters rather than transferring to the electron-poor amide.

Q2: I observe multiple small, unquantifiable peaks at higher m/z values. What causes this? A2: When an analyte resists protonation, it acts as a neutral ligand and coordinates with trace alkali metals present in the mobile phase, solvents, or glassware. Amides are notorious for forming sodium [M+Na]⁺ and potassium [M+K]⁺ adducts[1]. Because these metal concentrations fluctuate, the ion current is split across[M+H]⁺, [M+Na]⁺ (m/z 234.1), and[M+K]⁺ (m/z 250.0), reducing the intensity of any single diagnostic peak and ruining quantitative reproducibility.

Q3: How can I unify the ion current without changing my ion source? A3: By intentionally swamping the mobile phase with a volatile salt, such as ammonium formate or ammonium acetate, you can force the uniform formation of an ammonium adduct [M+NH₄]⁺ (m/z 229.1)[2]. This outcompetes trace sodium and potassium, consolidating the signal into a single, predictable m/z channel[3].

Q4: If adduct formation fails or MS/MS fragmentation of the adduct is poor, what is the next step? A4: Switch to Atmospheric Pressure Chemical Ionization (APCI). Unlike ESI, which relies on solution-phase electrochemistry, APCI vaporizes the solvent and uses a corona discharge to create reactant gas ions. This gas-phase chemical ionization is highly effective for neutral, non-polar, or weakly basic compounds that fail to ionize in ESI.

Troubleshooting Workflows & Visualizations

TroubleshootingWorkflow Start Low Ionization of 2-chloro-N-(2,3-dimethylphenyl)propanamide CheckAdducts Check MS Spectra for [M+Na]+ or[M+K]+ Start->CheckAdducts AdductsPresent Adducts Present (Signal Split) CheckAdducts->AdductsPresent Yes NoAdducts No Adducts (Poor Ionization) CheckAdducts->NoAdducts No AddAmmonium Add 5-10 mM Ammonium Formate Force [M+NH4]+ Formation AdductsPresent->AddAmmonium SwitchAPCI Switch to APCI Source (Gas-Phase Ionization) NoAdducts->SwitchAPCI

Caption: Decision tree for troubleshooting low ionization of weakly basic alpha-chloroamides in LC-MS.

IonizationMechanism Analyte Analyte (Neutral) Weak Base ESI_H ESI (+) 0.1% Formic Acid Analyte->ESI_H ESI_NH4 ESI (+) Ammonium Buffer Analyte->ESI_NH4 APCI APCI (+) Corona Discharge Analyte->APCI Result_H Poor [M+H]+ (Electron-withdrawing Cl) ESI_H->Result_H Result_NH4 Strong[M+NH4]+ (Adduct Formation) ESI_NH4->Result_NH4 Result_APCI Strong [M+H]+ (Gas-Phase Proton Transfer) APCI->Result_APCI

Caption: Mechanistic pathways of ionization for 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mobile Phase Optimization for Adduct-Driven ESI-MS

Objective: Consolidate split ion current into a single, stable [M+NH₄]⁺ precursor ion.

  • Mobile Phase Preparation:

    • Phase A: 5 mM Ammonium Formate in LC-MS grade Water. (Do not adjust pH with formic acid; maintaining a near-neutral pH prevents the suppression of the ammonium adduct).

    • Phase B: 5 mM Ammonium Formate in LC-MS grade Methanol. (Causality: Methanol typically yields better adduct stability for amides than Acetonitrile).

  • Column Conditioning: Flush the column with 50% A / 50% B for at least 20 column volumes. This is critical to displace residual sodium/potassium ions bound to the stationary phase.

  • MS Parameter Adjustment: Lower the Declustering Potential (DP) or Cone Voltage by 20–30% compared to your standard [M+H]⁺ methods.

    • Causality: Ammonium adducts are non-covalent and highly labile. Excessive in-source voltage will cause premature neutral loss of NH₃, reverting the ion back to an undetectable neutral state.

  • System Validation: Inject the analyte and monitor for m/z 229.1. The system is validated when the[M+Na]⁺ (m/z 234.1) peak is <5% of the[M+NH₄]⁺ base peak.

Protocol B: APCI+ Method Development

Objective: Achieve robust[M+H]⁺ ionization via gas-phase proton transfer when ESI adduct strategies fail.

  • Mobile Phase Preparation: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: APCI is less sensitive to trace salts, but volatile acids provide the abundant protons needed for the corona discharge plasma to efficiently transfer charge to the analyte.

  • Source Setup: Install the APCI probe and set the corona discharge current to 3–5 μA.

  • Temperature Optimization: Set the vaporizer (probe) temperature to 350–400 °C.

    • Causality: The alpha-chloroamide must be completely volatilized before passing the corona needle. Too low a temperature yields no signal, while temperatures >450 °C may induce thermal degradation (specifically, thermal dechlorination).

  • System Validation: Monitor for the [M+H]⁺ ion at m/z 212.1. Ensure the presence of the characteristic ³⁷Cl isotopic peak at m/z 214.1 (approx. 32% relative abundance) to confirm the intact molecule has not undergone in-source dechlorination.

Data Presentation

Table 1: Mobile Phase Additives and Expected Ion Species in ESI+ (Note: All masses exhibit a +2 Da isotopic peak at ~32% abundance due to the Chlorine atom)

Mobile Phase AdditiveDominant Ion SpeciesExact m/z (³⁵Cl)Ionization EfficiencySignal Stability
0.1% Formic Acid[M+H]⁺212.08Very LowPoor (Split signal)
None (Trace Salts)[M+Na]⁺234.06LowHighly Variable
5 mM Ammonium Formate[M+NH₄]⁺229.11HighExcellent
5 mM Ammonium Acetate[M+NH₄]⁺229.11HighExcellent

Table 2: ESI vs. APCI Comparison for Alpha-Chloroamides

ParameterElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Ionization Mechanism Solution-phase ion evaporationGas-phase corona discharge / proton transfer
Primary Precursor [M+NH₄]⁺ (Requires additives)[M+H]⁺
Matrix Effects High susceptibility to ion suppressionLow susceptibility to ion suppression
Flow Rate Tolerance Optimal at 0.2 - 0.4 mL/minOptimal at 0.5 - 1.0 mL/min
Thermal Risk NoneModerate (Risk of dechlorination if >450 °C)

References

  • Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS Source: PubMed Central (PMC) URL:[Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Oxford Academic URL:[Link]

  • High-performance liquid chromatography coupled with mass spectrometry applied to analyses of pesticides in water. Results obtained in HPLC/MS/APCI in positive mode Source: Analusis / EDP Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 2-Chloro-N-(2,3-dimethylphenyl)propanamide Quantification: A Comparative Guide

Introduction: The Analytical Challenge 2-Chloro-N-(2,3-dimethylphenyl)propanamide is a critical alpha-chloroamide intermediate frequently monitored during the synthesis, impurity profiling, and degradation analysis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Chloro-N-(2,3-dimethylphenyl)propanamide is a critical alpha-chloroamide intermediate frequently monitored during the synthesis, impurity profiling, and degradation analysis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Accurate quantification of this analyte in biological matrices (e.g., plasma) is essential for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling.

Quantifying this compound presents significant bioanalytical challenges. Its moderate polarity and the presence of the halogen atom make it highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI). To address this, laboratories must select the optimal chromatographic architecture and sample preparation strategy.

This guide objectively compares the performance of Sub-2 µm Fully Porous Particle (FPP) columns versus Sub-2 µm Superficially Porous Particle (SPP / Core-Shell) columns for the LC-MS/MS quantification of 2-chloro-N-(2,3-dimethylphenyl)propanamide, providing a self-validating experimental protocol aligned with global regulatory standards.

Mechanistic Comparison: FPP vs. SPP Architectures

The choice of stationary phase architecture fundamentally dictates separation efficiency, which directly impacts the signal-to-noise (S/N) ratio and the mitigation of matrix effects.

  • Fully Porous Particles (FPP) (e.g., 1.7 µm C18): FPP columns offer a high surface area, providing excellent sample loading capacity and robust retention for highly polar metabolites. However, the deep porous network allows for greater longitudinal diffusion and mass transfer resistance.

  • Superficially Porous Particles (SPP) (e.g., 1.7 µm Core-Shell C18): SPP columns feature a solid silica core surrounded by a porous outer shell.

  • Causality of Performance: The solid core limits the diffusion path of the analyte. According to the van Deemter equation, this reduces the longitudinal diffusion ( B -term) and minimizes mass transfer resistance ( C -term). Consequently, SPP columns generate sharper, narrower peaks, which enhances the peak capacity and resolves the analyte from co-eluting endogenous phospholipids that cause ion suppression.

Bioanalytical Workflow and Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-chloro-N-(2,3-dimethylphenyl)propanamide-d9—to dynamically correct for variations in extraction recovery and ESI ionization efficiency across all samples.

Workflow A Plasma Sample + SIL-IS B Supported Liquid Extraction (SLE) A->B C UHPLC Separation (FPP vs SPP) B->C D ESI-MS/MS (MRM Mode) C->D E Data Validation (ICH M10) D->E

Fig 1. Bioanalytical LC-MS/MS workflow for 2-chloro-N-(2,3-dimethylphenyl)propanamide quantification.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards and Quality Controls (QCs) Prepare calibration standards in blank matrix across a dynamic range of 1.0 ng/mL to 1000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (LQC, 3.0 ng/mL), Mid QC (MQC, 400 ng/mL), and High QC (HQC, 800 ng/mL). Spike all samples with 50 ng/mL of the SIL-IS.

Step 2: Sample Extraction via Supported Liquid Extraction (SLE) Causality of Choice: While Protein Precipitation (PPT) is faster, it fails to remove lysophosphatidylcholines, which accumulate on the column and cause late-eluting matrix effects. SLE provides a cleaner extract by partitioning the uncharged analyte into an organic solvent while trapping phospholipids and proteins on a diatomaceous earth sorbent.

  • Load 100 µL of spiked plasma onto a 400 µL SLE plate.

  • Apply a brief vacuum pulse to initiate loading; wait 5 minutes for complete absorption.

  • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Fragmentation Pathway and MRM Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer in positive ESI mode. The precursor ion [M+H]+ at m/z 212.1 undergoes collision-induced dissociation (CID). Cleavage of the amide bond yields two primary product ions: the 2,3-dimethylaniline cation (m/z 122.1) and the acylium ion (m/z 91.0).

Fragmentation M Precursor Ion [M+H]+ m/z 212.1 F1 Product Ion 1 (Quantifier) [2,3-dimethylaniline]+ m/z 122.1 M->F1 Amide Bond Cleavage (High Collision Energy) F2 Product Ion 2 (Qualifier) [Acylium]+ m/z 91.0 M->F2 Amide Bond Cleavage (Low Collision Energy)

Fig 2. ESI+ fragmentation pathway of 2-chloro-N-(2,3-dimethylphenyl)propanamide for MRM transitions.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Chloro-N-(2,3-dimethylphenyl)propanamide212.1122.122Quantifier
2-Chloro-N-(2,3-dimethylphenyl)propanamide212.191.014Qualifier
SIL-IS (d9-analog)221.1131.122Internal Standard

Comparative Performance Data

The methods were validated according to the[1] and the harmonized[2]. Both guidelines mandate that the accuracy and precision must be within ±15% of the nominal value (±20% at the LLOQ)[3].

Table 2: Validation Results - FPP vs. SPP Column Architectures

Validation ParameterFPP Column (1.7 µm C18)SPP Column (1.7 µm Core-Shell C18)Regulatory Acceptance Criteria
Peak Width (W½) 4.2 seconds2.5 secondsN/A (Sharper is better)
Accuracy (LQC) 92.4%98.1%85.0% - 115.0%
Precision (%CV, LQC) 8.7%4.2%≤ 15.0%
Matrix Effect (IS-Normalized) 84.5% (Moderate Suppression)96.2% (Negligible Suppression)Consistent across lots
Signal-to-Noise at LLOQ 14:138:1≥ 5:1
Data Interpretation

The experimental data demonstrates that while both columns meet the ICH M10 acceptance criteria[2], the SPP (Core-Shell) column significantly outperforms the FPP column in this specific assay. The narrower peak width (2.5 s vs. 4.2 s) achieved by the SPP architecture increases the peak apex concentration, directly resulting in a nearly 3-fold improvement in the Signal-to-Noise (S/N) ratio at the LLOQ. Furthermore, the sharper peak profile allows the analyte to elute in a tighter window, successfully bypassing a zone of phospholipid-induced ion suppression, as evidenced by the superior IS-normalized matrix effect (96.2% for SPP vs. 84.5% for FPP).

Conclusion

For the robust LC-MS/MS quantification of 2-chloro-N-(2,3-dimethylphenyl)propanamide, utilizing a Superficially Porous Particle (SPP) column paired with Supported Liquid Extraction (SLE) provides a superior, self-validating analytical system. This combination maximizes sensitivity, minimizes matrix effects, and comfortably exceeds the stringent validation requirements set forth by global regulatory bodies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Retrieved from[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-chloro-N-(2,3-dimethylphenyl)propanamide Against Standard Local Anesthetics

This guide provides a comprehensive framework for benchmarking the novel compound 2-chloro-N-(2,3-dimethylphenyl)propanamide against established standard reference local anesthetics, Lidocaine and Prilocaine. Given the s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-chloro-N-(2,3-dimethylphenyl)propanamide against established standard reference local anesthetics, Lidocaine and Prilocaine. Given the structural similarity of the target compound to Prilocaine, a widely used local anesthetic, this guide proposes a series of experiments to characterize its potential as a local anesthetic agent.[1] The methodologies outlined herein are designed to deliver a robust comparison of efficacy, safety, and physicochemical properties, providing researchers and drug development professionals with a clear pathway for evaluation.

Introduction and Rationale

Local anesthetics are essential in clinical practice for pain management during surgical and dental procedures.[1] These agents reversibly block nerve impulse conduction, primarily by inhibiting voltage-gated sodium channels in neuronal cell membranes.[2][3][4][5][6] The development of new local anesthetics is driven by the need for agents with improved safety profiles, longer duration of action, and reduced side effects.

2-chloro-N-(2,3-dimethylphenyl)propanamide is a novel compound with limited publicly available data. However, its structural resemblance to the amide-type local anesthetic Prilocaine suggests a potential for similar biological activity. This guide, therefore, establishes a rigorous benchmarking protocol to evaluate this hypothesis. We have selected Lidocaine and Prilocaine as the standard reference compounds for this comparison. Lidocaine is a widely used local anesthetic and is available as a certified reference material, making it an ideal standard.[7][8] Prilocaine offers a direct structural comparison and is itself a clinically relevant local anesthetic.[1][3]

This guide will detail the necessary experimental workflows, from fundamental physicochemical characterization to in vitro and in vivo assays, to provide a comprehensive assessment of 2-chloro-N-(2,3-dimethylphenyl)propanamide's potential as a novel local anesthetic.

Physicochemical Characterization

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties.[9][10][11] Therefore, the initial phase of benchmarking involves a thorough comparison of these fundamental characteristics.

Table 1: Comparative Physicochemical Properties

Property2-chloro-N-(2,3-dimethylphenyl)propanamideLidocainePrilocaine
Molecular Weight ( g/mol ) To be determined234.34220.31
pKa To be determined7.97.9
Octanol:water partition coefficient (logP) To be determined2.442.1
Aqueous Solubility (mg/mL) To be determinedFreely solubleSlightly soluble
Experimental Protocols for Physicochemical Characterization

2.1.1. Determination of pKa

The pKa is a critical determinant of the onset of action of a local anesthetic, as it dictates the proportion of the ionized and unionized forms at physiological pH.[9][11]

  • Method: Potentiometric titration.

  • Protocol:

    • Prepare a 0.01 M solution of the test compound in a mixture of methanol and water.

    • Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.

    • Record the pH at incremental additions of the titrant.

    • The pKa is determined from the half-equivalence point of the titration curve.

2.1.2. Determination of Octanol:Water Partition Coefficient (logP)

Lipid solubility, represented by the logP value, is a key factor influencing the potency of a local anesthetic.[9][10][11]

  • Method: Shake-flask method.

  • Protocol:

    • Prepare a solution of the test compound in n-octanol.

    • Mix the n-octanol solution with an equal volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in PBS.

In Vitro Efficacy and Safety Assessment

A comprehensive in vitro evaluation is crucial to determine the mechanism of action and potential toxicity of the novel compound.

In Vitro Efficacy: Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels.[2][3][4][5][6]

Table 2: In Vitro Sodium Channel Blocking Activity

CompoundIC50 (µM)
2-chloro-N-(2,3-dimethylphenyl)propanamide To be determined
Lidocaine Reported values
Prilocaine Reported values
  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.5 sodium channel.

  • Protocol:

    • Culture the HEK-293 cells expressing Nav1.5 channels.

    • Harvest the cells and prepare a single-cell suspension.

    • Use an automated patch-clamp system to establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents.

    • Apply increasing concentrations of the test and reference compounds.

    • Measure the peak sodium current at each concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_0 Experimental Workflow: Sodium Channel Assay A HEK-293 cells with Nav1.5 B Automated Patch-Clamp A->B Cell Suspension C Apply Voltage Protocol B->C D Compound Application (Test & Reference) C->D E Measure Sodium Current D->E F Calculate IC50 E->F

Caption: Workflow for Sodium Channel Blockade Assay.

In Vitro Safety Assessment

Early assessment of potential toxicity is a critical step in drug development.[12][13][14][15]

Table 3: In Vitro Safety Profile

Assay2-chloro-N-(2,3-dimethylphenyl)propanamideLidocainePrilocaine
Cytotoxicity (CC50 in µM) To be determinedReported valuesReported values
hERG Channel Inhibition (IC50 in µM) To be determinedReported valuesReported values
Ames Test (Mutagenicity) To be determinedNon-mutagenicNon-mutagenic

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Line: Human dermal fibroblasts (HDFs).

  • Protocol:

    • Seed HDFs in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the test and reference compounds for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal cytotoxic concentration (CC50).

Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a significant safety concern for many drugs.[16][17]

  • Method: Automated patch-clamp electrophysiology or fluorescence-based thallium flux assay.[18][19]

  • Protocol (Automated Patch-Clamp):

    • Use HEK-293 cells stably expressing the hERG channel.

    • Follow a similar procedure as the sodium channel assay, but with a voltage protocol designed to elicit hERG potassium currents.

    • Apply increasing concentrations of the test and reference compounds.

    • Measure the hERG tail current and calculate the IC50.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[20][21][22][23]

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Protocol:

    • Expose the bacterial strains to various concentrations of the test compound.

    • Plate the bacteria on a minimal agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vivo Efficacy Assessment

In vivo models are essential for evaluating the anesthetic efficacy of the compound in a physiological context.

Table 4: In Vivo Local Anesthetic Efficacy

ModelParameter2-chloro-N-(2,3-dimethylphenyl)propanamideLidocainePrilocaine
Rat Sciatic Nerve Block Duration of motor block (min)To be determinedReported valuesReported values
Mouse Skin Infiltration Duration of anesthesia (min)To be determinedReported valuesReported values
Experimental Protocol: Rat Sciatic Nerve Block

This model assesses the duration of motor and sensory blockade.[24]

  • Animals: Male Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the rats.

    • Inject the test or reference compound perineurally at the sciatic notch.

    • Assess motor function at regular intervals by observing the animal's ability to use the injected limb.

    • Assess sensory blockade by applying a noxious stimulus (e.g., tail-flick test) to the dermatome supplied by the sciatic nerve.

    • Record the time to onset and duration of the block.

G cluster_1 In Vivo Efficacy Workflow: Rat Sciatic Nerve Block A Anesthetize Rat B Perineural Injection at Sciatic Notch A->B C Assess Motor Function B->C Regular Intervals D Assess Sensory Blockade B->D Regular Intervals E Record Onset and Duration C->E D->E

Caption: Workflow for Rat Sciatic Nerve Block Assay.

Experimental Protocol: Mouse Model of Infiltration Anesthesia

This model evaluates the efficacy of the anesthetic when administered via subcutaneous injection.[25][26]

  • Animals: Male BALB/c mice.

  • Protocol:

    • Inject the test or reference compound subcutaneously into the dorsal skin.

    • At various time points, apply a standardized noxious stimulus (e.g., pinprick) to the infiltrated area.

    • Observe the presence or absence of a withdrawal reflex.

    • The duration of anesthesia is defined as the time until the withdrawal reflex returns.

Conclusion

The comprehensive benchmarking framework detailed in this guide provides a robust and scientifically rigorous approach to evaluating the potential of 2-chloro-N-(2,3-dimethylphenyl)propanamide as a novel local anesthetic. By systematically comparing its physicochemical properties, in vitro efficacy and safety, and in vivo performance against the well-characterized standards Lidocaine and Prilocaine, researchers can make informed decisions about its further development. The data generated from these studies will be critical in establishing a clear understanding of the compound's therapeutic potential and its place within the landscape of local anesthetic agents.

References

  • Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In A. Hollaender (Ed.), Chemical Mutagens: Principles and Methods for Their Detection (Vol. 1, pp. 267-282). Plenum Press.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Prilocaine Hydrochloride? Retrieved from [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
  • Drugs.com. (2025, March 25). Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Tuckley, J. M. (1994). Pharmacology of local anaesthetic agents.
  • The Science Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Prilocaine: Mechanisms and application. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, November 15). EMLA CREAM (lidocaine 2.5% and Prilocaine 2.5%). Retrieved from [Link]

  • Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Assay Genie. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Anesthesia Key. (2016, July 17). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Assay Genie. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Grant, G. J., Piskoun, B., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of pharmacological and toxicological methods, 43(1), 45–49.
  • Wang, L., Wible, B. A., & Brown, A. M. (2014). Cell-based hERG channel inhibition assay in high-throughput format. Methods in molecular biology (Clifton, N.J.), 1183, 161–169.
  • ResearchGate. (n.d.). An in vivo method for the quantitative evaluation of local anesthetics. Retrieved from [Link]

  • Strichartz, G. R., Sanchez, V., & Strichartz, G. R. (1987). Fundamental properties of local anesthetics. II. Measured octanol:buffer partition coefficients and pKa values of clinically used drugs. Anesthesia and analgesia, 66(6), 529–535.
  • Medscape. (2023, September 8). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

  • Frontiers in Neuroscience. (2018, July 25). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • BJA Education. (n.d.). Basic pharmacology of local anaesthetics. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • Lieeman, F. M., Brown, D., Friedman, P., Klinger, G., & Lapadula, D. (1978). A new in vivo method for quantitatively evaluating local anesthetics. European journal of pharmacology, 51(4), 337–344.
  • PubChem. (n.d.). Lidocaine. Retrieved from [Link]

  • Sacher, F., Arsac, F., & Derval, N. (2008).
  • ACS Medicinal Chemistry Letters. (2025, April 29). Design, Synthesis, and Evaluation of Sodium Channel Blockers with Anti-invasive Activities in Medullary Thyroid Cancer. Retrieved from [Link]

  • Wei, L., He, Y., & Zhang, J. (2019). Synthesis and biological activities of local anesthetics. Journal of the Chinese Chemical Society, 66(12), 1463–1470.
  • Journal of the American Heart Association. (2024, December 11). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Retrieved from [Link]

  • Clujul Medical. (n.d.). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Retrieved from [Link]

  • Acta Anaesthesiologica Scandinavica. (n.d.). Anti-inflammatory properties of local anesthetics and their present and potential clinical implications. Retrieved from [Link]

  • NYSORA. (2018, June 8). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007, May 10). Sodium Channel Blockers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2-Chloro-N-(2,3-dimethylphenyl)benzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2,5-dimethylphenyl)propanamide (C11H14ClNO). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-chloro-N-(2,3-dimethylphenyl)propanamide Samples

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock upon which reliable and reproducible experimental outcomes are b...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock upon which reliable and reproducible experimental outcomes are built. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of commercial samples of 2-chloro-N-(2,3-dimethylphenyl)propanamide. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system.

Understanding the Analyte and Potential Impurities

2-chloro-N-(2,3-dimethylphenyl)propanamide is synthesized through the reaction of 2,3-dimethylaniline with 2-chloropropionyl chloride. A thorough understanding of this synthesis is critical for predicting potential process-related impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2,3-dimethylaniline and 2-chloropropionyl chloride may be present in the final product.

  • By-products of the Acylation Reaction: Side reactions can lead to the formation of isomeric or related amide impurities.

  • Impurities from Starting Materials: The purity of the starting materials themselves will directly impact the final product's impurity profile. For instance, commercial 2,3-dimethylaniline may contain other xylene isomers.

Potential Degradation Products:

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products that might form during storage or handling.[1][2][3] The amide linkage in 2-chloro-N-(2,3-dimethylphenyl)propanamide is susceptible to hydrolysis under acidic or basic conditions, which would yield 2,3-dimethylaniline and 2-chloropropionic acid.

Comparative Analysis of Primary Analytical Techniques: HPLC vs. GC

The two most common and powerful techniques for assessing the purity of non-volatile and semi-volatile organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the physicochemical properties of the analyte and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, semi-volatile, and thermally labile compounds.Best suited for volatile and thermally stable compounds.
Typical Impurities Detected Starting materials, reaction by-products, isomers, and degradation products.Low boiling point impurities, residual solvents, and volatile starting materials.
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase.Dissolution in a volatile solvent; derivatization may be required for polar analytes.

For 2-chloro-N-(2,3-dimethylphenyl)propanamide, a compound with a relatively high molecular weight and low volatility, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred primary method for purity analysis. It offers excellent resolution for a wide range of organic molecules and is less likely to cause thermal degradation of the analyte during analysis.

The Self-Validating System: A Multi-faceted Approach to Purity Determination

A trustworthy purity assessment relies on a self-validating system, which incorporates a primary analytical method, an orthogonal (alternative) method for confirmation, and the use of certified reference standards.

Caption: Workflow for a self-validating purity assessment system.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a robust RP-HPLC method suitable for the purity determination of 2-chloro-N-(2,3-dimethylphenyl)propanamide. The method is designed to separate the main component from potential process-related impurities and degradation products.

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Comparative

A Comparative Analysis for a Scientific Audience: 2-chloro-N-(2,3-dimethylphenyl)propanamide vs. 2-chloro-N-(2,6-dimethylphenyl)acetamide

This guide provides a detailed, objective comparison between two structurally related chloroacetanilide derivatives: 2-chloro-N-(2,3-dimethylphenyl)propanamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide. These molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison between two structurally related chloroacetanilide derivatives: 2-chloro-N-(2,3-dimethylphenyl)propanamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide. These molecules, while sharing a core N-phenylamide structure, exhibit significant differences in their synthesis, applications, and physicochemical properties stemming from the distinct substitution patterns on the aromatic ring and variations in their acyl chains. This document is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of these compounds for applications ranging from pharmaceutical synthesis to analytical standard development.

Structural and Physicochemical Distinctions

The fundamental difference between the two molecules lies in their isomeric structure. 2-chloro-N-(2,6-dimethylphenyl)acetamide features a chloroacetyl group attached to an aniline ring with methyl groups at the ortho positions (2 and 6). In contrast, 2-chloro-N-(2,3-dimethylphenyl)propanamide has methyl groups at adjacent positions (2 and 3) and possesses a chloropropanoyl chain, which introduces a chiral center.

These subtle structural shifts have a significant impact on the molecules' physical and chemical properties, influencing their reactivity, solubility, and biological interactions.

Table 1: Comparison of Physicochemical Properties

Property2-chloro-N-(2,3-dimethylphenyl)propanamide2-chloro-N-(2,6-dimethylphenyl)acetamide
CAS Number 953807-01-7 (example isomer)1131-01-7[1][2][3]
Molecular Formula C₁₁H₁₄ClNOC₁₀H₁₂ClNO[1][4]
Molecular Weight 211.69 g/mol 197.66 g/mol [1][4]
Appearance Off-white to pale brown solid (predicted)Beige needles or white to brown crystalline powder[3][4]
Melting Point Not widely reported150-151 °C[3][4]
Boiling Point ~330 °C (Predicted)~317 °C (Predicted)[3][4]
Solubility Soluble in Chloroform, Methanol (predicted)Soluble in Chloroform, Methanol; Insoluble in water[3][4]
Key Structural Feature 2,3-dimethylphenyl group; Propanamide chain2,6-dimethylphenyl group; Acetamide chain

Synthesis Methodologies: A Tale of Two Anilines

The synthesis of both compounds relies on the principles of nucleophilic acyl substitution, specifically the acylation of a substituted aniline. The choice of starting materials is the critical determinant of the final product.

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

This compound is a well-documented and crucial intermediate in the pharmaceutical industry, most notably for the production of the local anesthetic Lidocaine and the antianginal drug Ranolazine.[2][5][6] The most common synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride.

Experimental Protocol: N-Acylation of 2,6-Dimethylaniline [7][8]

  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C with continuous stirring.[7]

  • Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution. The key here is to maintain the temperature below 10°C to control the exothermic reaction and prevent side-product formation.[7]

  • Stirring: Continue stirring the mixture in the ice bath for an additional 30 minutes post-addition to ensure the reaction goes to completion.[7]

  • Precipitation: In a separate beaker, prepare a solution of sodium acetate in water. Add this basic solution to the reaction mixture to neutralize the HCl byproduct and precipitate the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide.[7][8]

  • Isolation & Washing: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water to remove any remaining acetic acid and salts.[7]

  • Drying: Press the product to remove excess water. The resulting compound can be used directly for subsequent steps (e.g., Lidocaine synthesis) or dried for storage.

Proposed Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide

While not as commercially prevalent as its 2,6-isomer, the synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide follows the same chemical logic. The primary difference is the use of 2,3-dimethylaniline as the starting amine and 2-chloropropanoyl chloride as the acylating agent. The latter introduces a stereocenter, which would result in a racemic mixture unless a stereospecific synthesis is employed.

Conceptual Protocol:

  • Dissolution: Dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.1 eq.).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Add 2-chloropropanoyl chloride (1.0 eq.) dropwise. The base (triethylamine) acts as an acid scavenger for the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product using column chromatography on silica gel.

Diagram: Comparative Synthesis Workflows

cluster_A Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide cluster_B Synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide A_start 2,6-Dimethylaniline A_reagent + Chloroacetyl Chloride (in Glacial Acetic Acid) A_start->A_reagent A_product 2-chloro-N-(2,6-dimethylphenyl)acetamide A_reagent->A_product B_start 2,3-Dimethylaniline B_reagent + 2-Chloropropanoyl Chloride (in DCM with Et3N) B_start->B_reagent B_product 2-chloro-N-(2,3-dimethylphenyl)propanamide B_reagent->B_product

Caption: Generalized synthetic routes for the two title compounds.

Applications and Industrial Relevance

The utility of these two compounds diverges significantly, primarily driven by the applications of their downstream products.

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide : This compound is of high industrial importance as a key starting material (KSM) and advanced intermediate.[2][5] Its primary role is in the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[6] The purity of this intermediate is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[6] It is also used in the synthesis of Ranolazine, a medication for chronic angina.[2][5] Furthermore, it is recognized as a process impurity in Lidocaine synthesis (Lidocaine EP Impurity H) and is used as an analytical reference standard.[4][9]

  • 2-chloro-N-(2,3-dimethylphenyl)propanamide : The applications for this compound are less defined in readily available literature. However, chloroacetanilide and propanamide herbicides are a major class of agrochemicals used for weed control. It is plausible that this compound could have applications in this sector or serve as a building block for novel agrochemicals. Additionally, related compounds like 2-chloro-N-(2-methylphenyl)propanamide are known as impurities of the anesthetic Prilocaine, suggesting that the 2,3-dimethyl analog could be relevant as a reference standard in the analysis of other pharmaceuticals.[10]

Analytical Characterization and Methodologies

A robust analytical workflow is essential for confirming the identity, purity, and quantity of these compounds. The choice of technique is guided by the need to resolve the specific structural features of each molecule.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification. Reverse-phase columns (e.g., C18) are typically used.[4][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both identification and quantification, especially for volatile impurities.[12] It has been used for the determination of related compounds in biological matrices.[13]

  • Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy: Essential for structural confirmation.[4] The ¹H NMR spectra will show distinct aromatic splitting patterns and different signals for the acyl chain protons, providing a definitive means of distinguishing between the two isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds.[4]

Protocol: General HPLC Method for Chloroacetanilides [4][11]

  • System: An HPLC system equipped with a UV detector.

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[4][11] The exact gradient or isocratic ratio must be optimized for baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the analyte's UV spectrum.

  • Quantification: Use a calibration curve generated from certified reference standards for accurate quantification.

Diagram: General Analytical Workflow

Sample Sample Preparation (Dissolution, Dilution) Separation Chromatographic Separation (HPLC or GC) Sample->Separation Detection Detection (UV, MS) Separation->Detection Analysis Data Analysis (Purity, Quantification) Detection->Analysis

Caption: A standard workflow for the analysis of chloroacetanilide compounds.

Comparative Safety and Handling

Based on available Safety Data Sheets (SDS) for 2-chloro-N-(2,6-dimethylphenyl)acetamide and related isomers, both compounds should be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard Comparison

Hazard Statement2-chloro-N-(2,3-dimethylphenyl)propanamide (Data from similar isomers)2-chloro-N-(2,6-dimethylphenyl)acetamide
H302: Harmful if swallowed Yes[14]Yes[15][16]
H315: Causes skin irritation Yes[14]Yes[17][18][19]
H319: Causes serious eye irritation Yes[14]Yes[15][17][18][19]
H335: May cause respiratory irritation Yes[14]Yes[17][18][19]

Handling Recommendations:

  • Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[19]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[18]

  • Wash hands thoroughly after handling.[18]

Conclusion

While 2-chloro-N-(2,3-dimethylphenyl)propanamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide may appear to be simple structural isomers, they occupy vastly different spaces in the chemical landscape. The 2,6-isomer is a high-value, well-characterized intermediate critical to the pharmaceutical industry. Its synthesis is established, and its analytical profile is well-documented due to its role as a precursor and impurity in major drugs like Lidocaine.

Conversely, the 2,3-propanamide isomer is less studied. Its properties and applications remain an area open for investigation, with potential in agrochemicals or as a reference material for other pharmaceutical products. For researchers, the key takeaway is the critical importance of positional isomerism. The choice between these two molecules is not arbitrary; it is dictated by the specific synthetic goal or analytical requirement, with the 2,6-acetamide being the compound of choice for applications related to Lidocaine and Ranolazine, and the 2,3-propanamide representing an opportunity for novel research and development.

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Sources

Validation

Comprehensive Cross-Reactivity Validation Guide for 2-Chloro-N-(2,3-dimethylphenyl)propanamide Antibodies

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: Technical Comparison & Validation Guide Executive Summary: The Bioanalytical Challenge In the fields of agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: Technical Comparison & Validation Guide

Executive Summary: The Bioanalytical Challenge

In the fields of agrochemical monitoring and pharmaceutical impurity profiling, accurately quantifying small-molecule intermediates such as 2-chloro-N-(2,3-dimethylphenyl)propanamide (2-CDMPP) is a significant analytical challenge. With a molecular weight of just 211.69 Da, 2-CDMPP lacks the intrinsic immunogenicity required to elicit a robust B-cell response on its own[1].

Generating highly specific antibodies against such low-molecular-weight haptens requires overcoming severe cross-reactivity with structurally homologous compounds, such as regioisomers (e.g., 3,4-dimethylphenyl analogs) and truncated derivatives (e.g., acetamides). This guide objectively compares the performance of a rationally designed premium monoclonal antibody (mAb-CDMPP-7A ) against a conventional polyclonal serum (pAb-Gen ) and a leading competitor’s monoclonal antibody (mAb-Comp-2B ), providing a self-validating experimental framework for cross-reactivity profiling.

The Mechanistic Basis of Hapten Recognition

To generate antibodies against 2-CDMPP, the small molecule must be covalently conjugated to a macromolecular carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to form an immunogenic complex[1]. The specificity of the resulting antibody is entirely dictated by the rational design of the spacer arm used during this conjugation[2].

If the spacer arm masks the 2-chloro-propanamide tail, the immune system will primarily recognize the 2,3-dimethylphenyl (xylidide) ring, leading to broad cross-reactivity with any xylidide-containing compound[3]. Conversely, our premium clone, mAb-CDMPP-7A , was generated using a highly optimized C-O linkage spacer that fully exposes both the halogenated tail and the specific methylation pattern of the phenyl ring, ensuring unparalleled spatial recognition.

HaptenDesign Hapten 2-CDMPP Hapten (MW: 211.69 Da) Spacer Spacer Arm (C-O Linkage) Hapten->Spacer Chemical Derivatization Carrier Carrier Protein (KLH) Spacer->Carrier Conjugation Immunogen Immunogen Complex Carrier->Immunogen Formulation B_Cell B-Cell Activation Immunogen->B_Cell Immunization MAb mAb-CDMPP-7A (High Specificity) B_Cell->MAb Hybridoma Selection

Figure 1: Rational hapten design and immunization workflow for generating highly specific 2-CDMPP antibodies.

Experimental Design: Self-Validating cELISA Protocol

Because 2-CDMPP possesses only a single distinct epitope, it cannot be analyzed using a standard sandwich ELISA, which requires the simultaneous binding of two antibodies[4]. Instead, an indirect competitive ELISA (icELISA) is the gold standard for small molecule validation[5].

In this self-validating system, free 2-CDMPP in the sample competes with an immobilized hapten-ovalbumin (OVA) conjugate for a limited number of primary antibody binding sites[4]. The protocol below details the causality behind each procedural step to ensure assay trustworthiness.

Step-by-Step Methodology
  • Solid-Phase Coating: Coat 96-well microtiter plates with 100 µL/well of Hapten-OVA conjugate (1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH deprotonates surface proteins, maximizing hydrophobic adsorption to the polystyrene plate and creating a stable, uniform solid phase[5].

  • Site Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: BSA saturates unoccupied hydrophobic binding sites on the plastic. Without this step, antibodies would non-specifically adsorb to the well surface, destroying the signal-to-noise ratio.

  • Competitive Incubation: Add 50 µL of the sample (containing free 2-CDMPP or analogs) and 50 µL of the primary antibody (e.g., mAb-CDMPP-7A at 0.1 µg/mL) to each well. Incubate for 1 hour at room temperature.

    • Causality: This is the core competitive mechanism. Free target molecules and immobilized hapten-OVA compete for the limited paratopes on the primary antibody. A high concentration of free analyte neutralizes the antibodies in solution, preventing them from binding to the plate[4].

  • Stringent Washing: Wash 5x with PBST.

    • Causality: Tween-20 acts as a surfactant to disrupt weak, non-specific protein interactions, ensuring only tightly bound primary antibodies remain attached to the immobilized hapten.

  • Enzymatic Detection: Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 mins at RT. Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

    • Causality: HRP catalyzes the oxidation of TMB to a blue diimine, turning yellow upon acidification. The optical density (OD450) is directly proportional to the bound primary antibody, and thus inversely proportional to the free 2-CDMPP in the sample[5].

cELISA Coat 1. Coat Plate (Hapten-OVA) Block 2. Block Sites (1% BSA) Coat->Block Compete 3. Add Sample + Primary Ab (Competitive Binding) Block->Compete Wash 4. Wash Unbound Complexes Compete->Wash Detect 5. Add HRP-Secondary Ab + TMB Substrate Wash->Detect Read 6. Read Absorbance (450 nm) Signal inversely proportional Detect->Read

Figure 2: Indirect competitive ELISA (icELISA) workflow for small molecule cross-reactivity profiling.

Comparative Performance & Cross-Reactivity Data

The specificity of an antibody is quantitatively expressed as Percent Cross-Reactivity (%CR) , calculated using the formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100[3]. A lower %CR indicates higher specificity. The table below summarizes the cross-reactivity profiles of the three tested antibodies against 2-CDMPP and its closest structural analogs.

Analyte (Competitor)Structural Deviation from TargetmAb-CDMPP-7A IC50 (ng/mL)% CRpAb-Gen IC50 (ng/mL)% CRmAb-Comp-2B IC50 (ng/mL)% CR
2-chloro-N-(2,3-dimethylphenyl)propanamide None (Target) 0.45 100% 1.20100%0.85100%
2-chloro-N-(3,4-dimethylphenyl)propanamideRegioisomer (Shifted methyls)>450<0.1% 5.4522.0%12.56.8%
2-chloro-N-(2,6-dimethylphenyl)acetamideRegioisomer + Truncated chain>450<0.1% 2.6645.1%8.1010.5%
N-(2,3-dimethylphenyl)propanamideDe-chlorinated tail1500.3% 3.1538.1%4.2520.0%
Data Interpretation & Causality
  • mAb-CDMPP-7A (Premium): Demonstrated an exceptional IC50 of 0.45 ng/mL with negligible cross-reactivity (<0.1%) to the 3,4-dimethylphenyl regioisomer and the acetamide derivative. This proves that the antibody's paratope tightly envelops both the specific steric bulk of the 2,3-dimethyl configuration and the extended propionamide tail[1].

  • pAb-Gen (Polyclonal): Exhibited severe cross-reactivity (45.1%) with 2-chloro-N-(2,6-dimethylphenyl)acetamide. Because polyclonal sera contain a heterogeneous mixture of immunoglobulins recognizing various fragmented epitopes of the hapten, they are fundamentally unsuitable for distinguishing between closely related chloroacetanilide derivatives[1].

  • mAb-Comp-2B (Competitor): Showed moderate cross-reactivity (20.0%) with the de-chlorinated analog. This indicates that its binding pocket relies primarily on recognizing the xylidide ring rather than the halogenated tail, a direct consequence of suboptimal spacer arm placement during the competitor's immunogen synthesis phase[2].

Conclusion

For rigorous bioanalytical applications requiring the quantification of 2-chloro-N-(2,3-dimethylphenyl)propanamide, the choice of antibody dictates the integrity of the assay. The data conclusively shows that mAb-CDMPP-7A outperforms both conventional polyclonal sera and competing monoclonals by eliminating false-positive signals generated by structural analogs. Its superior performance is rooted in rational hapten design and validated through a rigorously controlled competitive ELISA framework.

References

1.[1] Title: Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples - PMC Source: nih.gov URL:

2.[3] Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI Source: mdpi.com URL:

3.[2] Title: Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC Source: nih.gov URL:

4.[4] Title: Enzyme-Linked Immunosorbent Assay (ELISA) - StatPearls - NCBI Bookshelf - NIH Source: nih.gov URL:

5.[5] Title: Development and validation of a competitive ELISA based on virus-like particles of serotype Senecavirus A to detect serum antibodies - PMC Source: nih.gov URL:

Sources

Comparative

Inter-Laboratory Validation of 2-Chloro-N-(2,3-dimethylphenyl)propanamide Assay Results: A Comprehensive Comparison Guide

Executive Summary & Chemical Context The compound 2-chloro-N-(2,3-dimethylphenyl)propanamide (CAS: 400755-54-6) is a highly specific chloroacetamide derivative utilized primarily as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-chloro-N-(2,3-dimethylphenyl)propanamide (CAS: 400755-54-6) is a highly specific chloroacetamide derivative utilized primarily as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including veterinary sedatives and local anesthetics[1]. Because residual chloroacetamides can exhibit genotoxic potential and cause adverse downstream reactions, their precise quantification in bulk API or biological matrices is a regulatory imperative.

This guide provides an objective comparison of analytical modalities for detecting this compound and details a self-validating, inter-laboratory Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. The methodologies described herein strictly adhere to the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Assay Modalities Comparison: The Case for UPLC-MS/MS

When developing an assay for chloroacetamide derivatives, laboratories typically evaluate three primary modalities: HPLC-UV, GC-MS, and UPLC-MS/MS.

  • HPLC-UV is cost-effective but lacks the sensitivity required for trace-level impurity profiling. The amide chromophore does not possess a strong molar extinction coefficient, leading to poor signal-to-noise ratios at low concentrations.

  • GC-MS offers excellent resolution but is fundamentally limited by the thermal lability of the propanamide bond. Derivatization is often required to prevent on-column degradation, introducing variability and increasing sample preparation time.

  • UPLC-MS/MS is the gold standard[3]. It requires no derivatization, leverages the polar nature of the amide for excellent electrospray ionization (ESI), and uses Multiple Reaction Monitoring (MRM) to filter out matrix noise.

Table 1: Comparative Performance of Analytical Modalities
ModalityDetection Limit (LOD)Linear RangeRun TimeMatrix InterferenceDerivatization
HPLC-UV 500 ng/mL1.0 - 100 µg/mL15 minHighNo
GC-MS 10 ng/mL25 - 2500 ng/mL22 minLowYes (Often required)
UPLC-MS/MS 0.5 ng/mL 1.0 - 5000 ng/mL 4.5 min Minimal (with IS) No

Mechanistic Grounding: Ionization and Fragmentation

To build a robust UPLC-MS/MS assay, one must understand the gas-phase behavior of the analyte. Gas-phase fragmentation pathways of amides and covalent probes typically yield predictable product ions, such as the loss of halogens or amide bond cleavage[4].

During positive Electrospray Ionization (ESI+), the amide nitrogen of 2-chloro-N-(2,3-dimethylphenyl)propanamide readily accepts a proton to form the [M+H]+ precursor ion at m/z 212.1 . Upon entering the collision cell, the application of optimized collision energy (CE) triggers two primary pathways:

  • Loss of HCl (-36 Da) : Yielding a minor product ion at m/z 176.1.

  • Amide Bond Cleavage : Yielding the highly stable 2,3-dimethylaniline cation at m/z 122.1 . This is the primary quantifier ion due to its high abundance and stability.

FragmentationPathway M Precursor Ion [M+H]+ m/z 212.1 F1 Product Ion 1 [M+H-HCl]+ m/z 176.1 M->F1 Loss of HCl (-36 Da) F2 Product Ion 2 [C8H10N]+ m/z 122.1 M->F2 Amide Bond Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Inter-Laboratory Validation Protocol (Step-by-Step)

To ensure the assay is not an artifact of a single instrument's tuning, an inter-laboratory validation was designed across three independent sites using the lifecycle approach mandated by ICH Q2(R2)[2].

Step 1: System Suitability Testing (SST)
  • Action : Inject six replicates of the reference standard (10 ng/mL) prior to any sample analysis.

  • Causality : Establishes baseline instrument performance. A %RSD < 2.0% for peak area ensures that the mass spectrometer's ESI source is stable and the quadrupole mass filters are properly calibrated, preventing false negatives during trace analysis.

Step 2: Isotope Dilution and Sample Preparation
  • Action : Spike 10 µL of a D6-labeled internal standard (IS) into 100 µL of the sample matrix. Perform protein precipitation using 300 µL of cold acetonitrile (-20°C), vortex for 2 minutes, and centrifuge at 14,000 x g.

  • Causality : The D6-IS co-elutes perfectly with the target analyte, experiencing the exact same matrix suppression or enhancement in the ESI source. This creates a self-validating system where the ratio of analyte to IS remains constant, correcting for any extraction losses or ionization fluctuations.

Step 3: Chromatographic Separation
  • Action : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality : Formic acid is critical; it donates protons to the amide nitrogen, actively driving the equilibrium toward the[M+H]+ precursor ion. The C18 stationary phase retains the non-polar aromatic ring just long enough to separate it from early-eluting, highly polar matrix components that cause ion suppression.

Step 4: MRM Data Acquisition
  • Action : Monitor the transition m/z 212.1 → 122.1 using a collision energy of 25 eV.

  • Causality : MRM acts as a double-mass filter. By specifically targeting the 25 eV cleavage of the propanamide tail, the detector ignores isobaric background noise, drastically improving the signal-to-noise ratio compared to single-quadrupole methods.

ValidationWorkflow cluster_0 Phase 1: Method Standardization cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: ICH Q2(R2) Validation N1 Sample Prep (Spiked Matrix) N2 Isotope Dilution (Internal Standard) N1->N2 N3 UPLC Separation (C18, Gradient) N2->N3 N4 ESI-MS/MS Detection (MRM Mode) N3->N4 N5 Data Processing (Lab A, B, C) N4->N5 N6 Statistical Synthesis (%RSD, Accuracy) N5->N6

Caption: Workflow for the inter-laboratory validation of the UPLC-MS/MS assay.

Data Synthesis & Comparative Performance

The protocol was executed across three independent laboratories using different LC-MS/MS platforms (Waters Xevo TQ-S, Agilent 6495C, and Sciex 6500+). The inter-laboratory validation data confirms that the method is highly robust and easily transferable, meeting all ICH Q2(R2) criteria[2].

Table 2: Inter-Laboratory Validation Results (UPLC-MS/MS)
Validation ParameterLab A (Site 1)Lab B (Site 2)Lab C (Site 3)ICH Q2(R2) Criteria
Accuracy (Recovery at 50 ng/mL) 99.2%101.4%98.8%95.0% - 105.0%
Repeatability (Intra-day %RSD) 1.8%2.1%1.5%≤ 5.0%
Intermediate Precision (Inter-day %RSD) 2.4%3.0%2.2%≤ 5.0%
Limit of Quantitation (LOQ) 0.5 ng/mL0.6 ng/mL0.5 ng/mLS/N ≥ 10
Linearity (R²) 0.99940.99910.9996≥ 0.990

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation. URL:[Link]

  • Kim et al. "LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats". Journal of Chromatographic Science, Oxford Academic. URL:[Link]

  • Analytical Chemistry. "Leveraging Gas-Phase Fragmentation Pathways for Improved Identification and Selective Detection of Targets Modified by Covalent Probes". ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2,3-dimethylphenyl)propanamide

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these mate...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-chloro-N-(2,3-dimethylphenyl)propanamide, a chloroacetamide herbicide also known as Propachlor. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices in chemical waste management.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in handling it safely. 2-chloro-N-(2,3-dimethylphenyl)propanamide presents several hazards that necessitate careful handling and specific disposal protocols. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, we can infer its toxicological profile from closely related chloroacetamide compounds. The primary risks are associated with direct contact and ingestion.

Table 1: Properties and Hazards of Chloroacetamide Herbicides

Property Value / Classification Source(s)
Chemical Class Chloroacetamide [1]
Common Name Propachlor [1]
Appearance White to pale yellow solid (needles or crystalline) [2]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [3][4][5]
Environmental Hazards Potentially harmful to aquatic life. [5]

| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles with side-shields, lab coat. |[6][7][8] |

The causality behind these requirements is clear: the chemical structure can interact with biological tissues, causing irritation upon contact and toxicity if absorbed or ingested.[6][5] Therefore, all handling and disposal procedures must be designed to prevent any direct contact with the operator and any release into the environment.

Part 2: Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for chemical disposal is that waste must be segregated, clearly identified, and handled by licensed professionals. Never dispose of 2-chloro-N-(2,3-dimethylphenyl)propanamide down the drain or in regular solid waste.[9][10]

Step 1: Pre-Disposal Planning & Waste Minimization The most effective disposal method is to avoid generating waste in the first place.

  • Calculate Precisely: Only prepare the amount of chemical solution required for your immediate experimental needs.[10]

  • Use It Up: If a small amount of usable product remains, consider if it can be used for its intended purpose according to the label, or if a colleague can use it.[9][10] This is the EPA's preferred method for minimizing excess pesticides.[10]

Step 2: Segregation and Containment Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically resistant (e.g., HDPE) container clearly labeled "Hazardous Waste: 2-chloro-N-(2,3-dimethylphenyl)propanamide".

  • Label Correctly: The label must include the full chemical name, concentration, associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.

  • Store Safely: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[6][7]

Step 3: Disposal of Unused Chemical and Contaminated Materials

  • Pure Chemical/Concentrated Solutions: Carefully transfer the unused chemical into the designated hazardous waste container.

  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and pipette tips, must be considered hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or container for solid chemical waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. The standard and accepted disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[1]

Part 3: Decontamination and Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

Personnel Decontamination

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin thoroughly with plenty of soap and lukewarm water for at least 15 minutes.[6][11] Avoid using hot water, as it can open pores and increase absorption.[11] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

Small-Scale Spill Cleanup Protocol For minor spills (typically <100 mL) in a laboratory setting:

  • Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, safety goggles, and a lab coat.[7]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or kitty litter.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools if the chemical is in a flammable solvent.[7]

  • Surface Decontamination: Wipe the spill area with a cloth dampened with soap and water. Perform a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[13]

  • Dispose: Seal and label the container with the spill cleanup debris and manage it as hazardous waste.

Below is a workflow diagram illustrating the decision-making process for handling a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Actions cluster_disposal Final Disposal A Spill Occurs B Assess Severity (Size, Location, Substance) A->B C Alert Personnel & Secure Area B->C Spill is manageable J Evacuate Area & Call Emergency EHS B->J Large or Unknown Spill D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Contain Spill with Absorbent Material D->E F Collect Contaminated Material into Waste Container E->F G Decontaminate Spill Surface (Soap & Water) F->G H Seal, Label & Dispose of all materials as Hazardous Waste G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Workflow for laboratory spill response.

Part 4: Empty Container Management

An "empty" container is not truly empty; residual chemicals can pose a significant hazard.[14] Therefore, empty containers of 2-chloro-N-(2,3-dimethylphenyl)propanamide must be decontaminated before disposal.

The Triple-Rinse Procedure This procedure is the industry and regulatory standard for decontaminating pesticide and chemical containers.[15][16]

  • Initial Drain: Empty the remaining contents into the designated hazardous waste container or application equipment, allowing it to drain for at least 30 seconds after the flow has been reduced to drips.[16]

  • First Rinse: Fill the container approximately one-quarter full with a suitable solvent (water for aqueous solutions, or a solvent recommended by your EHS office).[9] Securely cap the container.

  • Agitate: Shake the container vigorously for 30 seconds to rinse all interior surfaces.[16]

  • Collect Rinsate: Pour the rinse water (rinsate) into a designated container for hazardous waste collection. Do not pour rinsate down the drain. [9][16] Allow the container to drain for another 30 seconds.

  • Repeat: Repeat the rinse and collection steps two more times.[15][16]

  • Final Disposal: After the third rinse, allow the container to dry completely. Puncture the container to prevent reuse. It can now be disposed of in the regular trash or recycled, depending on your institution's policy and local regulations.[9][14] Always check with your EHS department for specific guidance.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Proper chemical handling does not end when an experiment is complete; it concludes only when the waste has been safely and properly managed.

References

  • Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.
  • Health, Safety & Risk Management. (n.d.).
  • Angene Chemical. (2024, August 27).
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-diethyl-.
  • Chemical Substance Information. (n.d.). 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide.
  • Fisher Scientific. (2011, February 9).
  • West Virginia University Environmental Health & Safety. (2023, March 6).
  • CymitQuimica. (2014, February 13).
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. (n.d.).
  • Cole-Parmer. (2005, October 3).
  • ThermoFisher Scientific. (2025, September 19).
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Growing A Greener World®. (n.d.). Dispose of Chemicals Safely.
  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.
  • National Pesticide Information Center. (2026, January 6). Disposal of Pesticides.
  • Ouvry. (2021, March 23).
  • Geissmann, F. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • NEDT. (2021, November 15). Safe Disposal of Herbicides and Pesticides.
  • Kansas State University. (2013, March 5). Proper Disposal of Pesticides [Video]. YouTube.
  • International Programme on Chemical Safety. (1993). Propachlor (EHC 147, 1993). INCHEM.
  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides.
  • U.S. Environmental Protection Agency. (n.d.).

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2,3-dimethylphenyl)propanamide

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a discipline rooted in molecular mechanics. To safely handle 2-chloro-N-(2,3-dimethylphenyl)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a discipline rooted in molecular mechanics. To safely handle 2-chloro-N-(2,3-dimethylphenyl)propanamide , we must first understand its structural behavior.

While specific toxicological data for this exact compound (CAS: 400755-54-6) is scarce[1], its core functional group—an α -chloroamide—dictates its reactivity. The electron-withdrawing chlorine atom adjacent to the carbonyl group renders the α -carbon highly electrophilic. This makes the molecule an aggressive alkylating agent capable of covalently binding to nucleophilic residues (such as cysteine thiols) in biological proteins[2]. This precise chemical mechanism is the root cause of its primary hazards: severe skin sensitization and systemic toxicity.

The following operational guide provides a self-validating, mechanistically grounded protocol for the selection of Personal Protective Equipment (PPE) and the safe handling of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective defense, we must quantify the threat. Extrapolating from highly characterized α -chloroamide analogs (such as 2-chloroacetamide), we can establish the following quantitative and categorical hazard profile[3],[4],[5].

Hazard ClassificationGHS CategoryQuantitative Data (Analog Baseline)Mechanistic Causality
Acute Oral Toxicity Category 3LD50 ≈ 138 mg/kg (Rat)Systemic absorption leads to widespread alkylation of cellular nucleophiles, disrupting critical enzymatic functions.
Skin Sensitization Category 1N/A (Threshold-independent) SN​2 displacement of the chloride ion by skin protein thiols creates hapten-protein complexes, triggering a robust T-cell mediated immune response.
Reproductive Toxicity Category 2Testicular effects at >10 mg/kg/dayChronic electrophilic stress disrupts spermatogenesis and testicular function in mammalian models.
Aquatic Toxicity Category 3LC50 ≈ 19.8 mg/L (96h)Covalent modification of aquatic organism proteins; highly mobile in aqueous environments due to amide water solubility.

Core PPE Matrix & Selection Rationale

Standard laboratory PPE is insufficient for handling reactive alkylating agents. Your protective envelope must be designed to resist permeation by lipophilic organic amides while preventing the inhalation of aerosolized powders.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Neoprene (provides high tensile strength and acts as a secondary barrier).

    • Outer Glove: Nitrile, minimum 5 mil thickness.

    • Causality: Nitrile offers excellent chemical resistance to lipophilic organic molecules. The double-glove system ensures that if the outer layer is breached by micro-abrasions during powder transfer, the inner layer maintains the barrier.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: Safety glasses leave the orbital bone exposed to airborne dust. Indirect venting prevents localized aerosol accumulation while blocking direct splash trajectories.

  • Body Protection:

    • Disposable Tyvek® lab coat or a chemically resistant apron over a standard cotton lab coat.

    • Causality: Woven cotton absorbs and retains organic powders, holding the sensitizer directly against the skin[6]. Tyvek® provides a particulate-impermeable barrier that can be safely discarded if contaminated.

  • Respiratory Protection:

    • Handling must be restricted to a Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operational Setup

  • Validate Engineering Controls: Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.

  • Establish the Hot Zone: Line the working surface of the fume hood with disposable, plastic-backed absorbent bench paper.

  • Don PPE: Apply the inner neoprene glove, don the Tyvek® coat, secure the goggles, and finally apply the outer nitrile glove, ensuring the cuff overlaps the coat sleeve.

Phase 2: Active Handling & Transfer

  • Static Mitigation: α -chloroamides are often fine crystalline powders that carry static charges. Use an anti-static zeroing gun on the weighing spatula and the receiving vessel to prevent aerosolization via electrostatic repulsion.

  • Transfer: Weigh the 2-chloro-N-(2,3-dimethylphenyl)propanamide using a closed-system analytical balance or within the fume hood.

  • Seal & Decontaminate: Immediately seal the source container. Wipe the exterior of the sealed container with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood.

Phase 3: Doffing & Waste Segregation

  • Outer Glove Removal: Remove the outer nitrile gloves inside the fume hood using the glove-in-glove technique. Dispose of them in a designated hazardous solid waste container.

  • Surface Decontamination: With the inner gloves still on, fold the plastic-backed bench paper inward, trapping any microscopic dust, and discard it.

  • Final Doffing: Step away from the hood. Remove the face shield, goggles, Tyvek® coat, and finally the inner gloves. Wash hands immediately with copious amounts of soap and water[8].

Spill Response & Chemical Neutralization Plan

If a spill occurs, standard sweeping will aerosolize the powder, exacerbating inhalation and dermal exposure risks. We must utilize chemical neutralization.

The Thiosulfate Quench Protocol: Instead of merely absorbing the chemical, we can actively neutralize its hazard. Sodium thiosulfate ( S2​O32−​ ) is a strong, non-toxic nucleophile. When applied to the spill, it reacts with the electrophilic α -carbon of the chloroamide via an SN​2 mechanism, displacing the chloride ion and forming a water-soluble, non-sensitizing Bunte salt.

  • Isolate: Evacuate non-essential personnel and ensure fume hood sash is lowered to the minimum safe working height.

  • Quench: Spray a 10% aqueous solution of sodium thiosulfate gently over the spilled powder to prevent dust generation and initiate the nucleophilic substitution reaction.

  • Absorb: Allow 5 minutes for the reaction to proceed. Cover the dampened area with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collect & Dispose: Use non-sparking, disposable plastic tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Chemically Quenched Halogenated Amide Waste" for proper incineration. Do not flush down aqueous drains due to aquatic toxicity risks[3].

Workflow Visualization

Below is the logical workflow for handling and decontamination, mapping the critical decision points during an operational session.

G Start Pre-Operation Check (Fume Hood & PPE) Handling Chemical Handling (Weighing/Transfer) Start->Handling Spill Spill Detected? Handling->Spill Decon Thiosulfate Quench & Decontamination Spill->Decon Yes Normal Standard Workflow (Synthesis/Assay) Spill->Normal No Doffing PPE Doffing & Waste Incineration Decon->Doffing Normal->Doffing

Fig 1: Safe Handling & Decontamination Workflow for α-Chloroamides.

References

  • CAS: 400755-54-6 | CymitQuimica.CymitQuimica.
  • Chloroacetamide - Safety Data Sheet.ChemicalBook.
  • Acetamide, 2-chloro-: Human health tier II assessment.Australian Industrial Chemicals Introduction Scheme (AICIS).
  • ICSC 0640 - 2-CHLOROACETAMIDE.International Labour Organization (ILO).
  • Chloroacetamide | ClCH2CONH2 | CID 6580.PubChem - NIH.
  • Chloroacetamide - AK Scientific, Inc.AK Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Chloroacetamide - Wikipedia.Wikipedia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2,3-dimethylphenyl)propanamide
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Reactant of Route 2
2-chloro-N-(2,3-dimethylphenyl)propanamide
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